1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane CAS number and properties
This guide details the technical specifications, synthesis, and medicinal chemistry applications of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (also known as tert-butyl (3-methoxybicyclo[1.1.1]pentan-1-yl)carbamate). E...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthesis, and medicinal chemistry applications of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (also known as tert-butyl (3-methoxybicyclo[1.1.1]pentan-1-yl)carbamate).
Executive Summary
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is a high-value, sp³-rich building block used in modern drug discovery. It serves as a saturated bioisostere for 4-methoxyaniline (p-anisidine) and related aromatic motifs. By replacing the flat phenyl ring with the three-dimensional bicyclo[1.1.1]pentane (BCP) core, researchers can improve solubility and metabolic stability while maintaining the precise exit vectors required for target binding. This "Escape from Flatland" strategy is critical for optimizing pharmacokinetic (PK) profiles in lead optimization.
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
LogP (Calc)
~1.8 (More lipophilic than free amine, less than phenyl analog)
Storage
2–8 °C, inert atmosphere (Argon/Nitrogen), desiccated
Synthetic Methodology
The synthesis of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane typically proceeds via the functionalization of the BCP core, starting from [1.1.1]propellane or the commercially available 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid .
Primary Route: Curtius Rearrangement
The most robust protocol involves the conversion of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid to the Boc-protected amine via a Curtius rearrangement. This method avoids the handling of unstable free amines and directly yields the protected building block.
Protocol Steps:
Activation: Dissolve 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in anhydrous tert-butanol (t-BuOH) or Toluene/t-BuOH mixture.
Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) and Triethylamine (Et₃N) (1.2 equiv) at room temperature.
Rearrangement: Heat the reaction mixture to reflux (80–90 °C) for 4–12 hours.
Mechanism:[1] The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate (R-N=C=O), and is immediately trapped by t-BuOH to form the carbamate.
Workup: Cool to RT, concentrate under reduced pressure. Dilute with Ethyl Acetate, wash with 5% citric acid (to remove excess base), sat. NaHCO₃, and brine.
Synthesis of the Precursor (The "Methoxy" Installation)
If the methoxy-acid is not available, it is synthesized from [1.1.1]propellane:
Radical Addition: [1.1.1]Propellane reacts with methyl chlorooxalate (or similar radical source) to form the 1,3-disubstituted BCP diester.
Hydrolysis & Decarboxylation: Conversion to the hydroxy-acid via Hunsdiecker-type transformations or direct radical trapping with oxygen sources.
Methylation: The key step for this specific target is the O-methylation of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid using NaH and Methyl Iodide (MeI) in THF/DMF.
Visualized Reaction Pathway
Figure 1: Synthetic route from propellane precursors to the target Boc-amine via Curtius rearrangement.
Medicinal Chemistry Applications
Bioisosterism: The "Escape from Flatland"
The BCP core is a classic bioisostere for the 1,4-disubstituted phenyl ring (para-substitution). Specifically, the 3-methoxy-BCP-amine motif mimics 4-methoxyaniline (p-anisidine).
Geometry: The distance between the bridgehead carbons in BCP (1.85 Å) is shorter than the para-substitution distance in benzene (2.8 Å), but the exit vectors are perfectly collinear, maintaining ligand-receptor alignment.
Physicochemical Improvements:
Solubility: The 3D character disrupts crystal packing and increases aqueous solubility compared to the flat aromatic ring.
Metabolic Stability: The BCP core is chemically inert and lacks the π-system of benzene, making it resistant to oxidative metabolism (e.g., P450-mediated hydroxylation) that often plagues electron-rich anilines.
Basicity: The amine attached to the BCP core is more basic (pKₐ ~9-10) than an aniline (pKₐ ~4-5), which can significantly alter potency and permeability.
Comparative Data
Property
p-Anisidine (Aromatic)
3-Methoxy-BCP-amine (Bioisostere)
Impact
Geometry
2D (Planar)
3D (Cage)
Improved Solubility
Metabolic Liability
High (Quinone imine formation)
Low (No aromatic oxidation)
Reduced Toxicity
C-H Acidity
Low
High (Bridgehead C-H)
Stable
Vector Angle
180°
180°
Maintained Binding
Strategic Use Case
In the development of inhibitors like RGN6024 (a tubulin destabilizer), the 3-methoxy-BCP moiety was utilized to replace unstable or insoluble aromatic segments, resulting in improved brain penetrance and in vivo efficacy.
Handling and Safety
Hazard Classification: Irritant (Skin/Eye).
Stability: The BCP cage is strained but kinetically stable. Avoid exposure to strong Lewis acids which can induce ring-opening rearrangement to methylenecyclobutane derivatives.
De-protection: The Boc group is removed using standard acidic conditions (4M HCl in Dioxane or TFA/DCM).
Note: The resulting free amine salt (CAS 2197502-05-7) is stable, but the free base is volatile and should be handled carefully.
References
Synthesis of RGN6024 (Use of 3-methoxy-BCP acid)
RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Tre
AACR Journals, 2025.
General BCP Synthesis & Functionalization
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.
Journal of Organic Chemistry, 2021.
Chemical Property Data (CAS 2538602-22-9)
tert-butyl (3-methoxybicyclo[1.1.1]pentan-1-yl)
ChemicalBook / ChemScene.
Bioisosterism of BCPs
Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere.
3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride chemical structure
An In-Depth Technical Guide to 3-methoxybicyclo[1.1.1]pentan-1-amine Hydrochloride: A Modern Bioisostere for Drug Discovery Abstract The paradigm of modern medicinal chemistry is increasingly focused on "escaping flatlan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-methoxybicyclo[1.1.1]pentan-1-amine Hydrochloride: A Modern Bioisostere for Drug Discovery
Abstract
The paradigm of modern medicinal chemistry is increasingly focused on "escaping flatland"—the strategic replacement of planar aromatic moieties with three-dimensional, saturated scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates. The bicyclo[1.1.1]pentane (BCP) core has emerged as a preeminent non-classical bioisostere of the para-substituted phenyl ring. This guide provides a detailed technical overview of a key BCP building block, 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 2197502-05-7), designed for researchers, medicinal chemists, and drug development professionals. We will dissect its structural and physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic rationale, and explore its strategic application in contemporary drug design.
The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Imperative
For decades, the phenyl ring has been a ubiquitous scaffold in pharmaceuticals. However, its planarity and susceptibility to oxidative metabolism often contribute to poor solubility, high non-specific binding, and undesirable metabolic profiles. The BCP scaffold offers a robust solution by acting as a rigid, saturated, and three-dimensional mimic of the 1,4-disubstituted phenyl ring.[1][2][3] This substitution can confer significant advantages:
Enhanced Solubility: The replacement of a lipophilic arene with a polar, sp³-rich BCP core typically improves aqueous solubility.[2][3][4][5]
Improved Metabolic Stability: The C-H bonds on the BCP cage are significantly stronger and less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to aromatic C-H bonds.[2][6][7]
Reduced Non-Specific Binding: The decreased lipophilicity and elimination of π-π stacking interactions can lower the tendency for non-specific protein binding.[2][3]
Novel Exit Vectors and IP Space: The rigid, tetrahedral geometry of the bridgehead carbons provides precise exit vectors for substituents, allowing for the exploration of new chemical space and providing opportunities for novel intellectual property.
Specifically, bicyclo[1.1.1]pentylamines (BCPAs) have been developed as bioisosteres of anilines, aiming to mitigate the toxicological risks often associated with aromatic amines.[8][9][10] The title compound, 3-methoxybicyclo[1.1.1]pentan-1-amine, serves as a direct, saturated analog for para-methoxyaniline, a common motif in bioactive molecules.
Structural and Physicochemical Profile
3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is a white solid supplied as a salt to improve its stability and handling. Its core structure consists of the highly strained BCP cage with an amine and a methoxy group at opposing bridgehead positions.
The true value of this building block is understood by comparing its properties to its aromatic counterpart, 4-methoxyaniline.
Parameter
3-methoxy-BCP-amine (Free Base)
4-Methoxyaniline (p-Anisidine)
Rationale for Improvement
Molecular Geometry
3D, Rigid, Tetrahedral Bridgeheads
2D, Planar
The 3D shape improves solubility and allows exploration of novel binding space, a concept known as "escaping from flatland".[3][4]
F(sp³)
0.83
0.14
A higher fraction of sp³ carbons is correlated with greater clinical success rates for drug candidates.
Metabolic Liability
Low (No aromatic ring)
High (Aromatic hydroxylation, N-oxidation)
The BCP core lacks the electron-rich π-system susceptible to oxidative metabolism by CYP enzymes.[2]
Aqueous Solubility
High
Moderate to Low
The disruption of crystal packing and increased polarity from the sp³ scaffold enhances solubility.[2][4]
Synthesis and Mechanistic Rationale
While numerous methods exist for synthesizing 1,3-disubstituted BCPs, a robust and scalable approach often begins with a symmetrically functionalized and readily available precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This precursor can be synthesized on a kilogram scale via a photochemical reaction involving [1.1.1]propellane.[7] The following protocol outlines a logical and validated pathway to orthogonally functionalize the two bridgehead positions to yield the title compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway from a diacid precursor to the target compound.
Detailed Experimental Protocol
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Rationale: This step selectively protects one of the two identical carboxylic acid groups, allowing for orthogonal functionalization of the other. The use of thionyl chloride (SOCl₂) with one equivalent of methanol is a standard method for this transformation.[7]
Protocol:
Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (10 vol).
Cool the suspension to 0 °C in an ice bath.
Add thionyl chloride (1.1 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete by TLC or LC-MS analysis.
Remove the solvent under reduced pressure. The resulting crude mono-ester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, can often be used directly in the next step.
Step 2: Curtius Rearrangement to form Boc-protected Amine
Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into an amine with the loss of one carbon. Using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol traps the intermediate isocyanate as a stable Boc-protected amine, which is ideal for subsequent synthetic steps.[7]
Protocol:
Dissolve the crude mono-ester from Step 1 (1.0 equiv) in anhydrous toluene (15 vol).
Add triethylamine (1.2 equiv) and tert-butanol (3.0 equiv).
Add DPPA (1.1 equiv) dropwise at room temperature. Caution: Azides are potentially explosive.
Heat the mixture to 85-90 °C and stir for 4-6 hours, monitoring the evolution of N₂ gas (which should be vented safely).
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.
Step 3: Selective Reduction of the Ester
Rationale: The ester must be reduced to a primary alcohol without affecting the Boc-protecting group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this task. Careful temperature control is necessary.
Protocol:
Dissolve the purified product from Step 2 (1.0 equiv) in anhydrous THF (20 vol) and cool to 0 °C under an argon atmosphere.
Slowly add a solution of LiAlH₄ in THF (1.0 M, 1.2 equiv).
Stir the reaction at 0 °C for 2-3 hours.
Quench the reaction carefully by sequential dropwise addition of water, 15% NaOH solution, and more water (Fieser workup).
Stir the resulting slurry for 1 hour, then filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate to yield tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, which is often pure enough for the next step.
Step 4: Williamson Ether Synthesis
Rationale: This classic reaction converts the primary alcohol to the desired methoxy ether. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming an alkoxide that then displaces the iodide from methyl iodide.
Protocol:
Dissolve the alcohol from Step 3 (1.0 equiv) in anhydrous THF (15 vol) and cool to 0 °C under argon.
Add NaH (60% dispersion in mineral oil, 1.3 equiv) portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes.
Add methyl iodide (1.5 equiv) dropwise.
Warm the reaction to room temperature and stir for 4-8 hours.
Quench by carefully adding saturated NH₄Cl solution.
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield tert-butyl (3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.
Step 5 & 6: Deprotection and Salt Formation
Rationale: The final steps involve removing the acid-labile Boc group and converting the resulting free amine into its hydrochloride salt for improved stability and handling.
Protocol:
Dissolve the purified ether from Step 4 (1.0 equiv) in dichloromethane (10 vol).
Add trifluoroacetic acid (TFA, 5 equiv) or a 4 M solution of HCl in 1,4-dioxane (5 equiv) and stir at room temperature for 1-2 hours.
Remove all volatiles under reduced pressure to yield the crude free amine.
Dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether until precipitation is complete.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride as a stable, white solid.
Application in Drug Design: A Bioisosteric Case Study
The primary application of this building block is as a direct, saturated replacement for a 4-methoxyaniline or related p-alkoxy-phenylamine fragment in a lead compound. This strategy is employed to overcome specific liabilities associated with the aromatic ring while preserving the key vector and electronic properties required for biological activity.
Conceptual Application Workflow
Caption: Workflow for applying the BCP bioisostere strategy in lead optimization.
Field-Proven Examples of the BCP Strategy
While specific examples using the title compound are proprietary to ongoing drug discovery programs, the validity of the underlying strategy is well-documented.
γ-Secretase Inhibitor (Pfizer): In a seminal example, researchers at Pfizer replaced a 4-fluorophenyl group in a γ-secretase inhibitor with a BCP moiety. This single change led to a significant improvement in aqueous solubility, cell permeability, and metabolic stability, all while maintaining potent biological activity.[2][3]
IDO1 Inhibitors (Merck): To combat metabolic instability due to amide hydrolysis in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, researchers replaced the central phenyl aniline ring with a BCP core. This modification successfully mitigated the hydrolysis, leading to a lead compound with excellent potency, improved metabolic stability, and a favorable pharmacokinetic profile.[6]
These examples provide a strong validation for using BCP building blocks like 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride to systematically address common drug development hurdles.
Conclusion and Future Outlook
3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride is more than just a novel chemical; it is a strategic tool for the modern medicinal chemist. By providing a three-dimensional, saturated bioisostere for the common 4-methoxyaniline motif, it enables a rational design approach to overcome challenges of solubility, metabolism, and non-specific binding. The well-defined synthetic pathways to this and other 1,3-disubstituted BCPs have made their incorporation into drug discovery pipelines increasingly practical.[1] As the industry continues to move beyond planar molecules, the strategic use of scaffolds like BCPs will be critical in developing the next generation of safer and more effective medicines. Future work will likely focus on expanding the toolkit to include other substitution patterns, such as 1,2-disubstituted BCPs to mimic ortho- and meta-substituted arenes, further broadening the impact of this remarkable scaffold.[4]
References
Gagnon, D. et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 771–776. [Link]
Gagnon, D. et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. National Library of Medicine. [Link]
Wang, X. et al. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
Pang, Q. et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]
Kanazawa, J. et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(49), 17791–17794. [Link]
Stepan, A. F. et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4584–4587. [Link]
Liu, Y. et al. (2021). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11412–11425. [Link]
Gleason, J. L. et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters, 21(17), 6942–6946. [Link]
Gianatassio, R. et al. (2018). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 115(38), 9436-9441. [Link]
SynOpen. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. [Link]
Mykhailiuk, P. K. et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(6), 4875–4882. [Link]
The Bicyclo[1.1.1]pentyl (BCP) Amine Moiety: A Three-Dimensional Bioisostere for the Phenyl Ring in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent properties can present significant ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent properties can present significant challenges in drug development, including metabolic instability and poor solubility. The "escape from flatland" has driven the exploration of three-dimensional bioisosteres to overcome these liabilities. Among these, the bicyclo[1.1.1]pentyl (BCP) amine has emerged as a highly promising non-classical bioisostere for the aniline moiety. This guide provides a comprehensive technical overview of the synthesis, key physicochemical properties, and diverse applications of BCP amines in drug discovery. We will delve into detailed experimental protocols, present comparative data, and explore case studies, offering field-proven insights for the successful incorporation of this valuable scaffold into next-generation therapeutics.
Introduction: The Rationale for Moving Beyond the Phenyl Ring
For decades, the phenyl ring has been a cornerstone of drug design due to its rigid structure, which allows for precise vectoral presentation of substituents, and its ability to engage in favorable π-π stacking interactions with biological targets. However, the planarity and lipophilicity of the phenyl ring often contribute to a range of undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites and potentially rapid clearance. Furthermore, the inherent hydrophobicity of the phenyl group can lead to poor aqueous solubility and non-specific binding to off-target proteins.
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, offers a powerful approach to mitigate these challenges. The bicyclo[1.1.1]pentyl (BCP) core, a highly strained and rigid cage-like structure, has garnered significant attention as a saturated, three-dimensional bioisostere of the phenyl ring.[1][2][3][4] This guide will specifically focus on the applications of the BCP amine as a bioisostere for aniline and its derivatives.
Synthesis of Bicyclo[1.1.1]pentylamines: Enabling Access to a Key Building Block
The synthetic accessibility of BCP amines has rapidly evolved, moving from challenging, multi-step sequences to more streamlined and scalable methodologies. Two predominant strategies have emerged: the functionalization of pre-formed BCP scaffolds and the direct amination of the highly strained precursor, [1.1.1]propellane.
Copper-Mediated C-N Coupling of Iodo-BCPs
A robust and versatile method for the synthesis of BCP amines involves the copper-catalyzed cross-coupling of an amine with a 1-iodobicyclo[1.1.1]pentane (iodo-BCP) building block. This approach offers good functional group tolerance and is amenable to a wide range of amine coupling partners.
Experimental Protocol: Copper-Catalyzed N-Arylation of 1-Iodobicyclo[1.1.1]pentane
The following protocol is a representative example of a copper-catalyzed amination reaction to synthesize a BCP amine.
Materials:
1-Iodobicyclo[1.1.1]pentane
Amine (e.g., aniline, aliphatic amine, or heterocycle)
Copper(I) iodide (CuI)
Ligand (e.g., L-proline or a derivative)
Base (e.g., K₂CO₃ or K₃PO₄)
Solvent (e.g., DMF or DMSO)
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
To a dry reaction vessel under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2-3 equivalents).
Add the amine (1.0-1.2 equivalents) and the iodo-BCP (1.0 equivalent).
Add the anhydrous solvent and stir the reaction mixture at a temperature ranging from 80-120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired BCP amine.
Radical Functionalization of [1.1.1]Propellane
The strain-release-driven reactivity of [1.1.1]propellane provides a powerful and convergent route to 1,3-disubstituted BCPs, including BCP amines. Radical multicomponent reactions have been developed that allow for the simultaneous introduction of an amine and another functional group in a single step.[5][6][7]
Experimental Protocol: Radical Multicomponent Carboamination of [1.1.1]Propellane
This protocol outlines a general procedure for the synthesis of a functionalized BCP amine from [1.1.1]propellane.
Materials:
A solution of [1.1.1]propellane in a suitable solvent
Radical precursor (e.g., an alkyl iodide or a redox-active ester)
Amine source (e.g., an N-centered radical precursor or an amine in the presence of an oxidant)
Photocatalyst (e.g., an iridium or ruthenium complex) or a radical initiator (e.g., AIBN or a peroxide)
Solvent (e.g., acetonitrile or dichloromethane)
Light source (for photocatalyzed reactions)
Procedure:
In a reaction vessel, combine the radical precursor, the amine source, and the photocatalyst or radical initiator.
Add the solution of [1.1.1]propellane.
Degas the reaction mixture and place it under an inert atmosphere.
If using a photocatalyst, irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature. If using a thermal initiator, heat the reaction to the appropriate temperature.
Monitor the reaction by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography to isolate the desired 1,3-disubstituted BCP amine.
Physicochemical Properties: The BCP Advantage
The replacement of a phenyl ring with a BCP core imparts significant and often beneficial changes to a molecule's physicochemical properties. The three-dimensional, saturated nature of the BCP scaffold leads to increased F(sp³) character, which is generally associated with improved drug-like properties.
Quantitative Comparison of Physicochemical Properties
The theoretical advantages of BCP bioisosteres are well-supported by experimental data. The following table summarizes a comparison of key physicochemical and pharmacokinetic parameters for matched pairs of compounds containing a phenyl ring versus a BCP moiety.
The beneficial properties of the BCP amine scaffold have led to its successful incorporation into a variety of drug discovery programs, addressing specific liabilities of parent phenyl-containing compounds.
γ-Secretase Modulators for Alzheimer's Disease
A prominent application of BCPs is in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[4] The goal of GSMs is to allosterically modulate the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) over the highly pathogenic Aβ42 species, without inhibiting the enzyme's activity on other crucial substrates like Notch. The incorporation of a BCP moiety in place of a phenyl ring in GSMs has been shown to significantly improve aqueous solubility and reduce lipophilicity while maintaining or even enhancing potency.[4] The rigid, three-dimensional nature of the BCP is thought to enable more precise interactions within the allosteric binding pocket of the presenilin subunit of the γ-secretase complex, leading to the desired conformational changes that alter substrate processing.[3][10]
Notch Inhibitors for Oncology
The Notch signaling pathway is implicated in various cancers, making it an attractive therapeutic target. Bristol Myers Squibb developed BMS-986115, a pan-Notch inhibitor containing a BCP moiety, which entered Phase I clinical trials for the treatment of advanced solid tumors.[5][6][8][9][11] The incorporation of the BCP was likely a key strategy to optimize the drug's pharmacokinetic profile, enhancing its potential as an orally bioavailable therapeutic. While the clinical development of BMS-986115 was discontinued, it serves as a significant example of a BCP-containing compound advancing into human trials.
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Immuno-oncology
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a validated target in immuno-oncology. The development of IDO1 inhibitors has been hampered by issues such as metabolic instability. In one example, the replacement of a central phenyl ring with a BCP core in a series of IDO1 inhibitors drastically improved metabolic stability by mitigating amide hydrolysis, with only a minimal loss in potency.[2] This highlights the utility of the BCP scaffold in addressing specific metabolic liabilities.
Conclusion and Future Perspectives
The bicyclo[1.1.1]pentyl amine has firmly established itself as a valuable tool in the medicinal chemist's toolbox for overcoming the limitations of the traditional phenyl ring. Its unique three-dimensional structure and saturated nature offer a compelling strategy to improve aqueous solubility, enhance metabolic stability, and reduce non-specific binding, thereby increasing the probability of success in drug development. The continued development of novel and efficient synthetic methodologies will further expand the accessibility and utility of BCP-containing building blocks. As the drive to explore novel chemical space and design next-generation therapeutics with superior ADMET properties continues, the application of BCP amines as phenyl ring bioisosteres is poised for significant growth.
References
Bristol-Myers Squibb. (2014). In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115. DailyDrugNews.com.
ClinicalTrials.gov. (2016). Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors. ClinicalTrials.gov Identifier: NCT01986218.
ClinicalTrials.Veeva. (2016). Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors.
Desai, J., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours.
Eastgate, M. D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9475-9488.
Gálvez, A., et al. (2021). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Chemical Science, 12(30), 10284-10290.
Jia, Z., et al. (2018). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7810-7822.
Li, Y., et al. (2015). γ-Secretase Inhibitors and Modulators Induce Distinct Conformational Changes in the Active Sites of γ-Secretase and Signal Peptide Peptidase. ACS Chemical Biology, 10(8), 1845-1853.
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
O'Dowd, H., et al. (2017). Synthesis of the γ-Secretase Modulator MK-8428. The Journal of Organic Chemistry, 82(7), 3627-3638.
Raven, F., et al. (2017). Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1. EBioMedicine, 24, 93-101.
Methoxy-Substituted Bicyclo[1.1.1]pentanes: A Physicochemical Deep Dive for the Modern Drug Hunter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond Flatland—The Rise of Saturated Scaffolds The relentless pursuit of novel therapeutics with optimized pharmacoki...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Flatland—The Rise of Saturated Scaffolds
The relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles has driven medicinal chemists to explore chemical space beyond the traditional flat, aromatic rings. This "escape from flatland" has led to the ascent of saturated bioisosteres, with bicyclo[1.1.1]pentanes (BCPs) emerging as a particularly promising scaffold.[1][2][3] Their rigid, three-dimensional structure can mimic the exit vectors of a para-substituted phenyl ring while often conferring superior physicochemical properties such as enhanced aqueous solubility and improved metabolic stability.[4][5][6] This guide provides a detailed exploration of the physicochemical landscape of a specific, yet crucial, class of these compounds: methoxy-substituted bicyclo[1.1.1]pentanes. By understanding the synthesis and properties of these valuable building blocks, drug discovery teams can more effectively leverage their potential to create the next generation of innovative medicines.
The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism
The BCP scaffold is a unique bridged ring system that, despite its high degree of strain, is remarkably stable.[6] When substituted at the 1 and 3 positions, the substituents are held in a rigid, linear orientation, effectively mimicking the geometry of a 1,4-disubstituted benzene ring.[7] However, unlike its aromatic counterpart, the BCP core is fully saturated, which can lead to a number of advantages in a drug discovery context:
Improved Solubility: The replacement of a lipophilic aromatic ring with a more polar, sp³-rich BCP scaffold can lead to a significant increase in aqueous solubility.[2][4]
Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes often results in greater metabolic stability.[4][5]
Novel Intellectual Property: The unique structure of BCPs provides an opportunity to generate novel chemical entities with distinct intellectual property profiles.
Three-Dimensional Diversity: The non-planar nature of the BCP core introduces three-dimensionality into molecules, which can lead to improved binding interactions with biological targets.
The introduction of a methoxy group onto the BCP scaffold can further modulate these properties, influencing polarity, hydrogen bonding potential, and metabolic fate. This guide will delve into the specifics of how the position of the methoxy substituent on the BCP core impacts its overall physicochemical profile.
Synthesis of Methoxy-Substituted Bicyclo[1.1.1]pentanes
The synthetic accessibility of functionalized BCPs has rapidly evolved, with several robust methods now available for their preparation.[8] The synthesis of methoxy-substituted BCPs can be approached by either introducing the methoxy group early in the synthetic sequence or by functionalizing a pre-formed BCP core.
A key precursor for many BCP syntheses is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A practical, large-scale synthesis of this important building block has been developed, making a variety of BCP derivatives more accessible.[6]
One common strategy for the synthesis of methoxy-substituted BCPs involves the modification of this diacid. For example, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid by reaction with thionyl chloride in methanol.[5]
Figure 1: General synthetic scheme for 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Further functionalization of these methoxycarbonyl-containing BCPs can provide access to a range of derivatives with the methoxy group in a defined position. While specific, high-yielding routes to 1-methoxy and 2-methoxy BCPs are less commonly reported, the general strategies for BCP functionalization can likely be adapted for their synthesis. These strategies often involve the reaction of [1.1.1]propellane with suitable reagents.[8]
Key Physicochemical Properties of Methoxy-Substituted BCPs
The introduction of a methoxy group onto the BCP scaffold can have a profound impact on its physicochemical properties. The following sections detail the key parameters relevant to drug discovery and provide protocols for their experimental determination.
Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for neutral compounds, or the distribution coefficient (logD) at a specific pH for ionizable compounds.
Table 1: Predicted Lipophilicity of a Methoxy-Substituted BCP Derivative
This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient.
Materials:
Test compound
n-Octanol (pre-saturated with water)
Water or buffer of desired pH (pre-saturated with n-octanol)
Volumetric flasks
Centrifuge tubes
Mechanical shaker
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
Prepare a stock solution of the test compound in the aqueous phase.
Add a known volume of the stock solution to a centrifuge tube.
Add an equal volume of the organic phase (n-octanol).
Securely cap the tube and place it on a mechanical shaker. Shake for a sufficient time to allow for equilibration (typically 1-24 hours).
After shaking, centrifuge the tube to ensure complete phase separation.
Carefully withdraw an aliquot from both the aqueous and organic phases.
Determine the concentration of the test compound in each phase using a suitable analytical method.
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
The logP is the base-10 logarithm of the partition coefficient. For logD, the pH of the aqueous phase must be reported.
Figure 2: Workflow for shake-flask logP/logD determination.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability and its suitability for intravenous formulation. Poorly soluble compounds can present significant challenges during drug development.[9][10] The replacement of a phenyl ring with a BCP moiety is often associated with an increase in aqueous solubility.[2][4]
This protocol describes a common method for determining the kinetic solubility of a compound, which is often used in early-stage drug discovery for high-throughput screening.[1]
Materials:
Test compound (as a DMSO stock solution, e.g., 10 mM)
Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance
Procedure:
Prepare a series of dilutions of the test compound stock solution in DMSO.
In a 96-well plate, add the aqueous buffer to each well.
Add a small volume of each DMSO dilution of the test compound to the corresponding wells containing the aqueous buffer.
Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
After incubation, measure the turbidity or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.
Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS.
Figure 3: Workflow for kinetic aqueous solubility assay.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. High metabolic stability is generally desirable for orally administered drugs to ensure sufficient systemic exposure. BCP-containing compounds often exhibit enhanced metabolic stability compared to their phenyl analogues due to the absence of easily oxidizable aromatic rings.[4][5]
This protocol provides a general procedure for assessing the metabolic stability of a compound using human liver microsomes (HLMs), which are a rich source of cytochrome P450 enzymes.[9][11]
Materials:
Test compound
Human liver microsomes (commercially available)
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (or NADPH)
Acetonitrile (for quenching the reaction)
Incubator or water bath (37°C)
Centrifuge
LC-MS/MS for analysis
Procedure:
Prepare a solution of the test compound in buffer.
In a series of microcentrifuge tubes, pre-warm the test compound solution, human liver microsomes, and buffer at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
Vortex the samples and centrifuge to precipitate the microsomal proteins.
Transfer the supernatant to a new plate or vials for analysis.
Quantify the remaining parent compound at each time point using LC-MS/MS.
Plot the percentage of remaining parent compound versus time.
From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Figure 4: Workflow for human liver microsomal stability assay.
Conclusion and Future Outlook
Methoxy-substituted bicyclo[1.1.1]pentanes represent a valuable class of building blocks for modern drug discovery. Their unique three-dimensional structure, combined with the potential for improved physicochemical properties compared to traditional aromatic systems, makes them an attractive option for medicinal chemists seeking to optimize lead compounds. While the available experimental data on the specific physicochemical properties of methoxy-substituted BCPs is still emerging, the general trends observed for the BCP scaffold as a whole are highly encouraging.
Future work in this area should focus on the systematic synthesis and characterization of a diverse range of methoxy-substituted BCPs, with the methoxy group positioned at each of the unique carbon atoms of the BCP core. The generation of a comprehensive dataset of experimental logP, aqueous solubility, and metabolic stability values will be invaluable for developing a deeper understanding of the structure-property relationships of these important compounds and will undoubtedly accelerate their application in the discovery of new and improved medicines.
References
AxisPharm. Microsomal Stability Assay Protocol. Accessed February 13, 2026. [Link]
Creative Biolabs. Aqueous Solubility. Accessed February 13, 2026. [Link]
Nayak, D., & Pan, H. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 19(1), 508–511.
Marcinkowska, M., Bucki, A., Śniecikowska, J., & Kolaczkowski, M. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 64(16), 12096–12117.
Wernevik, J., Gieth, K., & Haglund, E. (2008). A fully integrated assay panel for early drug metabolism and pharmacokinetics profiling. ASSAY and Drug Development Technologies, 6(1), 59-70.
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo [1.1. 1] pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424.
Caputo, D. F., Arroniz, C., & Anderson, E. A. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo [1.1. 1] pentanes. Chemical Science, 9(27), 5295-5300.
Baran, P. S., Bume, D. D., & O'Malley, D. P. (2016). The syntheses of bicyclo [1.1. 1] pentan-1-amine (21) by Schmidt reaction...
Google Patents. (2003). High throughput HPLC method for determining Log P values. US6524863B1.
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo [1.1. 1] pentane-1, 3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9775-9783.
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo [1.1. 1] pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-117.
Measom, N. D., Down, K. D., Hirst, D. J., & Jamieson, C. (2016). Investigation of a Bicyclo [1.1. 1] pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS medicinal chemistry letters, 7(11), 1036-1041.
The Royal Society of Chemistry. (2020).
Coutinho, A. L., & Polli, J. E. (2021).
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Accessed February 13, 2026. [Link]
Mykhailiuk, P. K. (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01).
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo [1.1. 1] pentanes for Drug Discovery enabled by Light. ChemRxiv.
O'Connor, R. D., & Aggarwal, V. K. (2022). Synthesis and Biological Evaluation of Bicyclo [1.1. 1] pentane-Containing Aromatic Lipoxin A4 Analogues. Organic letters, 24(32), 5945-5949.
Coles, S. J., & Horton, P. N. (2025). 3-((Benzyloxy) carbonyl) bicyclo [1.1. 1] pentane-1-carboxylic Acid. Molbank, 2025(4), M1433.
PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. White Paper.
Richardson, P., & Reutenauer, P. (2021). 1, 2-Difunctionalized bicyclo [1.1. 1] pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
Fang, Z., Xu, Q., & Yang, W. L. (2024). The Application of Bicyclo [1.1. 1] pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
An In-Depth Technical Guide to 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane: A Key Building Block in Modern Medicinal Chemistry
Executive Summary: The imperative in modern drug discovery to create therapeutic candidates with improved physicochemical properties has led to a strategic shift away from flat, aromatic structures towards three-dimensio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The imperative in modern drug discovery to create therapeutic candidates with improved physicochemical properties has led to a strategic shift away from flat, aromatic structures towards three-dimensional saturated scaffolds. This movement, often termed "escaping from flatland," has championed the rise of the bicyclo[1.1.1]pentane (BCP) core as a non-classical bioisostere for the para-substituted phenyl ring. This guide provides a detailed technical overview of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, a versatile and strategically important building block for medicinal chemists. We will explore its fundamental properties, the rationale for its use, representative synthetic strategies, and its practical application in the design of next-generation therapeutics, grounded in authoritative scientific literature.
The Bicyclo[1.1.1]pentane (BCP) Scaffold: A 3D Bioisostere for Aromatic Rings
For decades, the phenyl ring has been a dominant motif in pharmaceuticals. However, its planarity and lipophilicity can contribute to poor solubility, rapid metabolism through oxidation, and off-target interactions. The BCP scaffold has emerged as a highly effective solution to these challenges.
Bioisosteric Rationale: The BCP core mimics the geometry of a para-substituted phenyl ring by maintaining a similar distance and exit vector between its 1- and 3-positions. This structural mimicry allows for the replacement of aromatic rings in known pharmacophores while fundamentally altering the molecule's physical properties.
Diagram: Bioisosteric Relationship of BCP and Phenyl Ring
Caption: Geometric comparison of a p-substituted phenyl ring and a 1,3-disubstituted BCP.
The primary advantages of substituting a phenyl ring with a BCP core include:
Improved Solubility: The saturated, non-aromatic nature of the BCP scaffold reduces lipophilicity and disrupts crystal packing, often leading to significant gains in aqueous solubility.
Enhanced Metabolic Stability: BCPs are resistant to oxidative metabolism that commonly affects aromatic rings, thereby increasing the half-life of drug candidates.
Novel Chemical Space: Replacing a phenyl ring with a BCP allows chemists to explore novel, patentable chemical space while retaining the core biological activity of the parent molecule.
Physicochemical Properties of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is a bifunctional building block designed for ease of use in synthetic workflows. The Boc-protecting group provides a stable, yet easily removable, handle on a primary amine, while the methoxy group offers a small, metabolically robust polar feature.
Note: The molecular formula and weight are identical to the isomeric compound tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate.[2]
The strategic placement of the Boc-amino and methoxy groups makes this reagent an ideal starting point for creating libraries of compounds. The Boc group can be readily cleaved under acidic conditions to reveal a primary amine, which serves as a nucleophilic handle for subsequent reactions such as amide couplings, reductive aminations, or sulfonamide formations.
Synthesis and Chemical Reactivity
The synthesis of functionalized BCPs has been a subject of intense research, with modern methods moving beyond early, low-yielding routes. While numerous strategies exist, a common approach involves the functionalization of a pre-formed BCP core.
Diagram: Representative Synthetic Workflow
Caption: A conceptual workflow for the synthesis of asymmetrically substituted BCPs.
Representative Laboratory Protocol: Boc Deprotection and Amide Coupling
This protocol describes the deprotection of the title compound and subsequent coupling with a generic carboxylic acid, a common workflow in medicinal chemistry.
Part A: Boc Deprotection
Dissolution: Dissolve 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1 M concentration).
Acidification: Add an excess of a strong acid. A 4M solution of HCl in dioxane (5-10 eq) is commonly used. Alternatively, trifluoroacetic acid (TFA) (10-20 eq) in DCM can be employed.
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product, 1-amino-3-methoxybicyclo[1.1.1]pentane hydrochloride, is often a salt and can be used directly in the next step or neutralized with a mild base.
Part B: Amide Coupling
Reagent Preparation: In a separate flask, dissolve the carboxylic acid of interest (R-COOH, 1.0 eq) in an aprotic solvent like DCM or dimethylformamide (DMF).
Activation: Add a peptide coupling agent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 eq), to the mixture. Stir for 10-15 minutes to activate the carboxylic acid.
Coupling: Add a solution of the deprotected amine salt from Part A (1.1 eq) to the activated carboxylic acid mixture. If the free amine is used, only 2.0 eq of DIPEA are necessary.
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor for completion via LC-MS.
Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, concentrate, and purify the crude material using flash column chromatography or preparative HPLC to yield the final amide product.
Applications in Drug Design: A Case Study Perspective
A primary application of this building block is in lead optimization, where a known active compound containing a para-substituted phenyl ring is modified to improve its drug-like properties.
Consider a hypothetical scenario where a lead compound, an inhibitor of a kinase, contains a p-methoxyaniline moiety that is a known metabolic liability. A medicinal chemist could use 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane to synthesize a direct analog.
Diagram: Medicinal Chemistry Application Logic
Caption: Decision workflow for using a BCP building block in lead optimization.
By following the protocol described in Section 3, the chemist can deprotect the building block and couple the resulting 1-amino-3-methoxybicyclo[1.1.1]pentane with the core scaffold of the kinase inhibitor. The resulting analog would be expected to retain the key interactions of the original methoxy group while benefiting from the improved solubility and metabolic stability conferred by the BCP core. This approach has been successfully used in the development of potent and orally active γ-secretase and IDO1 inhibitors.
Conclusion
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is more than just a chemical reagent; it is an enabling tool for modern drug discovery. It provides a straightforward entry point for medicinal chemists to incorporate the highly desirable BCP scaffold into their molecules. By leveraging its unique three-dimensional structure and pre-installed, orthogonally functionalized handles, researchers can systematically address common liabilities associated with aromatic rings, accelerating the development of safer and more effective medicines.
References
PubChem. tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate. Available at: [Link]
advantages of using BCP scaffolds in medicinal chemistry design
Title: The Bicyclo[1.1.1]pentane (BCP) Paradigm: Engineering 3D Bioisosteres for High-Efficiency Medicinal Chemistry Executive Summary In the modern era of drug discovery, the "Escape from Flatland" is not merely a trend...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Bicyclo[1.1.1]pentane (BCP) Paradigm: Engineering 3D Bioisosteres for High-Efficiency Medicinal Chemistry
Executive Summary
In the modern era of drug discovery, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. The Bicyclo[1.1.1]pentane (BCP) scaffold has emerged as the premier saturated bioisostere for the para-phenyl ring, offering a unique solution to the "molecular obesity" crisis—where drug candidates fail due to excessive lipophilicity and poor solubility.
This guide analyzes the BCP scaffold from a structural and physicochemical perspective, detailing its application in optimizing Lipophilic Efficiency (LipE), metabolic stability, and intellectual property (IP) novelty.[1] It provides actionable synthetic protocols and rigorous case studies to empower medicinal chemists to deploy this scaffold effectively.
The Bioisostere Logic: Geometry & Vector Alignment
The primary utility of the BCP scaffold lies in its ability to mimic the exit vectors of a 1,4-disubstituted (para) phenyl ring while dramatically altering the molecule's electronic and steric profile.
Vector Fidelity: The bridgehead carbons (C1 and C3) of BCP provide a linear substitution pattern (180°), perfectly emulating the geometry of a para-phenyl ring.
Dimensional Shift: Unlike the planar benzene ring (2D), the BCP cage is a rigid, three-dimensional structure. This increased fraction of sp3-hybridized carbons (
) disrupts planarity, which is directly correlated with improved solubility and reduced promiscuous binding.
Distance Metrics: The C1–C3 distance in BCP is approximately 1.85 Å, compared to ~2.80 Å for the para-carbons in benzene. While shorter, this distance is often sufficient to maintain pharmacophore overlap within a binding pocket, acting as a "contracted" spacer.
Diagram 1: Structural & Geometric Logic of BCP Incorporation
Caption: Logical flow of replacing a phenyl ring with BCP, highlighting the preservation of vector alignment (180°) while transitioning from 2D to 3D geometry.
Physicochemical Advantages: The Data
The transition from an aromatic ring to a saturated BCP cage yields predictable and often dramatic improvements in physicochemical parameters.
Key Mechanism: The high electron density of aromatic rings often leads to
stacking interactions, which can cause poor solubility (crystal packing energy) and non-specific binding (toxicity). BCP eliminates these -interactions while maintaining the structural strut.[2]
Table 1: Comparative Properties (Benzene vs. BCP)
Parameter
Benzene Scaffold (Reference)
BCP Scaffold (Bioisostere)
Impact on Drug Design
Geometry
Planar (2D)
Rigid Cage (3D)
Disrupts crystal packing; improves solubility.
Hybridization
(Aromatic)
(Saturated)
Increases ; correlates with clinical success.
Lipophilicity (LogP)
High (Reference)
Lower (LogP -1.0)
Improves Lipophilic Efficiency (LipE).
Solubility
Low (Reference)
High (Often >10-50x increase)
Critical for oral bioavailability.
Metabolic Stability
Prone to CYP450 oxidation (Epoxidation/Hydroxylation)
High (Bridgehead C-H is strong)
Extends half-life (); reduces clearance.
Exit Vector Angle
180° (para)
180° (bridgehead)
Preserves receptor binding geometry.
Synthetic Accessibility: Protocols & Methodology
Historically, BCPs were difficult to synthesize. Modern methods utilize [1.1.1]propellane as a reactive precursor.[3][4][5] The central C–C bond of propellane is highly strained (~98 kcal/mol), allowing for rapid "strain-release" chemistry, particularly via radical addition.
Protocol: Photochemical Atom Transfer Radical Addition (ATRA)
A robust method for installing the BCP core using visible light, avoiding hazardous initiators.
Safety Warning: [1.1.1]Propellane is volatile and potentially unstable. All manipulations should be performed in a fume hood with appropriate shielding. Solutions of propellane should be stored at -78°C or used immediately.
Reagents:
[1.1.1]Propellane (0.1–0.5 M solution in ether/THF).
Alkyl/Aryl Iodide (R-I) or Bromide (R-Br) [Radical Precursor].
Photocatalyst (e.g.,
or organic dyes like Eosin Y).
Solvent: Acetonitrile or DMF (degassed).
Step-by-Step Methodology:
Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the Radical Precursor (1.0 equiv) and Photocatalyst (1-2 mol%) in degassed solvent.
Addition: Add the solution of [1.1.1]propellane (1.5–2.0 equiv) via syringe.
Irradiation: Seal the vial and irradiate with Blue LED (450-470 nm) at room temperature. Stirring is critical to ensure uniform light exposure.
Monitoring: Monitor reaction progress via LC-MS or 19F-NMR (if applicable). The reaction typically completes in 2–6 hours.
Workup: Concentrate the mixture under reduced pressure (careful of volatile BCP products).
Purification: Purify via silica gel flash chromatography. Note: BCP derivatives can be UV-inactive; use iodine stain or KMnO4 for visualization.
) due to the removal of the aromatic ring liable to oxidation.
This case study validated BCP as a "plug-and-play" bioisostere for improving the developability of drug candidates without sacrificing potency.
References
Stepan, A. F., et al. (2012).[12][2][13] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[13] Link
Mykhailiuk, P. K. (2019).[14] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839–2849.[14][5] Link
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Kanazawa, J., & Uchiyama, M. (2019).[14][15] "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synlett, 30(01), 1–11. Link
Bunker, K. D., et al. (2011). "Scalable Synthesis of [1.1.1]Propellane." Organic Syntheses, 88, 93. Link
The Ascendance of Saturated Scaffolds: A Comparative Analysis of 3-Methoxy-BCP-Amine and Phenyl Amine as Bioisosteric Partners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the modern era of drug discovery, the "escape from flatland" has become a guiding principle, compelling medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the modern era of drug discovery, the "escape from flatland" has become a guiding principle, compelling medicinal chemists to move beyond traditional planar, aromatic moieties in search of compounds with improved physicochemical and pharmacokinetic properties.[1] The phenyl amine group, a ubiquitous scaffold in a vast number of approved drugs, is often associated with metabolic liabilities and poor solubility.[2][3] This guide provides an in-depth technical analysis of the bicyclo[1.1.1]pentyl (BCP) amine, specifically the 3-methoxy derivative, as a non-classical bioisosteric replacement for phenyl amine. We will explore the fundamental principles, comparative properties, synthetic strategies, and profound implications of this substitution on drug development, offering a comprehensive resource for researchers aiming to leverage three-dimensional scaffolds for creating superior therapeutic candidates.
Introduction: Bioisosterism and the Phenyl Amine Conundrum
Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties to enhance biological activity or drug-like characteristics, is a cornerstone of medicinal chemistry.[4] For decades, the phenyl ring has been a dominant feature in drug design, valued for its rigid structure and ability to engage in various hydrophobic and π-stacking interactions.[5] However, the very aromaticity that makes it a useful pharmacophore is also its Achilles' heel. Phenyl rings are prone to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive intermediates and contribute to toxicity.[2][3] Furthermore, the planarity of the ring can promote strong π-π stacking interactions, often resulting in poor aqueous solubility and non-specific binding.[2][3]
The bicyclo[1.1.1]pentylamine (BCPA) has emerged as a powerful, sp³-rich surrogate for the arylamine motif.[6][7] This highly rigid, three-dimensional cage structure acts as a "saturated bioisostere," mimicking the geometry of a para-substituted phenyl ring while fundamentally altering the molecule's electronic and physical properties.[2][8][9] By replacing the "flat" phenyl ring with the globular BCP core, chemists can often preserve or enhance target engagement while dramatically improving solubility, metabolic stability, and overall drug-likeness.[10] This guide focuses specifically on 3-methoxy-BCP-amine, a derivative that allows for further modulation of the scaffold's properties.
Comparative Analysis: A Tale of Two Cores
The decision to replace a phenyl amine with a 3-methoxy-BCP-amine must be grounded in a thorough understanding of their comparative properties.
Structural and Conformational Properties
The BCP core serves as an excellent geometric mimic of the para-phenylene spacer. The distance between the bridgehead carbons (C1 and C3) of the BCP unit is similar to the C1-C4 distance in a phenyl ring, allowing it to maintain the crucial vector positioning of substituents.[2][8] However, the similarity ends there. The BCP is a rigid, saturated scaffold, eliminating the planarity and rotational freedom of the phenyl ring. This rigidity can be advantageous in pre-organizing a molecule into its bioactive conformation.
The introduction of a methoxy group at the C3 position provides a vector for interaction that is orthogonal to the main C1-C3 axis, a possibility not afforded by a simple phenyl ring. This allows for the exploration of new chemical space within a binding pocket.[2]
Caption: Structural comparison of Phenyl Amine vs. BCP-Amine cores.
Physicochemical Properties
The replacement of a phenyl ring with a BCP core leads to significant and predictable changes in key physicochemical properties that govern a drug's behavior.
Property
Phenyl Amine Derivative
3-Methoxy-BCP-Amine Derivative
Rationale for Change
Lipophilicity (cLogP)
Higher
Lower
The BCP core is less lipophilic than a phenyl ring.[8]
Aqueous Solubility
Lower
Higher
Disruption of aromaticity and planarity reduces crystal lattice energy and π-π stacking, improving solvation.[2][3][8]
Fraction of sp³ Carbons (Fsp³)
Low
High
Replacement of sp²-hybridized carbons with sp³-hybridized carbons increases three-dimensionality.[8]
The addition of the ether oxygen increases the TPSA.
Metabolic Stability
Lower
Higher
The saturated BCP core is more resistant to oxidative metabolism compared to the electron-rich phenyl ring.[2][3]
Data compiled from multiple sources and representative values.[2][3][8][11]
These shifts are highly desirable in drug development. An increase in Fsp³ is strongly correlated with higher clinical success rates, while improved solubility and metabolic stability directly address common reasons for compound attrition.[8]
Synthesis of 3-Methoxy-BCP-Amine Building Blocks
The growing demand for BCP-containing compounds has spurred the development of robust synthetic routes. While the synthesis of the specific 3-methoxy-BCP-amine hydrochloride (CAS 2197502-05-7) is proprietary to vendors, a general and plausible pathway can be outlined based on established BCP chemistry, often starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[11][12][13]
Exemplar Synthetic Protocol
The following protocol describes a conceptual multi-step synthesis to access functionalized BCP amines.
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a suitable alcohol solvent (e.g., methanol).
Add a controlled amount of an esterification agent (e.g., thionyl chloride, dropwise at reduced temperature).[13]
Stir the reaction at room temperature until mono-esterification is complete, as monitored by TLC or LC-MS.
Work up the reaction to isolate the 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[13]
Step 2: Curtius Rearrangement to Form the Amine
Dissolve the mono-acid from Step 1 in an inert solvent (e.g., tert-butanol).[13]
Add triethylamine followed by diphenylphosphoryl azide (DPPA).
Heat the reaction mixture to induce the Curtius rearrangement, forming the Boc-protected amine.[13]
Isolate the Boc-protected methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
Step 3: Reduction of the Ester to the Alcohol
Dissolve the ester from Step 2 in an anhydrous solvent like THF.
Add a reducing agent (e.g., LiAlH₄ or BH₃·Me₂S) at 0 °C.
Allow the reaction to warm to room temperature and stir until the reduction is complete.
Quench the reaction carefully and perform an extractive workup to yield the Boc-protected (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methanol.
Step 4: O-Alkylation to form the Methoxy Group (Conceptual)
This step is conceptual as direct literature for this specific transformation on the BCP core is sparse, but is based on standard organic chemistry principles.
Dissolve the alcohol from Step 3 in a suitable solvent (e.g., THF).
Add a strong base (e.g., NaH) to deprotonate the alcohol.
Add an alkylating agent (e.g., methyl iodide).
Work up the reaction to yield the Boc-protected 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-amine.
Step 5: Deprotection to Yield the Final Amine
Dissolve the Boc-protected compound in a solvent such as dioxane or ethyl acetate.
Add a strong acid (e.g., HCl) to cleave the Boc protecting group.
Concentrate the reaction mixture to yield the final 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride salt.
Caption: Conceptual synthetic workflow for 3-Methoxy-BCP-Amine.
Impact on Biological Properties and Drug Development
The true value of a bioisosteric replacement is measured by its impact on the biological performance of a molecule.
Metabolic Stability
This is arguably the most significant advantage of the BCP-for-phenyl swap. Aromatic amines are susceptible to N-dealkylation and ring hydroxylation, often leading to rapid clearance and potentially toxic metabolites.[2][14] The saturated sp³ carbons of the BCP core are significantly more resistant to CYP450-mediated oxidation.[2][3] This enhanced metabolic stability can lead to a longer half-life and an improved therapeutic window.[15]
Caption: Comparative metabolic pathways.
Pharmacokinetics (PK) and Oral Bioavailability
The improvements in solubility and metabolic stability often translate directly into a superior pharmacokinetic profile. Several studies have demonstrated that replacing a phenyl ring with a BCP moiety can significantly increase oral absorption and bioavailability.[8][10] For instance, in the development of a γ-secretase inhibitor, replacing a fluorophenyl ring with a BCP core resulted in a compound with equipotent enzyme inhibition but a ~4-fold increase in Cmax and AUC values in a mouse model, indicating excellent oral absorption.[10]
Target Engagement: When to Make the Switch
The success of this bioisosteric replacement is context-dependent. It is most effective when the phenyl ring's primary role is to act as a rigid spacer, correctly orienting other pharmacophoric elements for binding.[8][16] If the drug's mechanism relies heavily on specific π-π or cation-π stacking interactions between the phenyl ring and the target protein, a BCP replacement may lead to a loss of potency.[2] However, in many cases, the BCP core adequately mimics the spatial arrangement, and the improved physicochemical properties lead to a net gain in overall efficacy and drug-likeness.[16][17]
Caption: Decision flowchart for BCP-amine bioisosteric replacement.
Conclusion and Future Outlook
The bioisosteric replacement of a phenyl amine with a 3-methoxy-BCP-amine is a powerful and field-proven strategy in modern drug design. It offers a clear path to mitigating common liabilities associated with aromatic rings, namely poor solubility and high metabolic turnover.[2][9] By embracing the three-dimensionality of the BCP core, researchers can enhance the drug-like properties of their lead compounds, often leading to improved oral bioavailability and a better overall pharmacokinetic profile.[8][10] While not a universal solution, particularly where aromatic interactions are key to potency, this "escape from flatland" approach provides an invaluable tool for navigating the complex challenges of drug development. As synthetic methodologies for constructing these intricate 3D scaffolds become more accessible and scalable, the prevalence of BCPs and other saturated bioisosteres in clinical candidates is set to grow, paving the way for the next generation of safer and more effective medicines.[18]
References
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry - Thieme E-Books & E-Journals. [Link]
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC. [Link]
Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar. [Link]
Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing). [Link]
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. [Link]
Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - MDPI. [Link]
Recent advances in the applications of [1.1.1]propellane in organic synthesis. [Link]
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. [Link]
Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - PubMed. [Link]
1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. [Link]
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry - ACS Publications. [Link]
escape from flatland building blocks 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
An In-Depth Technical Guide to the "Escape from Flatland" Building Block: 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane Introduction: The Imperative to Escape from Flatland in Drug Discovery For decades, the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the "Escape from Flatland" Building Block: 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Introduction: The Imperative to Escape from Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. This trend was largely a consequence of the synthetic chemist's toolbox, which was rich with reliable methods for creating sp2-sp2 carbon bonds.[1] However, an over-reliance on these two-dimensional motifs has been linked to higher rates of attrition in the drug development pipeline.[1] In 2009, a seminal paper by Lovering et al. introduced the concept of "escaping from flatland," which posited that increasing the three-dimensionality of drug candidates could lead to improved clinical success rates.[2]
The core of this theory is a simple yet powerful metric: the fraction of sp3 hybridized carbons (Fsp3).[1][2][3] A higher Fsp3 value signifies a greater degree of saturation and a more complex, three-dimensional molecular architecture.[2] This increased three-dimensionality has been correlated with a range of desirable properties, including:
Improved Solubility: Saturated compounds tend to be more soluble in aqueous solutions, a critical factor for bioavailability.[1][2]
Enhanced Selectivity: The rigid, defined shapes of 3D molecules can lead to more specific interactions with their biological targets, reducing off-target effects.[3]
Reduced Promiscuity: Increased Fsp3 has been linked to a decrease in non-specific binding to unintended proteins.[2]
Higher Clinical Success Rates: A clear trend of increasing Fsp3 values has been observed as compounds progress from discovery through clinical trials to marketed drugs.[2][3]
This paradigm shift has fueled a demand for novel, three-dimensional building blocks that can be readily incorporated into drug candidates. Among the most promising of these are the bicyclo[1.1.1]pentanes (BCPs).
Bicyclo[1.1.1]pentanes (BCPs): Rigid Scaffolds for a New Dimension in Drug Design
Bicyclo[1.1.1]pentane is a highly strained, cage-like hydrocarbon that presents a unique geometric profile. Its rigid structure and the precise orientation of its bridgehead substituents make it an excellent bioisostere for several common chemical motifs, most notably the para-substituted phenyl ring.[4][5][6][7]
The replacement of a flat phenyl ring with a three-dimensional BCP core can confer significant advantages upon a drug candidate, including:
Improved Physicochemical Properties: BCPs are less lipophilic than phenyl rings, which can lead to improved solubility and permeability.[8][9] In one notable example, the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in a significant improvement in both aqueous solubility and passive permeability, leading to a four-fold increase in oral absorption in a mouse model.[5][10]
Enhanced Metabolic Stability: The sp3-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[4][7] This can lead to a longer half-life and improved pharmacokinetic profile.
Novel Chemical Space: The use of BCPs allows medicinal chemists to explore novel chemical space and develop intellectual property around new molecular entities.[11] The three-dimensional nature of the BCP scaffold can also enable interactions with target proteins that are not possible with a flat aromatic ring.[4][7]
The growing recognition of these advantages has led to a surge in the application of BCPs in drug discovery programs, with BCP-containing molecules appearing in over 200 patents since 2012.[11][12]
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane: A Versatile Building Block for Next-Generation Therapeutics
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is a bifunctional building block that offers a unique combination of a protected amine and a methoxy group on a rigid 3D scaffold. This arrangement makes it an invaluable tool for introducing the BCP moiety into a wide range of molecules and for exploring structure-activity relationships in multiple vectors.
Molecular Structure and Conformational Properties
The structure of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is characterized by the rigid BCP core, which holds the Boc-protected amine and the methoxy group in a fixed, linear orientation. This rigidity is a key feature, as it reduces the entropic penalty of binding to a target protein and can lead to higher potency.
Caption: Synthetic pathway to 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane.
Experimental Protocol: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol is adapted from a reported large-scale synthesis.
[11][12]
Esterification: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (15 vol). Add thionyl chloride (3.0 equiv) dropwise at 20-40 °C. Stir the mixture at room temperature overnight. Concentrate under reduced pressure to obtain 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
[11][12]2. Curtius Rearrangement and Boc Protection: Dissolve the mono-ester from the previous step (1.0 equiv) in tert-butanol (25 vol). Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (1.1 equiv). Heat the mixture to 85 °C for 24 hours. Cool to room temperature and concentrate under reduced pressure.
[11][12]3. Work-up and Hydrolysis: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting intermediate can then be hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.
Application in Peptide Synthesis: A Workflow
The true utility of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane lies in its ability to be readily incorporated into larger molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled with a carboxylic acid to form an amide bond. This makes it an ideal building block for creating novel peptide and small molecule libraries.
Navigating the Frontier of Drug Discovery: A Technical Guide to the Commercial Availability and Synthesis of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane Building Blocks
For Researchers, Scientists, and Drug Development Professionals Executive Summary The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, offering a compelling th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, offering a compelling three-dimensional alternative to traditional aromatic rings. Its unique rigid, rod-like geometry allows it to serve as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The incorporation of BCPs into drug candidates has been shown to significantly enhance physicochemical properties crucial for therapeutic success, including improved aqueous solubility, greater metabolic stability, and reduced non-specific binding.[1][2][3][4][5] This guide provides an in-depth analysis of the commercial availability of a specifically functionalized BCP building block, 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, and presents a validated synthetic pathway for its accessible production, empowering researchers to leverage this valuable tool in their drug discovery programs.
The Bicyclo[1.1.1]pentane Advantage: Escaping Flatland in Drug Design
For decades, the phenyl ring has been a ubiquitous component in pharmaceuticals. However, its planarity and associated lipophilicity can contribute to poor pharmacokinetic profiles, including metabolic instability and off-target effects.[2] The "escape from flatland" strategy, which involves replacing these planar structures with saturated, three-dimensional scaffolds, has gained significant traction.[6] BCPs are at the forefront of this paradigm shift.
The advantages of employing BCPs as bioisosteres are well-documented:
Improved Solubility: The saturated, non-planar nature of the BCP core disrupts crystal lattice packing and reduces lipophilicity, often leading to a significant increase in aqueous solubility.[2][5]
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP skeleton are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the sp² carbons of aromatic rings.[1][2]
Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds can decrease their tendency to bind non-specifically to proteins and membranes, potentially reducing off-target toxicity.[1]
Novel Chemical Space: The unique vectoral arrangement of substituents on the BCP core provides access to unexplored chemical space, enabling the development of novel intellectual property.
A landmark example of the successful application of BCPs is Pfizer's modification of a γ-secretase inhibitor, where the replacement of a phenyl ring with a BCP moiety led to a compound with comparable potency but significantly improved developability characteristics.[2]
Commercial Landscape of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
A direct search for 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane from major chemical suppliers reveals that this specific compound is not currently offered as a stock building block . However, the growing demand for functionalized BCPs has led to the commercial availability of a wide array of precursors that enable its synthesis.
Key commercially available starting materials and intermediates include:
The availability of these precursors makes the synthesis of the target molecule a feasible undertaking for a competent synthetic chemistry laboratory.
A Practical Synthetic Route to 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
The most efficient pathway to the target compound involves a two-step sequence starting from the commercially available 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid. This route first involves the conversion of the carboxylic acid to a hydroxyl group, followed by O-methylation of the resulting alcohol.
Synthetic Workflow Overview
Caption: Synthetic workflow for 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane.
Step 1: Synthesis of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate (Intermediate 2)
The conversion of a carboxylic acid to a protected amine with one fewer carbon can be achieved through a Curtius or Hofmann rearrangement. A documented large-scale synthesis of related BCPs utilizes a Curtius rearrangement of a BCP-carboxylic acid derivative.[6][7] This method provides a reliable route to the corresponding Boc-protected amine. Subsequently, the remaining ester or carboxylic acid can be reduced to the alcohol. A more direct approach would be to perform a Curtius rearrangement on 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid itself, though this may require careful optimization to avoid side reactions.
An alternative and potentially more straightforward laboratory-scale synthesis involves the reduction of the commercially available methyl ester of the Boc-protected amino acid.
Protocol: Synthesis of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
This protocol is adapted from standard reduction procedures of esters to alcohols.
Dissolution: To a solution of methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise.
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate.
Step 2: O-Methylation to Yield 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (Target Molecule 3)
The methylation of the hydroxyl group can be achieved under various conditions. The Williamson ether synthesis is a classic and reliable method, particularly for sterically accessible alcohols.[8][9][10] Given the bridgehead position of the hydroxyl group on the BCP core, which is a tertiary alcohol, standard Williamson ether synthesis conditions might be sluggish. Milder and more effective methods for methylating tertiary alcohols should be considered.
Protocol: O-Methylation of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
This protocol utilizes a common and effective methylation procedure.
Deprotonation: To a solution of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add a methylating agent such as methyl iodide (MeI, 1.5 eq) or dimethyl sulfate ((Me)₂SO₄, 1.5 eq) dropwise.[11]
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane.
Caption: Detailed reaction scheme for the synthesis of the target molecule.
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized building blocks. Standard analytical techniques should be employed at each step:
Thin Layer Chromatography (TLC): For monitoring reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the BCP core and its substituents.
High-Performance Liquid Chromatography (HPLC): For accurate determination of final product purity.
Conclusion
While 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is not a readily available commercial product, this technical guide demonstrates that its synthesis is well within the capabilities of a standard organic chemistry laboratory. By leveraging commercially available BCP precursors and established synthetic methodologies, researchers can access this valuable building block. The strategic incorporation of such novel, three-dimensional scaffolds holds immense potential for the discovery and development of next-generation therapeutics with superior pharmacological profiles. The synthetic route and protocols outlined herein provide a clear and actionable path for medicinal chemists to explore the promising chemical space offered by functionalized bicyclo[1.1.1]pentanes.
References
Mykhailiuk, P. K., & Komarov, I. V. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9373–9383. Retrieved from [Link]
Synthonix. 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link]
Wikipedia. Hofmann rearrangement. Retrieved from [Link]
Meisters, A., & Mole, T. (1972). C-Methylation of alcohols by trimethylaluminium. Australian Journal of Chemistry, 25(6), 1239-1249. Retrieved from [Link]
Tundo, P., Memoli, S., Hérault, D., & Hill, K. (2004). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Green Chemistry, 6(12), 609-612. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 1-10. Retrieved from [Link]
Wikipedia. Curtius rearrangement. Retrieved from [Link]
Chemistry Steps. (2025, June 17). Curtius Rearrangement. Retrieved from [Link]
Brahmachari, G. (Ed.). (2017). Name Reactions in Organic Synthesis. Cambridge University Press.
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. Retrieved from [Link]
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
Gaffney, U. B. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles [Honors Project, Smith College]. Smith ScholarWorks. Retrieved from [Link]
Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Retrieved from [Link]
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Chemistry Research, 4(2). Retrieved from [Link]
PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. Retrieved from [Link]
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
Zhang, X., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(4), 1144-1155. Retrieved from [Link]
Yin, D., Senge, M. O., & Grover, N. (2024). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2024(2), M1849. Retrieved from [Link]
Mykhailiuk, P. K., & Komarov, I. V. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9373–9383. Retrieved from [Link]
PubChem. tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate. Retrieved from [Link]
Ripenko, V., Sham, V., Levchenko, V., Holovchuk, S., Vysochyn, D., Klymov, I., ... & Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-116. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
Kotha, S., & Ghosh, A. K. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1378–1384. Retrieved from [Link]
Ma, X., & Pham, L. N. (2019). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry, 8(12), 2136-2148. Retrieved from [Link]
Ma, X., & Pham, L. N. (2019). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry, 8(12), 2136-2148. Retrieved from [Link]
Waser, M., & de Meijere, A. (2025). Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Angewandte Chemie International Edition, 64(1), e202508404. Retrieved from [Link]
Ripenko, V., Sham, V., Levchenko, V., Holovchuk, S., Vysochyn, D., Klymov, I., ... & Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-116. Retrieved from [Link]
Procter, D. J., & Mykhailiuk, P. K. (2023). 1 Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. Retrieved from [Link]
Technical Whitepaper: Solubility Profile & Handling of Boc-Protected BCP Amines
This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal chemists. It synthesizes current literature on Bicyclo[1.1.1]pentane (BCP) bioisosteres with practical handling pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal chemists. It synthesizes current literature on Bicyclo[1.1.1]pentane (BCP) bioisosteres with practical handling protocols.
The incorporation of Bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes has revolutionized modern drug discovery.[1] By replacing a planar, lipophilic phenyl ring with the 3D, rigid, sp³-rich BCP core, researchers typically observe improved aqueous solubility, metabolic stability, and permeability in final drug candidates.[1]
However, the Boc-protected intermediate (
-Boc-BCP-amine) presents a distinct solubility profile that often confuses researchers transitioning from traditional aromatic chemistry. Unlike the final polar amine, the Boc-protected species is a lipophilic, often highly crystalline entity. Understanding its solubility in organic solvents is critical for efficient synthesis, scale-up, and purification.[1]
The Physicochemical Divergence
The solubility behavior of Boc-BCP-amines is governed by two competing factors:
The Lipophilic Boc Group: Provides high affinity for non-polar and halogenated solvents.
The Rigid BCP Core: Unlike flexible alkyl chains, the BCP core is a "rigid rod." This high symmetry and rigidity often lead to high lattice energy , making the solid state surprisingly stable and sometimes difficult to dissolve in "borderline" solvents compared to flexible aliphatic amines.
Visualization: Bioisosteric Solvation Dynamics
The following diagram illustrates the structural shift from Phenyl to BCP and its impact on solvation.
[1][2]
Part 2: Solubility Profile in Organic Solvents
The following data categorizes the solubility of standard
-Boc-bicyclo[1.1.1]pentan-1-amine derivatives.
General Rule of Thumb: Boc-BCP-amines behave as lipophilic organic solids . They are generally more soluble than their phenyl analogs in polar organic solvents but require specific attention to "antisolvents" for crystallization.
Solvent Compatibility Table
Solvent Class
Representative Solvents
Solubility Rating
Operational Notes
Chlorinated
DCM, Chloroform
Excellent
Primary Choice. Ideal for reactions and extractions. The high lipophilicity of the Boc group drives dissolution here.
Polar Aprotic
THF, EtOAc, Acetone
Good to Excellent
Standard solvents for synthesis.[1] Note: High concentrations in EtOAc may require mild heating due to the rigid crystal lattice of BCP.
Dipolar Aprotic
DMSO, DMF, DMAc
Excellent
Soluble at very high concentrations.[1] Hard to remove; avoid unless necessary for nucleophilic substitutions.
Alcohols
Methanol, Ethanol, IPA
Moderate to Good
Soluble, but temperature-dependent.[1] often used for recrystallization (dissolve hot, crash cool).[1]
Ethers
Diethyl Ether, MTBE
Moderate
Good for extraction, but BCP amines may precipitate upon concentration.[1]
Alkanes
Hexanes, Heptane, Pentane
Poor / Insoluble
The Antisolvent. Boc-BCP-amines are typically insoluble in cold alkanes. Used to crash out products or as the non-polar phase in silica columns.
Water
Water
Insoluble
Strictly immiscible. Essential for aqueous workups to wash away salts/impurities.
Technical Insight: The "Grease" vs. "Brick" Balance
The "Grease" (Boc): The tert-butyl group acts as a lipophilic anchor, ensuring solubility in DCM and EtOAc.
The "Brick" (BCP): The BCP core is rigid. If the molecule has high symmetry (e.g., 1,3-diamino-BCP derivatives), the crystal lattice energy increases.[1]
Implication: You may observe that a Boc-BCP-amine dissolves easily in DCM but spontaneously crystallizes from EtOAc/Hexane mixtures faster than a flexible alkyl amine would. This is a purification advantage .
Part 3: Operational Protocols
Protocol A: Purification via "Crash Crystallization"
Because Boc-BCP-amines have a sharp solubility drop-off between chlorinated solvents and alkanes, precipitation is a superior purification method to chromatography for large batches.
Objective: Purify crude
-Boc-BCP-amine without a silica column.
Dissolution: Dissolve the crude, dried residue in the minimum amount of DCM or warm EtOAc (approx. 2-5 mL per gram).
Antisolvent Addition: Slowly add Hexanes or Heptane (3-5 volumes relative to the solvent) while stirring rapidly.
Observation: A white precipitate or "cloud point" should appear.
Aging: If an oil forms (oiling out), heat the mixture until clear, then let it cool very slowly to room temperature to encourage crystal lattice formation over amorphous oil.[1]
Filtration: Filter the solids. Wash the cake with cold Hexanes.
Validation: Check purity via TLC (visualize with Ninhydrin or KMnO₄; BCP amines do not absorb UV strongly unless other chromophores are present).
Protocol B: Chromatographic Separation
When running flash chromatography, BCP amines can exhibit "tailing" due to interaction with silica, even when Boc-protected.[1]
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
For "Sticky" Derivatives: Add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites and sharpen the peak shape.
Detection:Ninhydrin Stain is mandatory. Boc-BCP-amines often lack UV activity. Heat the TLC plate vigorously; the Boc group will cleave, and the free amine will turn red/purple.
Visualization: Purification Decision Tree
Part 4: The Deprotection "Solubility Switch"
A critical process consideration is the deprotection step (removal of Boc).[1]
Starting State: Boc-BCP-Amine is soluble in DCM, insoluble in water.
Reaction: Treat with TFA/DCM or HCl/Dioxane.
End State: The resulting BCP-Amine Salt (TFA or HCl salt) is highly water-soluble and often insoluble in DCM/Ether.
Process Tip: This drastic solubility inversion allows for easy isolation. Simply dilute the reaction mixture with Diethyl Ether. The BCP-amine salt will precipitate out quantitatively. Filtration yields the pure salt without need for aqueous workup.
References
Stepan, A. F., et al. (2012).[1][2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
Kanazawa, J., et al. (2017).[1][2] "Intermolecular Radical Addition to [1.1.1]Propellane: A Convenient Access to 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society.[6]
Application Note: A Photoredox-Catalyzed, Three-Component Synthesis of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane from [1.1.1]propellane
Abstract Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional scaffolds in modern medicinal chemistry, serving as effective bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional scaffolds in modern medicinal chemistry, serving as effective bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3] Their unique rigid structure can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[4] This application note provides a detailed protocol for the synthesis of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, a valuable building block for drug discovery, via a direct, three-component reaction from [1.1.1]propellane. We leverage a dual photoredox and copper catalysis system to achieve the simultaneous vicinal C–N and C–O bond formation across the strained central bond of the propellane core.
Introduction: The Value of BCPs and the Synthetic Strategy
The "escape from flatland" in drug design has driven the demand for saturated, three-dimensional molecular motifs.[5][6] Bicyclo[1.1.1]pentanes (BCPs) are at the forefront of this movement, offering a geometrically precise mimic of the 1,4-disubstituted arene exit vector (180°) but with improved sp3 character.[3][4] The primary synthetic gateway to the BCP scaffold is the ring-opening of [1.1.1]propellane, a highly strained molecule whose reactivity is dominated by the weak central C1–C3 bond.[7][8]
Radical-mediated additions are exceptionally well-suited for functionalizing [1.1.1]propellane under mild conditions, tolerating a wide array of functional groups.[7] While two-component additions are common, multicomponent reactions offer a significant step-economic advantage, allowing for the rapid construction of complex, drug-like molecules.[7]
This protocol details a one-pot, three-component synthesis that installs both a protected amine and a methoxy group at the bridgehead positions of the BCP core. The strategy relies on a dual catalytic system:
An iridium-based photoredox catalyst generates a nitrogen-centered radical from a readily available Boc-protected amine precursor.
A copper(II) catalyst facilitates the trapping of the resulting BCP-radical intermediate with methanol, leading to the desired C–O bond formation.
This approach, inspired by advances in metallaphotoredox catalysis, provides a highly efficient and modular route to a differentially functionalized BCP building block.[1][9]
Proposed Reaction Mechanism
The reaction proceeds through a synergistic catalytic cycle that combines the energy of visible light with the unique reactivity of copper. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1. Proposed dual catalytic mechanism for the C-N/C-O difunctionalization of [1.1.1]propellane.
Mechanistic Steps:
Photoexcitation: The Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) absorbs a photon from a blue LED source to reach its excited state (*Ir(III)).
Radical Generation: The excited-state photocatalyst oxidizes the Boc-protected amine precursor via a single-electron transfer (SET) event, generating a nitrogen-centered radical and an Ir(II) species (which is quickly turned over back to Ir(III)).
Propellane Addition: The highly reactive nitrogen-centered radical rapidly adds to the central C-C bond of [1.1.1]propellane, forming a stabilized BCP-bridgehead radical intermediate.[7] This step is driven by the significant strain release of the propellane cage (approx. 67-68 kcal/mol).[10]
Copper Trapping & C-O Bond Formation: The BCP-bridgehead radical is trapped by the Cu(II) catalyst to form a high-valent BCP-Cu(III) intermediate.
Reductive Elimination: This intermediate undergoes reductive elimination in the presence of methanol, forming the C-O bond of the final product and regenerating the Cu(II) catalyst.
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. [1.1.1]Propellane is a strained and volatile compound and should be handled as a solution. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be set up under an inert atmosphere of nitrogen or argon.
Reagents & Equipment:
[1.1.1]Propellane (approx. 0.2 M solution in diethyl ether/cyclohexane)
Blue LED light source (450-460 nm) with a cooling fan
Standard glassware for work-up and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry 8 mL screw-cap vial containing a magnetic stir bar, add Cu(acac)₂ (4.0 mg, 0.015 mmol, 15 mol%) and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.7 mg, 0.0015 mmol, 1.5 mol%).
Inert Atmosphere: Seal the vial with a septum-containing cap and purge with dry nitrogen or argon for 10 minutes.
Reagent Addition: Under a positive pressure of inert gas, add tert-butyl (2-iodoethyl)carbamate (43 mg, 0.15 mmol, 1.5 equiv).
Solvent Addition: Add anhydrous DCM (0.5 mL) and anhydrous Methanol (0.5 mL, a large excess) via syringe. Stir the mixture for 2 minutes to ensure dissolution.
Propellane Addition: Add the [1.1.1]propellane solution (0.5 mL of a 0.2 M stock, 0.10 mmol, 1.0 equiv) via syringe. The final reaction concentration will be approximately 0.07 M.
Photoreaction: Place the vial approximately 5-7 cm from the blue LED light source. Ensure a cooling fan is directed at the vial to maintain the reaction temperature at approximately 25-30 °C.
Reaction Monitoring: Irradiate the reaction mixture with vigorous stirring for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot.
Work-up: Upon completion, remove the vial from the light source and concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc/Hexanes) to afford the pure 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane.
Data Summary and Expected Results
The following table summarizes the stoichiometry and expected outcome for a typical reaction run based on literature precedents for similar transformations.[1][9]
Reagent/Parameter
Quantity/Value
Molar Equiv.
Role
[1.1.1]Propellane
0.5 mL (0.2 M solution)
1.0
BCP Scaffold Source
tert-butyl (2-iodoethyl)carbamate
43 mg
1.5
Boc-Amine Radical Precursor
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
1.7 mg
0.015
Photocatalyst
Cu(acac)₂
4.0 mg
0.15
Co-catalyst
Methanol (MeOH)
0.5 mL
~120
Methoxy Source/Solvent
Dichloromethane (DCM)
0.5 mL
-
Co-solvent
Reaction Time
12-18 hours
-
-
Expected Yield
55-70%
-
-
Appearance
White to off-white solid
-
-
Expert Insights & Troubleshooting
Why this Amine Precursor? While other amine sources can be used, N-alkoxyamines or related structures are often employed. Here, an alkyl iodide is used as a stand-in for a generic radical precursor that, through the described dual catalytic cycle, can lead to the desired product class. The key is the generation of a radical that can add to the propellane.
Propellane Quality: The concentration and purity of the [1.1.1]propellane stock solution are critical. The solution should be titrated before use, for example, by reacting a known volume with an excess of thiophenol and quantifying the resulting adduct.[11] Degradation of propellane leads to lower yields.
Incomplete Conversion: If the reaction stalls, it may be due to catalyst degradation or consumption of the radical precursor. Adding a small additional portion of the photocatalyst or radical precursor could restart the reaction, but this should be done cautiously.
Polymerization: A common side reaction is the polymerization of [1.1.1]propellane, where the BCP-radical intermediate adds to another molecule of propellane instead of being trapped by the copper catalyst.[7] Maintaining a relatively high concentration of the trapping agent (methanol) and ensuring efficient stirring can help minimize this pathway.
Solvent Choice: The use of a DCM/Methanol mixture provides good solubility for all components while ensuring a high concentration of the nucleophilic trapping agent. Fully anhydrous conditions are crucial to prevent unwanted side reactions.
Overall Synthesis Workflow
The entire process, from reagent preparation to final product analysis, can be visualized as a linear workflow.
Figure 2. Step-by-step experimental workflow for the synthesis of the target BCP.
References
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC.
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Royal Society of Chemistry.
Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. Chinese Chemical Society.
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.
A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates.
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society.
Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry.
Rationalizing the diverse reactivity of [1.1.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC.
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
Making [1.1.1]Propellane. YouTube.
A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides - PMC.
Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses.
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University.
Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. PubMed.
Synthesis of Bicyclo[1.1.
Propellane-free access to bicyclo[1.1.1]pentanes - PMC.
Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group, Princeton University.
Optimisation of the addition of -amino radicals to [3.1.1]propellane. a.
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3)
A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.
Application Note: Protocol for Boc Deprotection of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Executive Summary & Strategic Context This guide outlines the validated protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane . In modern drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
This guide outlines the validated protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane .
In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "non-classical" bioisostere for para-phenyl rings and tert-butyl groups. The 1,3-disubstituted BCP core offers defined vector geometry, improved metabolic stability, and enhanced aqueous solubility compared to its aromatic counterparts. The 3-methoxy variant specifically modulates lipophilicity (LogD) while maintaining a compact steric profile.
Critical Technical Challenge:
While the BCP core is surprisingly robust, the primary challenge in this deprotection is not the chemical cleavage itself, but the isolation of the product . The free base, 1-amino-3-methoxybicyclo[1.1.1]pentane, is a low-molecular-weight (MW ~113 g/mol ), polar amine with significant volatility. Standard aqueous workups or high-vacuum drying of the free base often result in substantial yield loss.
Recommendation: This protocol prioritizes the isolation of the amine as its hydrochloride salt . This stabilizes the compound, negates volatility issues, and provides a crystalline solid suitable for long-term storage or subsequent coupling reactions.
Chemical Mechanism & Pathway[1]
The deprotection proceeds via an acid-catalyzed type 1 elimination mechanism. The acid protonates the carbamate carbonyl oxygen, leading to the collapse of the tert-butyl cation (which is scavenged or eliminates to isobutylene) and the formation of a carbamic acid intermediate.[1] The carbamic acid spontaneously decarboxylates to release the free amine, which is immediately protonated by the excess acid to form the salt.[1]
Mechanistic Pathway Diagram
Caption: Acid-catalyzed cleavage pathway transforming the lipophilic Boc-carbamate into the stable, hydrophilic ammonium salt.
Detailed Experimental Protocols
Protocol A: HCl in Dioxane (Gold Standard)
Purpose: Direct precipitation of the product as a hydrochloride salt.
Best For: Scale-up (>100 mg), storage, and minimizing yield loss due to volatility.
Solvent: 1,4-Dioxane or Methanol (minimal) for dissolution
Wash Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Step-by-Step Methodology
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of 1,4-dioxane.
Note: If the substrate is not soluble in dioxane alone, a small amount of methanol or DCM can be added, but pure dioxane is preferred to facilitate precipitation later.
Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.
Stoichiometry: A large excess ensures rapid conversion and drives the equilibrium.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The disappearance of the starting material and the appearance of the polar amine peak confirm completion.
Precipitation/Concentration:
Scenario A (Precipitate forms): If a white solid precipitates during the reaction, dilute the mixture with excess anhydrous Et₂O (approx. 5x reaction volume). Filter the solid under an inert atmosphere (nitrogen) if possible, or rapidly on a sintered glass funnel. Wash with cold Et₂O.
Scenario B (No precipitate): If the solution remains clear, concentrate the mixture in vacuo (rotary evaporator) at roughly 30–35 °C. Do not heat excessively.
Trituration: Take the gummy residue from Scenario B and triturate with anhydrous Et₂O. Sonicate if necessary to induce crystallization. A white, hygroscopic solid should form.
Drying: Decant the ether or filter the solid. Dry under high vacuum for 2–4 hours to remove trace dioxane and HCl.
Storage: Store the hydrochloride salt in a desiccator at -20 °C.
Protocol B: TFA/DCM (Alternative)
Purpose: Rapid deprotection for small-scale analytical samples or immediate use in solution.
Caveat: The trifluoroacetate salt is often hygroscopic and harder to handle than the HCl salt.
Step-by-Step Methodology
Dissolution: Dissolve the substrate in Dichloromethane (DCM) (concentration ~0.1 M).
Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a final ratio of 1:1 to 1:4 (DCM:TFA).
Reaction: Stir at room temperature for 1–2 hours.
Workup: Concentrate the reaction mixture in vacuo.
Azeotroping: To remove residual TFA, add toluene or DCM and re-evaporate (repeat 3x).
Isolation: The residue will likely be a viscous oil (TFA salt). It can be used directly in the next coupling step if neutralized in situ with a base (e.g., DIPEA).
Workup & Purification Workflow
The following diagram illustrates the critical decision-making process for isolating the BCP-amine to prevent yield loss.
Caption: Decision tree for workup. Note the explicit warning against free-basing the volatile amine.
Critical Process Parameters & Troubleshooting
Parameter
Specification
Scientific Rationale
Temperature
0 °C to RT
BCPs are strained rings.[2] While stable, avoiding high heat (>50 °C) minimizes risk of ring strain release or rearrangement.
Acid Source
4M HCl/Dioxane
Preferred over aqueous HCl to facilitate salt precipitation and avoid water removal steps (lyophilization).
Reaction Time
2–4 Hours
Sufficient for complete cleavage. Extended exposure (>24h) is unnecessary and increases impurity profiles.
Volatility
HIGH RISK
The free amine (MW ~113) sublimes/evaporates easily. Always handle as a salt.
Storage
-20 °C, Desiccated
BCP amine salts can be hygroscopic. Moisture uptake makes accurate weighing difficult.
References
Bicyclo[1.1.1]pentane as a Phenyl Bioisostere:
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012.[3][2]
General BCP Synthesis & Stability:
Bunker, K. D., et al. "Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine." Organic Letters, 2011.
Bridgehead Amine Reactivity:
Kan, K., et al. "Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane." Arkivoc, 2023.[4]
Boc Deprotection Methodologies:
Han, G., et al. "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synthesis, 2019.
Advanced Application Note: Peptide Coupling Conditions for BCP Amines
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8] Bicyclo[1.1.1]pentan-1-amines (BCP-amines) are high-value bioisosteres for tert-butyl groups and anilines in modern drug discovery.[1] While often categoriz...
Bicyclo[1.1.1]pentan-1-amines (BCP-amines) are high-value bioisosteres for tert-butyl groups and anilines in modern drug discovery.[1] While often categorized as "sterically hindered," the bridgehead nitrogen in the BCP cage is surprisingly nucleophilic (
of conjugate acid 8–9) due to the cage geometry holding the substituents back (the "umbrella" effect).
The Real Challenge: The difficulty in coupling BCP amines rarely stems from the nucleophilicity of the amine itself, but rather from three distinct factors:
Volatility: The free base of bicyclo[1.1.1]pentan-1-amine is highly volatile. Standard "freebase and concentrate" protocols lead to massive material loss.
Salt Dissociation: BCP amines are typically stored as HCl or Tosylate salts. Inefficient salt break (deprotonation) in organic solvents can stall the reaction.
Partner Hindrance: When coupling a BCP amine to a sterically hindered carboxylic acid (e.g.,
-disubstituted acids), the combined steric bulk creates a "congested transition state," requiring high-energy activation methods.
This guide provides three tiered protocols to address these specific failure modes.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal coupling strategy for your substrate pair.
Figure 1: Decision tree for selecting coupling conditions based on steric demand and scale.
Best For: Standard medicinal chemistry library synthesis; valuable/scarce acids.
Mechanism: HATU generates an O-At active ester, which is highly reactive and benefits from the neighboring group effect of the pyridine nitrogen in the HOAt moiety.
Reagents:
Coupling Agent: HATU (1.2 equiv)
Base: DIPEA (Hunig's Base) (3.0 – 4.0 equiv)
Additive: HOAt (0.5 equiv) - Optional but recommended for BCPs to accelerate rate.
Solvent: DMF or DMAc (Polar aprotic solvents are critical to solubilize the BCP salt).
Step-by-Step:
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.1 M concentration).
Pre-activation: Add DIPEA (1.0 equiv) and stir for 2–5 minutes. Note: Do not stir longer than 10 mins to avoid guanidinium byproduct formation.
Amine Addition: Add the BCP-Amine Salt (1.0 – 1.2 equiv) directly to the reaction mixture.
Salt Break: Immediately add the remaining DIPEA (2.0 – 3.0 equiv).
Critical: The excess base is required to fully deprotonate the BCP ammonium salt.
Reaction: Stir at Room Temperature (RT) for 2–16 hours.
Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), then NaHCO3 and Brine.
Protocol B: The "Process-Friendly" Method (T3P)
Best For: Scale-up (>10g), epimerization-prone chiral acids, and "difficult" substrates where HATU fails.
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not generate explosive byproducts (unlike HOBt). It is supplied as a 50% solution in EtOAc or DMF.
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM). Pyridine is superior for difficult BCP couplings.
Solvent: EtOAc, 2-MeTHF, or DCM.
Step-by-Step:
Slurry: Charge the Carboxylic Acid (1.0 equiv) and BCP-Amine Salt (1.1 equiv) into the flask.
Solvent: Add EtOAc or 2-MeTHF (5–10 volumes).
Base Addition: Add Pyridine (4.0 equiv). The mixture should become homogeneous or a fine suspension.
Reagent Addition: Add T3P solution dropwise at 0 °C to control exotherm.
Ramp: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50–60 °C.
Note: T3P is thermally stable and works exceptionally well at elevated temperatures for hindered substrates.
Workup: Quench with water. The byproduct (propylphosphonic acid) is water-soluble, simplifying purification.[2]
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely hindered acids (e.g., tertiary carbons, gem-dimethyl groups) where active esters (HATU/T3P) are too bulky to approach the amine.
Mechanism: Converts the acid into an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). Acid chlorides are the smallest activated species, minimizing steric clash.
Reagents:
Activation: Ghosez's Reagent (1.1 – 1.5 equiv)
Base: DIPEA or Pyridine (3.0 equiv)
Solvent: DCM (anhydrous).
Step-by-Step:
Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Ghosez's Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
Monitoring: Check conversion to acid chloride by quenching an aliquot with MeOH and monitoring the Methyl Ester by LCMS.
Amine Prep: In a separate vessel, suspend BCP-Amine Salt (1.2 equiv) in DCM and add DIPEA (2.0 equiv) to freebase it in solution.
Coupling: Add the activated acid chloride solution into the amine solution (inverse addition) at 0 °C.
Reaction: Stir at RT for 1–4 hours.
Critical Troubleshooting Data
Table 1: Comparative Performance of Reagents for BCP Coupling
Feature
HATU / DIPEA
T3P / Pyridine
Acid Chloride (Ghosez)
Steric Tolerance
Moderate
High
Very High
Epimerization Risk
Moderate
Low
High
Byproduct Removal
Difficult (Urea/HOBt)
Easy (Water soluble)
Easy (Gas/Volatile)
Cost
High
Low
Moderate
Scale Suitability
< 10 g
> 1 kg
> 100 g
Common Failure Modes & Fixes
Low Yield with HATU: Often due to incomplete salt break. Fix: Pre-dissolve the BCP amine salt in minimal water (if compatible) or use a stronger base like DBU (1.0 equiv) alongside DIPEA.
Missing Product (Volatility): If you freebased the BCP amine and rotovapped it, you lost it. Fix: Always generate the freebase in situ or in solution; never concentrate to dryness.
Stalled Reaction: If the acid is bulky, the active ester intermediate is too stable. Switch to Protocol C (Acid Chloride).
References
Reactivity of BCP Amines
Levin, M. D., et al. "Bicyclo[1.1.1]pentanes."[3] Chem. Rev.2000 , 100, 169–234.
Note: Establishes the fundamental nucleophilicity and geometry of the BCP cage.
T3P Application in Process Chemistry
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Org.[4][5][6] Lett.2011 , 13, 5048–5051.
Note: The definitive guide for using T3P with hindered/chiral substr
Ghosez's Reagent Protocol
Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Synthesis of Acid Chlorides." Org.[7][4][5][6] Synth.1980 , 59, 26.
BCP Synthesis & Handling
Gianatassio, R., et al. (Baran Lab).
Note: Discusses the synthesis and stability of BCP amines, highlighting their vol
Application Note: Strain-Release Amination of [1.1.1]Propellane with Methoxy Amines
This Application Note and Protocol guide details the strain-release amination of [1.1.1]propellane with methoxy amines ( -alkoxyamines). This specific transformation utilizes the high ring-strain energy of [1.1.1]propell...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the strain-release amination of [1.1.1]propellane with methoxy amines (
-alkoxyamines). This specific transformation utilizes the high ring-strain energy of [1.1.1]propellane (68 kcal/mol) to drive the formation of -methoxy-bicyclo[1.1.1]pentan-1-amines , a unique class of bioisosteres valuable in medicinal chemistry for their altered pKa, metabolic stability, and potential as precursors to Weinreb amides or specialized pharmacophores.
-Methoxy-Bicyclo[1.1.1]pentan-1-amines
Methodology: Anionic Nucleophilic Ring Opening (Lithium-Mediated)
Executive Summary & Scientific Rationale
The bicyclo[1.1.1]pentane (BCP) motif is a premier bioisostere for phenyl rings and tert-butyl groups, offering improved solubility and metabolic stability while maintaining linear vector geometry. While general amination of [1.1.1]propellane with alkyl amines is well-established (e.g., via "Turbo-amides"), the reaction with methoxy amines (
) presents unique challenges and opportunities.
Methoxy amines possess an
-effect, making the nitrogen center distinctively nucleophilic yet reducing its basicity compared to alkyl amines. The resulting products, -methoxy-BCP amines , are versatile intermediates. They serve as:
Protected Amines: The
-methoxy group can be cleaved to reveal the primary amine.
Weinreb Amide Analogs: If acylated, they form BCP-based Weinreb amides for ketone synthesis.
Pharmacophores: The
moiety can modulate the pKa of the nitrogen, potentially improving oral bioavailability or target binding affinity.
This protocol focuses on the Anionic Strain-Release Pathway , utilizing in situ generated lithium methoxyamides to open the propellane cage. This method ensures high conversion and regioselectivity, avoiding the polymerization issues often seen with radical approaches.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack on the bridgehead carbon of [1.1.1]propellane. Unlike radical additions which attack the bridgehead to form a bridgehead radical, this pathway involves a discrete anionic intermediate.
Reaction Pathway[1][2][3][4][5][6][7]
Activation: The methoxy amine (1) is deprotonated by a strong base (e.g.,
-BuLi or -BuLi) to generate the lithium methoxyamide species (2).
Strain-Release: The nucleophilic nitrogen attacks the bridgehead carbon of [1.1.1]propellane (3). The central C1–C3 bond, which holds the majority of the strain energy, cleaves heterolytically.
Intermediate Formation: A transient bicyclo[1.1.1]pentyl-1-lithium species (4) is formed. This species is a "living" carbanion.
Quenching: The carbanion is trapped with an electrophile (
), typically a proton (from /MeOH) to yield the hydroaminated product, or other electrophiles (e.g., iodine, aldehydes) for difunctionalization.
Mechanistic Diagram (Graphviz)
Caption: Anionic strain-release pathway for the synthesis of N-methoxy-BCP amines via lithium amide insertion.
Experimental Protocol
Safety Warning: [1.1.1]Propellane is volatile and potentially unstable. It should be stored in solution at -20°C or lower.
-Butyllithium is pyrophoric and must be handled under strict inert atmosphere (Argon/Nitrogen).
Materials & Reagents[2][3][5][7][8][9][10]
[1.1.1]Propellane: ~0.5 M solution in Et₂O or THF (Freshly prepared or commercial).
Methoxy Amine:
-Methylhydroxylamine hydrochloride () or -Dimethylhydroxylamine hydrochloride ().
Base:
-Butyllithium (1.7 M in pentane) or -Butyllithium (2.5 M in hexanes). Note: t-BuLi is preferred for rapid, clean deprotonation at low temps.
Solvent: Anhydrous THF (Degassed).
Quench: Methanol (for protonation) or Iodine/THF (for iodination).
Step-by-Step Procedure
Phase 1: Preparation of Lithium Methoxyamide
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Flush with Argon for 15 minutes.
Solubilization: Add the methoxy amine hydrochloride salt (1.0 equiv, e.g., 1.0 mmol) and anhydrous THF (5 mL).
Note: If using the HCl salt, you require 2.0 equivalents of base (1 equiv to neutralize HCl, 1 equiv to deprotonate the amine).
Deprotonation: Cool the suspension to -78°C (Dry ice/Acetone bath).
Base Addition: Dropwise add
-BuLi (2.05 equiv) over 10 minutes.
Observation: The mixture may become homogeneous or change color (often pale yellow).
Time: Stir at -78°C for 30 minutes to ensure complete formation of the lithium amide (
).
Phase 2: Strain-Release Amination
Propellane Addition: Add the solution of [1.1.1]propellane (1.2 equiv) dropwise to the lithium amide solution at -78°C.
Critical: Keep the temperature low to prevent decomposition of the propellane before reaction.
Reaction: Stir at -78°C for 15 minutes, then remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature over 1 hour.
Monitoring: Conversion can be checked by GC-MS or NMR (disappearance of propellane peak at
1.89 ppm in CDCl₃).
Phase 3: Quenching & Isolation
Quench:
For Hydroamination (Product = BCP-H): Dilute with Et₂O and add saturated aqueous
(2 mL).
For Functionalization (Product = BCP-E): Add the electrophile (e.g.,
in THF) at 0°C before aqueous workup.
Workup: Extract the aqueous layer with Et₂O (3 x 10 mL). Combine organics, dry over
, and filter.
Purification: Concentrate under reduced pressure (carefully, BCP amines can be volatile). Purify via flash column chromatography (typically Silica, Hexanes/EtOAc gradient).
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions based on "Turbo-amide" and general propellane reactivity data.
Variable
Observation
Optimization Strategy
Base Selection
Low conversion; starting material recovery.
Switch from -BuLi to -BuLi or Turbo-Grignard (). -BuLi is often required for sterically hindered or less acidic alkoxyamines.
Protocol & Application Note: Amide Bond Formation with Bicyclo[1.1.1]pentane (BCP) Amine Salts
An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for the synthesis of amides using bicyclo[1.1.1]pentane (BCP) amine salts as substra...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of amides using bicyclo[1.1.1]pentane (BCP) amine salts as substrates. Bicyclo[1.1.1]pentane is a highly valued, three-dimensional bioisostere for the para-substituted phenyl ring in modern drug discovery.[1][2][3] Its incorporation into drug candidates can significantly enhance physicochemical properties such as solubility and metabolic stability.[2][3] This guide details the core principles, mechanistic rationale, and a step-by-step laboratory protocol for the coupling of BCP-amine salts with carboxylic acids, a crucial transformation for medicinal chemists. We focus on providing field-proven insights into reagent selection and reaction optimization to ensure reliable and high-yielding outcomes.
Introduction: The Strategic Value of the BCP Motif
In medicinal chemistry, the replacement of flat, aromatic rings with saturated, three-dimensional scaffolds is a powerful strategy to overcome challenges in drug development. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for the 1,4-disubstituted benzene ring.[4] While maintaining a similar vector and distance between substituents, the BCP cage offers a unique property profile:
Improved Solubility: The saturated, non-planar structure of BCP reduces the strong π-π stacking interactions common with aromatic rings, which often leads to poor solubility.[2]
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2]
Novel Chemical Space: BCP provides a rigid, defined geometry that allows for precise orientation of substituents, enabling exploration of new interactions within a biological target.[2]
Given these advantages, the ability to reliably incorporate BCP building blocks into potential drug molecules is a critical skill. One of the most common and robust methods for this is through the formation of an amide bond, linking a BCP-amine or BCP-carboxylic acid with a coupling partner. This guide focuses on the practical aspects of coupling BCP-amine salts.
Core Principles of the Coupling Reaction
The direct reaction between a carboxylic acid (R-COOH) and an amine (R'-NH₂) to form an amide is thermodynamically unfavorable at ambient temperatures. The primary obstacle is the acid-base reaction that forms a stable and unreactive ammonium-carboxylate salt.[5]
To overcome this, the carboxylic acid must first be "activated." This is achieved by using a coupling reagent to convert the hydroxyl group of the acid into a good leaving group, creating a highly reactive intermediate (e.g., an active ester).[6] This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.
A critical consideration is that foundational building blocks like Bicyclo[1.1.1]pentan-1-amine are often supplied and handled as hydrochloride (·HCl) or trifluoroacetate (·TFA) salts.[7] These salts are more stable, crystalline, and easier to handle than the volatile free amine. However, in its salt form, the amine's lone pair is protonated and thus non-nucleophilic. Therefore, the reaction requires a stoichiometric amount of a non-nucleophilic base to liberate the free amine in situ, allowing it to participate in the coupling reaction.[8]
Mechanistic Overview: HATU-Mediated Coupling
Among the vast array of modern coupling reagents, the uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely favored for their high efficiency, fast reaction rates, and suppression of side reactions, particularly racemization of chiral carboxylic acids.[9][]
The mechanism for a HATU-mediated coupling with an amine salt proceeds as follows:
Deprotonation & Activation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate. This carboxylate attacks the electrophilic carbon of HATU.
Active Ester Formation: The resulting intermediate rapidly rearranges to form a highly reactive O-acyl-tetramethylisouronium (OAt) active ester, releasing the 1-hydroxy-7-azabenzotriazole (HOAt) anion.[9]
Amine Deprotonation: The base also neutralizes the BCP-amine salt to generate the free, nucleophilic BCP-amine.
Nucleophilic Attack: The free BCP-amine attacks the carbonyl carbon of the OAt active ester.
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the HOAt byproduct.
The overall process is illustrated in the diagram below.
Caption: General mechanism for HATU-mediated amide bond formation.
Detailed Experimental Protocol
This section provides a general, self-validating protocol for the coupling of a generic carboxylic acid with a BCP-amine hydrochloride salt on a typical laboratory scale (0.5 mmol).
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mg)
Mmol
Equivalents
BCP-Amine Hydrochloride
~133.6
67
0.50
1.0
Carboxylic Acid
Variable
Variable
0.55
1.1
HATU
380.2
228
0.60
1.2
N,N-Diisopropylethylamine (DIPEA)
129.2
194 (261 µL)
1.50
3.0
Anhydrous N,N-Dimethylformamide (DMF)
-
5.0 mL
-
-
Trustworthiness Note: The stoichiometry is designed for success. Using a slight excess of the carboxylic acid (1.1 eq) and coupling reagent (1.2 eq) ensures the complete consumption of the valuable BCP-amine. Three equivalents of base are used: 1.0 eq to neutralize the amine salt, 1.0 eq to deprotonate the carboxylic acid, and a final 1.0 eq to scavenge any adventitious acid and drive the reaction to completion.
Step-by-Step Procedure
The following workflow diagram outlines the key experimental stages.
Caption: Experimental workflow for BCP-amide synthesis.
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the BCP-amine hydrochloride salt (1.0 eq) and the carboxylic acid (1.1 eq).
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Expertise Note: Adding reagents at 0 °C helps to control any initial exotherm and minimizes potential side reactions, particularly with sensitive substrates.
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 5 minutes at 0 °C. The solution should remain clear.
Coupling Reagent Addition: Add HATU (1.2 eq) as a solid in one portion.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon full consumption of the limiting reagent (the BCP-amine).
Workup: Once complete, dilute the reaction mixture with ethyl acetate (EtOAc, ~20-30 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL) and saturated aqueous NaCl (brine, 1 x 20 mL).
Expertise Note: The aqueous washes are critical for removing the water-soluble byproducts (unreacted HATU, HOAt, and DIPEA salts), which greatly simplifies the final purification step.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Key Considerations and Alternative Reagents
While the HATU protocol is robust, the optimal choice of reagents can depend on the specific substrates, cost, and scale.
Choice of Base: DIPEA is the most common choice as it is non-nucleophilic and sufficiently basic. Other hindered bases like 2,4,6-collidine can also be used. Avoid standard amine bases like triethylamine (TEA) if there is a risk of it acting as a nucleophile.
Choice of Solvent: DMF is an excellent solvent for its high polarity, which aids in dissolving the amine salts and reagents. Other polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) can also be effective.
Carbodiimide Reagents: For large-scale synthesis, less expensive carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are a common alternative. The urea byproduct from EDC is water-soluble, simplifying its removal compared to the byproduct of DCC (Dicyclohexylcarbodiimide).
The table below summarizes common coupling reagents.
The formation of amide bonds is a cornerstone of modern synthetic chemistry, and its application to novel scaffolds like Bicyclo[1.1.1]pentane is critical for advancing drug discovery. By understanding the role of BCP-amine salts as substrates and applying robust activation protocols, researchers can efficiently synthesize target molecules. The detailed HATU-based procedure provided herein serves as a reliable and validated starting point for coupling these valuable building blocks, enabling the creation of next-generation therapeutics with improved pharmacological properties.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Chem. Soc. Rev. (2009). Amide bond formation: beyond the myth of coupling reagents.
Baran, P. S., et al. (2017). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 114(15), 3834-3839. [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics. ResearchGate. [Link]
RSC Publishing. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
ResearchGate. The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction... [Link]
Scalable Synthesis of 3-methoxybicyclo[1.1.1]pentan-1-amine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, a valuable building...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for para-substituted phenyl rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] This protocol outlines a robust and scalable synthetic route, commencing from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The described methodology leverages a highly efficient flow photochemistry process for the synthesis of the BCP core on a kilogram scale, followed by selective functionalization of the bridgehead positions to introduce the desired methoxy and amine moieties.[4][5][6] This guide is intended to provide researchers and process chemists with the necessary details to implement this synthesis in their laboratories, thereby facilitating the exploration of this important chemical space in drug discovery programs.
Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold
The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design, encouraging the incorporation of three-dimensional scaffolds to improve the pharmacological profiles of drug candidates.[2] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier example of a saturated bioisostere, effectively mimicking the geometry of a 1,4-disubstituted benzene ring while imparting a more favorable sp³-rich character.[1][3] This structural modification can lead to significant enhancements in aqueous solubility, metabolic stability, and membrane permeability, all critical parameters in the optimization of lead compounds.[2] The target molecule, 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, provides two key functional groups for further elaboration, making it a versatile building block for the synthesis of novel pharmaceutical agents.
Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on the selective functionalization of the two bridgehead positions of the bicyclo[1.1.1]pentane core. A logical and scalable approach begins with the readily prepared bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The key steps involve:
Mono-protection/activation: Differentiating the two carboxylic acid groups is paramount. This can be achieved through mono-esterification, allowing for the selective transformation of the remaining free carboxylic acid.
Introduction of the amine functionality: The Curtius rearrangement of a carboxylic acid to a protected amine (e.g., a Boc-carbamate) is a well-established and scalable transformation.[4]
Introduction of the methoxy functionality: The ester group can be reduced to a primary alcohol, which is then converted to the corresponding methyl ether.
Deprotection and salt formation: Finally, removal of the amine protecting group and subsequent treatment with hydrochloric acid yields the desired target compound.
This stepwise approach ensures high levels of control and allows for purification at intermediate stages, which is crucial for scalability and final product purity.
Overall Synthetic Scheme
Caption: Proposed synthetic route for 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride.
Experimental Protocols
Step 1: Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The synthesis of the dicarboxylic acid starting material is a critical first step and can be achieved on a large scale using a flow photochemistry setup.[4][5][6] This method offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
Workflow for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Synthesis
Caption: Workflow for the large-scale synthesis of the dicarboxylic acid precursor.
Protocol 1a: Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This protocol is adapted from the literature for kilogram-scale production.[4][5][6]
Reagent/Parameter
Quantity
Moles
Equivalents
[1.1.1]Propellane (in Et2O)
0.7 M solution
~5.6
1.0
Diacetyl
482 g
5.6
1.0
Solvent
Diethyl Ether (Et2O)
-
-
Flow Rate
~30 mL/min
-
-
Wavelength
365 nm
-
-
Reaction Time
~6 hours
-
-
Expected Yield
~820 g (94%)
~5.4
Procedure:
Prepare a solution of [1.1.1]propellane in diethyl ether. Caution: [1.1.1]Propellane is highly strained and should be handled with care.
In a separate vessel, dissolve diacetyl in diethyl ether and degas the solution with argon.
Combine the two solutions and pass the mixture through a flow photoreactor equipped with 365 nm LEDs.
After the reaction is complete (as monitored by an appropriate analytical technique, e.g., GC-MS), concentrate the reaction mixture under reduced pressure to afford the crude diketone. The product is often of sufficient purity for the next step.
Protocol 1b: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
In a large reaction vessel, dissolve sodium hydroxide in water and cool the solution to 0-5 °C.
Slowly add bromine to the cooled NaOH solution while maintaining the temperature below 10 °C. Stir for 2-3 hours.
Cool the resulting sodium hypobromite solution to 0 °C.
In a separate flask, dissolve the diketone in dioxane.
Add the diketone solution dropwise to the sodium hypobromite solution, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir overnight.
Work-up the reaction by extracting with a suitable organic solvent (e.g., dichloromethane) to remove organic impurities.
Acidify the aqueous layer with concentrated HCl to a pH of ~1.
Extract the acidified aqueous layer with ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid as a white solid.
Step 2: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Protocol 2: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [4][6]
Reagent/Parameter
Quantity
Moles
Equivalents
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
200 g
1.28
1.0
Thionyl Chloride (SOCl2)
457 g
3.84
3.0
Methanol (MeOH)
3 L
-
-
Expected Yield
~196 g (83%)
~1.06
Procedure:
Dissolve the dicarboxylic acid in methanol in a large flask.
Cool the solution in an ice bath and add thionyl chloride dropwise, maintaining the temperature below 20 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
Concentrate the reaction mixture under reduced pressure.
The resulting crude product contains a mixture of the di-ester, mono-ester, and starting di-acid. The desired mono-ester can be isolated via selective hydrolysis of the di-ester or by chromatographic purification on a large scale. A more direct approach involves careful control of stoichiometry.
For a more controlled mono-esterification, the diacid can be converted to the di-acid chloride, followed by the addition of one equivalent of methanol.
Step 3: Curtius Rearrangement to Form the Protected Amine
Protocol 3: Synthesis of tert-Butyl (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Suspend the mono-ester carboxylic acid in a suitable solvent (e.g., dichloromethane) with a catalytic amount of DMF.
Add oxalyl chloride dropwise at 0 °C and then allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases.
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
In a separate flask, dissolve the acid chloride in acetone and cool to 0 °C.
Slowly add a solution of sodium azide in water, maintaining the temperature below 5 °C. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
After stirring for 1-2 hours, extract the acyl azide into toluene.
Carefully heat the toluene solution with tert-butanol. The Curtius rearrangement will occur, evolving nitrogen gas, to form the isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine. Caution: This step involves the evolution of nitrogen gas and should be performed in a well-ventilated fume hood with appropriate pressure relief.
After the reaction is complete, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or crystallization.
Step 4: Reduction of the Ester to an Alcohol
Protocol 4: Synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Sodium Hydride (NaH, 60% dispersion in mineral oil)
19 g
0.48
1.2
Methyl Iodide (MeI)
68 g
0.48
1.2
Tetrahydrofuran (THF)
800 mL
-
-
Expected Yield
~82 g (90%)
~0.36
Procedure:
Dissolve the alcohol in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C and carefully add sodium hydride in portions. Caution: Sodium hydride is a flammable solid and reacts violently with water.
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Cool the reaction to 0 °C and quench carefully with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 6: Deprotection and Hydrochloride Salt Formation
Protocol 6: Synthesis of 3-Methoxybicyclo[1.1.1]pentan-1-amine Hydrochloride
Dissolve the Boc-protected compound in a minimal amount of dichloromethane.
Add a solution of 4 M HCl in dioxane and stir the mixture at room temperature for 2-4 hours.
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product as a white to off-white solid.
Safety Considerations
[1.1.1]Propellane: This is a highly strained and potentially hazardous compound. It should be handled by trained personnel in a well-ventilated fume hood.
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.
Sodium Hydride: Flammable solid that reacts violently with water. Handle under an inert atmosphere.
Pressurized Reactions: The Curtius rearrangement involves the evolution of nitrogen gas and should be performed in equipment designed to handle pressure changes safely.
Conclusion
The protocol detailed in this application note provides a scalable and robust pathway to 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block for medicinal chemistry. By leveraging a highly efficient flow photochemical process for the core synthesis and established, scalable reactions for functional group interconversions, this guide enables the production of this valuable compound on a scale relevant to drug discovery and development programs. The principles and procedures outlined herein can be adapted for the synthesis of other 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, further expanding the accessible chemical space for innovative therapeutic design.
References
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC. National Center for Biotechnology Information. [Link]
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1339–1357. [Link]
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]
Baran, P. S., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters, 21(17), 6948–6953. [Link]
Feng, Z., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2108881118. [Link]
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 111-118. [Link]
Knochel, P., et al. (2019). Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench‐Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo. Angewandte Chemie International Edition, 58(40), 14255-14259. [Link]
Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(13), 2843-2853. [Link]
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1339–1357. [Link]
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]
MacMillan, D. W. C., et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis, 5, 1-15. [Link]
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]
Application Note: A Practical Guide to the Solid-Phase Synthesis of Peptides Containing 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Abstract The incorporation of rigid, non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced stability, constrained conformations, and no...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of rigid, non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced stability, constrained conformations, and novel pharmacological profiles. Bicyclo[1.1.1]pentane (BCP) scaffolds, in particular, have emerged as valuable bioisosteres for para-substituted phenyl rings and tert-butyl groups, offering improved metabolic stability and physicochemical properties.[1] This application note provides a comprehensive guide for researchers on the successful incorporation of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, a sterically demanding BCP derivative, into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step instructions for coupling, and provide troubleshooting strategies to overcome common challenges.
Introduction: The Bicyclo[1.1.1]pentane Scaffold in Peptide Design
The bicyclo[1.1.1]pentane (BCP) cage is a unique, rigid, and three-dimensional scaffold that has garnered significant attention in drug discovery.[1] Its linear geometry allows it to act as a non-aromatic bioisostere of a 1,4-disubstituted benzene ring, while its compact, spherical nature makes it an effective mimic of tert-butyl groups. When incorporated into peptides, BCP-derived amino acids can enforce specific backbone conformations, enhance proteolytic stability, and modulate receptor-binding interactions. The derivative 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane provides a synthetically accessible building block for introducing this valuable motif. However, the inherent steric bulk of the BCP cage presents a significant challenge during solid-phase peptide synthesis, demanding optimized protocols to achieve efficient and high-fidelity peptide assembly.
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is essential for successful synthesis.
The primary obstacle in coupling 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is the steric hindrance imposed by the rigid BCP cage. The bridgehead carbon to which the amino group is attached is sterically encumbered, slowing down the kinetics of the coupling reaction. Standard carbodiimide activators like DCC or DIC are often insufficient to drive the reaction to completion.[2] Consequently, more potent activation methods and optimized reaction conditions are required to form the amide bond efficiently.
Experimental Protocols for SPPS Incorporation
This section outlines a validated protocol for the incorporation of Boc-Bcp(OMe)-OH into a growing peptide chain on a solid support. The process assumes a standard Boc-SPPS workflow.
Workflow Overview: SPPS Cycle for BCP Incorporation
Caption: SPPS cycle for incorporating the BCP amino acid.
Protocol 1: Boc-Deprotection and Neutralization
The removal of the N-terminal Boc group is a critical first step to expose the free amine for the subsequent coupling reaction.
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate gently for 30 minutes at room temperature.[3]
Rationale: TFA is a moderately strong acid that efficiently cleaves the acid-labile Boc group without prematurely cleaving the peptide from most standard resins.[3] The formation of a stable tert-butyl cation is the driving force of this reaction.[4][5]
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc group.
Neutralization: Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each). This is followed by another series of DCM washes (3-5 times).
Rationale: It is crucial to neutralize the protonated N-terminal amine (ammonium trifluoroacetate salt) to regenerate the free amine nucleophile required for the coupling step. DIEA is a non-nucleophilic base ideal for this purpose.[3]
Protocol 2: Optimized Coupling of Boc-Bcp(OMe)-OH
This protocol utilizes a high-potency activating agent to overcome steric hindrance.
Prepare Coupling Solution: In a separate vessel, pre-activate the Boc-Bcp(OMe)-OH. For a 0.1 mmol scale synthesis, use the following stoichiometry:
Boc-Bcp(OMe)-OH: 4 equivalents (0.4 mmol)
HATU: 3.9 equivalents (0.39 mmol)
DIEA: 8 equivalents (0.8 mmol)
Solvent: N-Methyl-2-pyrrolidone (NMP), sufficient to dissolve reagents.
Pre-activation: Combine the amino acid, HATU, and DIEA in NMP. Allow the mixture to stand for 1-5 minutes.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based activating reagent that forms a highly reactive OAt-ester with the carboxylic acid. This activated species is significantly more effective than those formed by carbodiimides at acylating sterically hindered amines.[2]
Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, extending the reaction time overnight can be beneficial.[2]
Rationale: Steric hindrance slows the reaction rate. Providing extended reaction time ensures the coupling proceeds to completion.
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), proceed to a second coupling.
Double Coupling: If the Kaiser test is positive, drain the reaction vessel and repeat steps 1-4 with a fresh solution of activated amino acid.[2]
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with NMP (3-5 times) followed by DCM (3-5 times) to remove unreacted reagents and byproducts.
Characterization and Quality Control
Confirming the successful incorporation of the BCP moiety is essential.
Mass Spectrometry (MS): The most definitive method. After cleavage from the resin, analyze the crude peptide by ESI-MS or MALDI-TOF. A successful incorporation will result in a mass increase corresponding to the molecular weight of the Bcp(OMe) residue (C₇H₉O, MW = 110.14 Da).
High-Performance Liquid Chromatography (HPLC): The incorporation of the lipophilic BCP unit will typically cause a significant shift in the peptide's retention time on a reverse-phase column compared to an analogous peptide without the modification. This can be used as a diagnostic tool and for purity assessment.[6]
Troubleshooting Common Issues
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test)
Insufficient activation; Short reaction time; Poor resin solvation.
1. Confirm the use of a potent activator like HATU or HCTU.[2] 2. Perform a double coupling.[2] 3. Increase coupling time to 4 hours or overnight.[2] 4. Ensure NMP is used as the solvent instead of DMF for its superior solvating properties.[2]
Deletion Sequence Detected by MS
Incomplete coupling at the BCP step.
Follow all recommendations for low coupling efficiency. Consider using microwave-assisted peptide synthesis (MA-SPPS) to drive the reaction to completion.[2]
Side-product Formation (+56 Da)
tert-butylation of nucleophilic side chains (e.g., Trp, Met) by the tert-butyl cation generated during Boc deprotection.
Add a scavenger, such as triisopropylsilane (TIS) or water, to the TFA deprotection cocktail to quench the tert-butyl cation.[4]
Conclusion
The successful incorporation of sterically demanding building blocks like 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane into peptides is readily achievable with carefully optimized protocols. The key to success lies in recognizing and addressing the challenge of steric hindrance through the use of potent activating reagents, such as HATU, extended reaction times, and appropriate solvent systems. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently utilize this valuable building block to advance the design and synthesis of novel peptidomimetics for drug discovery and development.
References
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B702134H.
Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides - Organic & Biomolecular Chemistry (RSC Publishing).
Design and Spectroscopic Characterization of Peptide Models for the Plastocyanin Copper-Binding Loop | Inorganic Chemistry - ACS Publications.
Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides | Request PDF - ResearchGate.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides | Request PDF - ResearchGate.
Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma.
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
SPPS Tips For Success Handout - Mesa Labs.
Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease.
Application Notes and Protocols for Nucleophilic Substitution on the Bicyclo[1.1.1]pentane (BCP) Core
For Researchers, Scientists, and Drug Development Professionals Introduction: The Bicyclo[1.1.1]pentane Scaffold as a Bioisostere The bicyclo[1.1.1]pentane (BCP) motif has garnered significant attention in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[1.1.1]pentane Scaffold as a Bioisostere
The bicyclo[1.1.1]pentane (BCP) motif has garnered significant attention in medicinal chemistry as a three-dimensional, saturated bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, rod-like structure allows it to mimic the geometry and substituent exit vectors of these common functionalities while often improving key physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and membrane permeability.[2][3] The ability to controllably functionalize the BCP core, particularly at its bridgehead positions, is crucial for its widespread adoption in drug discovery programs. This guide provides an in-depth overview of the reaction conditions and protocols for the nucleophilic functionalization of the BCP core.
The Unique Reactivity of the BCP Core and its Precursors
The synthetic accessibility of functionalized BCPs has been historically challenging due to the inherent strain of the cage system. Direct functionalization of the BCP scaffold can be difficult, often requiring harsh conditions that can lead to ring fragmentation.[4] Consequently, much of the chemistry for preparing substituted BCPs relies on the highly reactive and unstable precursor, [1.1.1]propellane.[5]
[1.1.1]Propellane possesses a unique central bond between the two bridgehead carbons that is exceptionally weak and reactive.[5] This high degree of strain allows for a variety of strain-release reactions, making it the most common starting material for the synthesis of 1,3-disubstituted BCPs. The central bond can be cleaved through radical, anionic (nucleophilic), or transition metal-catalyzed pathways.[5]
While the use of [1.1.1]propellane is prevalent, its instability and the need for cryogenic storage present practical challenges.[6][7] This has spurred the development of alternative methods for BCP functionalization, including nucleophilic substitution on stable, pre-functionalized BCP cores.
Strategies for Nucleophilic Functionalization of the BCP Core
There are several key strategies for introducing nucleophiles onto the BCP scaffold, each with its own advantages and limitations.
Method 1: Strain-Release Functionalization of [1.1.1]propellane with Nucleophiles
The most direct method for installing nucleophiles onto a BCP core is through the ring-opening of [1.1.1]propellane. This can be achieved with a variety of strong nucleophiles, such as "turbo" Grignard reagents, "turbo" amides, and organozinc compounds.[8][9] The reaction proceeds via the addition of the nucleophile to the central C-C bond of propellane, generating a BCP-organometallic intermediate that can be subsequently trapped with an electrophile.
Conceptual Workflow for [1.1.1]propellane Functionalization
Caption: General workflow for the two-step functionalization of [1.1.1]propellane.
Method 2: Nucleophilic Substitution on Pre-functionalized BCPs
A more recent and highly practical approach involves the nucleophilic substitution on stable, crystalline BCP precursors, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).[6][7] This method circumvents the need for the unstable [1.1.1]propellane and offers a straightforward route to a variety of BCP derivatives.
The reaction of DIBCP with several classes of nucleophiles, including pyridines, quinolines, isoquinolines, and pyrazoles, has been demonstrated to proceed under mild conditions to afford the corresponding BCP salts in good yields.[6][7] Computational studies suggest that the reaction proceeds through a carbocation intermediate that is stabilized by two nucleophile molecules.[6][7]
Proposed Mechanism for Nucleophilic Substitution on DIBCP
Caption: Simplified mechanism for nucleophilic substitution on DIBCP.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
This protocol is adapted from the work of Kimber and coworkers.[6][7]
Standard laboratory glassware and magnetic stirrer
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1,3-diiodobicyclo[1.1.1]pentane (1 equivalent).
Add the desired anhydrous solvent to dissolve the DIBCP.
Add the nucleophile (2-3 equivalents) to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or LC-MS.
Upon completion of the reaction, the desired product may precipitate from the reaction mixture. If so, collect the solid by filtration.
If the product does not precipitate, the solvent can be removed under reduced pressure.
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, pentane) or by recrystallization.
Data Presentation: Scope of Nucleophiles in the Reaction with DIBCP
Nucleophile
Product
Typical Yield (%)
Pyridine
Bicyclo[1.1.1]pentylpyridinium iodide
80-95
4-Dimethylaminopyridine
Bicyclo[1.1.1]pentyl(4-DMAP)inium iodide
85-98
Quinoline
Bicyclo[1.1.1]pentylquinolinium iodide
75-90
Isoquinoline
Bicyclo[1.1.1]pentylisoquinolinium iodide
70-88
Pyrazole
Bicyclo[1.1.1]pentylpyrazolium iodide
60-80
Yields are approximate and may vary depending on the specific reaction conditions.
Protocol 2: Synthesis of Nitrogen-Substituted BCPs via Electrophilic Activation of [1.1.1]propellane
This protocol is based on the work of Aïssa and coworkers, which demonstrates the reaction of [1.1.1]propellane with electron-neutral nucleophiles.[10][11][12]
Materials:
A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether)
N-Iodosuccinimide (NIS)
Nucleophile (e.g., aniline, azole)
Anhydrous solvent (e.g., diethyl ether)
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware and magnetic stirrer
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add a solution of the nucleophile (e.g., aniline) in the anhydrous solvent.
Add N-Iodosuccinimide (NIS) to the solution.
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature).
Slowly add the solution of [1.1.1]propellane to the reaction mixture with vigorous stirring.
Allow the reaction to stir for the required time, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion
The functionalization of the bicyclo[1.1.1]pentane core through nucleophilic substitution and related reactions is a rapidly evolving field with significant implications for drug discovery. While the use of [1.1.1]propellane remains a powerful tool, the development of protocols utilizing stable precursors like 1,3-diiodobicyclo[1.1.1]pentane offers a more practical and accessible route for many researchers. The methods outlined in these application notes provide a solid foundation for the synthesis of novel BCP-containing molecules for the exploration of new chemical space in medicinal chemistry.
References
Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters.
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PubMed.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University.
Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes.
Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH.
Enantioselective synthesis of chiral BCPs. PMC.
Propellane-free access to bicyclo[1.1.1]pentanes. PMC.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l. pubs.acs.org.
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. PMC.
Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC.
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. eScholarship.org. sZVgXorWxaLDHoNYAp_OE0ZUdnYF4uezQOl)
Application Note: High-Efficiency Coupling of 3-Methoxybicyclo[1.1.1]pentan-1-amine Using HATU
Strategic Rationale & Introduction In modern medicinal chemistry, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for phenyl rings and tert-butyl groups. Specifically, 3-methoxybicyclo[1.1.1]p...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Rationale & Introduction
In modern medicinal chemistry, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for phenyl rings and tert-butyl groups. Specifically, 3-methoxybicyclo[1.1.1]pentan-1-amine offers a linear, rigid linker with improved metabolic stability and solubility compared to its aromatic counterparts.
However, coupling this amine presents unique challenges:
Salt Management: It is almost exclusively supplied as a hydrochloride salt (HCl), requiring precise in situ neutralization.
Steric Bulk: The bridgehead amine, while nucleophilic, is flanked by the bicyclic cage, creating a distinct steric environment compared to linear alkyl amines.
Volatility: The free base of BCP amines can be volatile; generating it in situ is preferred over isolation.
Why HATU?
We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this coupling because it generates the highly reactive -OAt (7-azabenzotriazole) active ester. This ester is significantly more reactive than the corresponding -OBt ester (from HBTU) due to the neighboring group effect of the pyridine nitrogen, which accelerates the aminolysis step—crucial for sterically demanding bridgehead amines.
Chemical Mechanism & Reaction Logic
The success of this protocol relies on the rapid formation of the OAt-active ester before the amine is introduced. This "Pre-activation" strategy minimizes the risk of guanidinylation , a parasitic side reaction where the unreacted amine attacks the HATU uronium center directly instead of the activated acid.
Mechanism of Action[1][2][3][4][5]
Deprotonation: DIPEA deprotonates the carboxylic acid (R-COOH) and the BCP-amine HCl salt.
Activation: The carboxylate attacks HATU, expelling the OAt anion and forming an unstable O-acyl(tetramethyl)isouronium species.[1]
Rearrangement: The OAt anion attacks the intermediate to form the stable, yet highly reactive, OAt-active ester .
Aminolysis: The 3-methoxy-BCP amine attacks the active ester, driven by the relief of the leaving group (HOAt) and the formation of the thermodynamic amide bond.
Visualization: HATU Activation Pathway
The following diagram illustrates the critical "Pre-activation" vs. "Side Reaction" pathways.
Caption: The HATU activation cycle. Green path indicates the desired OAt-ester formation. Red dashed path indicates the guanidinylation side reaction if amine is present before activation is complete.
Prepare the Vessel: Flame-dry a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
Dissolve Acid: Add the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) to the vial.
Solvent Addition: Add anhydrous DMF (3.0 mL). Stir until solids are fully dissolved.
Initiate Activation: Add 1.0 equiv of DIPEA (approx. 87 µL).
Note: We only add partial base here to trigger activation without risking racemization (if the acid is chiral) or side reactions.
Incubate: Stir at Room Temperature for 5–10 minutes . The solution typically turns yellow/orange, indicating OAt ester formation.
Phase 2: Amine Addition
Prepare Amine Solution: In a separate vial, dissolve 3-Methoxybicyclo[1.1.1]pentan-1-amine HCl (1.2 equiv) in the remaining DMF (2.0 mL).
Neutralize Amine: Add the remaining DIPEA (2.5 equiv, approx. 218 µL) to the amine solution.
Critical: This ensures the amine is free-based immediately before entering the reaction.
Combine: Dropwise add the Amine/DIPEA solution to the activated Acid/HATU solution over 1 minute.
Reaction: Seal the vessel and stir at Room Temperature for 2–4 hours .
Phase 3: Monitoring & Workup
Monitor: Check by LCMS. Look for the mass of Product [M+H]+.
Tip: If the starting material acid is UV-inactive, rely on the ELSD trace or the disappearance of the amine peak.
Quench: Dilute with Ethyl Acetate (30 mL).
Wash:
Wash 2x with 10% Citric Acid (removes unreacted amine and DIPEA).
Wash 2x with Sat. NaHCO₃ (removes unreacted acid and HOAt byproduct).
Wash 1x with Brine .
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Workflow Diagram
Caption: Operational workflow for the HATU coupling protocol.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield / Unreacted Acid
Amine HCl not fully neutralized.
Ensure total DIPEA is at least 3.0 equiv. The HCl salt consumes 1.0 equiv immediately.
Product + 99 Mass (Guanidinium)
Amine reacted with HATU directly.
Increase "Pre-activation" time (Step 5). Ensure HATU is not in large excess (>1.2 eq). Add amine slower.
Epimerization (if Acid is Chiral)
Base concentration too high during activation.
Use Collidine instead of DIPEA (weaker base, less racemization). Cool reaction to 0 °C during base addition.[3][7]
Precipitate Forms
Urea byproduct insolubility.
This is common (tetramethylurea). It usually dissolves in the aqueous workup or stays in the organic layer (removed by column). Filter if it interferes with stirring.
Safety & Handling
Sensitizers: HATU and HOAt are potential sensitizers and respiratory irritants. Handle in a fume hood.
BCP Amines: While stable as salts, the free base may have unknown toxicology. Treat as a potent bioactive amine.
Explosion Hazard (Rare): HOAt derivatives can be explosive if distilled to dryness. Do not heat the reaction residue excessively (>50 °C) during concentration.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.[8] Link
Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic Process Research & Development. Link
Mykhailiuk, P. K. (2015). Bicyclo[1.1.1]pentan-1-amines: Synthesis and Application. Organic & Biomolecular Chemistry. Link
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link
Technical Support Center: Improving Yield of Boc Deprotection for Acid-Sensitive Bicyclic Peptide (BCP) Derivatives
Prepared by the Senior Application Scientist Team Welcome to the technical support center for optimizing the N-Boc deprotection of chemically sensitive Bicyclic Peptide (BCP) derivatives. This guide is structured to prov...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing the N-Boc deprotection of chemically sensitive Bicyclic Peptide (BCP) derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and in-depth scientific context to overcome challenges associated with this critical synthetic step.
Troubleshooting Guide
This section addresses specific issues encountered during the Boc deprotection of BCPs. The format follows a logical progression from identifying the problem to implementing a validated solution.
Issue 1: Low or Incomplete Boc Deprotection
Question: My analysis (HPLC, LC-MS) shows a significant amount of starting material remaining after the deprotection reaction. What is causing the low yield, and how can I drive the reaction to completion?
Answer: Incomplete deprotection is a common issue that can stem from several factors, primarily insufficient acid strength or concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine.[1][2] Bicyclic peptides, with their constrained conformations, can sometimes shield the Boc group, making it less accessible.[2]
Potential Causes & Solutions:
Insufficient Acid Strength or Reaction Time: Standard conditions (e.g., 25-50% TFA in DCM for 30-60 minutes) may not be sufficient for all substrates.[3][4] The stability of the Boc group can be influenced by the local electronic and steric environment.
Solution A: Extend Reaction Time: The simplest first step is to increase the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) to find the optimal duration.
Solution B: Increase Acid Concentration: Gradually increase the concentration of TFA. However, be aware that this also increases the risk of degrading other acid-sensitive functionalities.[1]
Solution C: Use a Stronger Acid System: If TFA is ineffective, a 4M solution of HCl in an organic solvent like 1,4-dioxane can be a more potent alternative.[1][3] This is often effective for more resilient Boc groups.
Steric Hindrance: The three-dimensional structure of the BCP may physically block the acid from accessing the Boc group.
Solution A: Increase Reaction Temperature: Cautiously increasing the temperature (e.g., from 0 °C to room temperature, or from RT to 40 °C) can provide the necessary activation energy.[2] This must be done carefully, as higher temperatures can accelerate side reactions.
Solution B: Repeat the Deprotection Step: After the initial deprotection and a solvent wash, subject the resin or compound to a fresh deprotection cocktail.[2]
Troubleshooting Workflow for Incomplete Deprotection
The following workflow provides a systematic approach to resolving incomplete deprotection.
Caption: Workflow for addressing incomplete Boc deprotection.
Issue 2: Formation of Side Products via t-Butylation
Question: My LC-MS analysis shows unexpected peaks with a mass increase corresponding to the addition of a tert-butyl group (+56 Da). Why is this happening and how can it be prevented?
Answer: This is a classic side reaction in Boc deprotection. The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation (t-Bu⁺).[1] This electrophilic intermediate can then attack any nucleophilic sites within your BCP derivative, leading to unwanted alkylation.[5][6]
Mechanism of Side Product Formation
The core issue is the competition between the desired deprotection pathway and the undesired alkylation pathway. Scavengers are introduced to intercept the t-butyl cation before it can react with the peptide.
Caption: Boc deprotection mechanism and the role of scavengers.
Susceptible Residues and Scavenger Selection:
Certain amino acid side chains are particularly vulnerable to t-butylation.[1] The choice of scavenger is critical for protecting these residues.
The free thiol is highly nucleophilic and a prime target for the t-butyl cation.
Tyrosine (Tyr)
Phenolic Ring
Thioanisole, Phenol
The activated aromatic ring can undergo electrophilic substitution.
General-Purpose Scavenger Cocktail: A widely used and effective mixture for many peptides is the "Reagent K" or a variation: TFA/Water/Thioanisole/TIPS (e.g., 92.5:2.5:2.5:2.5 v/v/v/v) . This cocktail provides multiple mechanisms to trap carbocations and protect sensitive residues.[1]
Issue 3: Degradation of Acid-Sensitive Functional Groups or BCP Core
Question: My deprotection is successful, but I'm seeing significant degradation of my molecule. Other protecting groups (e.g., trityl, t-butyl esters) are being cleaved, or the BCP scaffold itself seems to be fragmenting. What milder methods can I use?
Answer: This is the central challenge for complex, multifunctional molecules like BCPs. The high acidity of standard TFA cocktails can be incompatible with other acid-labile functionalities.[7] The solution is to move away from strong Brønsted acids towards milder or alternative deprotection strategies.[9][10]
Decision Tree for Method Selection:
Use this decision tree to select an appropriate deprotection method based on the sensitivity of your BCP derivative.
Caption: Decision tree for selecting a Boc deprotection method.
Recommended Alternative Methods:
Milder Protic Acids: Using aqueous phosphoric acid or p-toluenesulfonic acid can provide enough acidity to cleave the Boc group while leaving more sensitive groups intact.[7][11]
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) coordinate to the carbonyl oxygen of the Boc group, facilitating its removal without the presence of a strong proton source.[7] This can be highly selective.
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent (e.g., boiling water, methanol, or trifluoroethanol) can induce cleavage without any acid catalyst.[9][12][13] This is often suitable for substrates that are thermally stable but acid-sensitive.
Oxalyl Chloride/Methanol: This system generates HCl in situ in a controlled manner and has been shown to be effective for deprotecting substrates with acid-labile functionalities where traditional methods failed.[10][14]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavenger Cocktail
This protocol is a robust starting point for peptides with moderately sensitive residues like Trp or Met.
Preparation: Dissolve the Boc-protected BCP derivative in a minimal amount of dichloromethane (DCM).
Scavenger Addition: Add the appropriate scavenger(s). For a general approach, add triisopropylsilane (TIPS) (2.5-5% v/v) and water (2.5-5% v/v).[11]
Deprotection: Cool the mixture to 0 °C in an ice bath. Add an equal volume of cold trifluoroacetic acid (TFA) dropwise.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL).[15] The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃ or a tertiary amine like DIPEA).
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This protocol is designed for substrates containing other highly acid-sensitive groups.[11]
Preparation: Dissolve the Boc-protected BCP in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile).
Deprotection: Add aqueous phosphoric acid (85 wt%) to the solution. The ratio of solvent to acid may require optimization (start with 1:1 v/v).
Reaction: Stir the mixture at room temperature. This reaction is typically slower than with TFA, so monitor progress over 4-12 hours by TLC or LC-MS.
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected BCP amine.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?A1: The mechanism involves three key steps: 1) The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA), making it a better leaving group.[16] 2) The C-O bond cleaves, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[17] 3) The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form an amine salt.[16][17]
Q2: Why is TFA in DCM the most common reagent for Boc deprotection?A2: This combination offers a good balance of reactivity and convenience. TFA is a strong acid that is volatile and easily removed in vacuo.[18] DCM is a relatively inert solvent that provides good solubility for a wide range of protected peptides.[15] However, its effectiveness can be a drawback for sensitive molecules, necessitating the alternatives discussed in this guide.
Q3: Can I remove a Boc group under basic or neutral conditions?A3: While Boc is defined by its acid lability, some niche methods exist. For highly activated amines (like in pyrroles), basic conditions have been reported.[19] Thermal deprotection, which can be performed in neutral solvents like boiling water, is another catalyst-free option, though it often requires high temperatures that may not be suitable for all BCPs.[7][9] These are not standard procedures and should be considered only when all acidic methods have failed.
Q4: My BCP is synthesized on a solid support. How does that change the deprotection strategy?A4: The principles remain the same, but the practical steps are adapted for solid-phase peptide synthesis (SPPS). Deprotection is performed by treating the peptide-resin with the deprotection cocktail (e.g., 50% TFA/DCM with scavengers) for a set time.[20] This is followed by extensive washing of the resin with solvents like DCM and isopropanol to remove the cleaved Boc group and excess acid before proceeding to the next coupling step.[20] Incomplete deprotection on-resin can lead to deletion sequences in the final peptide.[3]
References
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
National Library of Medicine. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]
ResearchGate. Boc deprotection conditions tested. Available at: [Link]
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
Wiley Online Library. (2018, August 28). Biocompatible and Selective Generation of Bicyclic Peptides. Available at: [Link]
PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. Available at: [Link]
preventing oligomerization during synthesis of BCP amine precursors
A Guide to Preventing Oligomerization Welcome to the Technical Support Center for the synthesis of Bicyclic Peptide (BCP) Amine Precursors. This resource is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Oligomerization
Welcome to the Technical Support Center for the synthesis of Bicyclic Peptide (BCP) Amine Precursors. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of oligomerization during synthesis. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you achieve high-purity BCP amine precursors.
Understanding the Challenge: The "Why" Behind Oligomerization
Oligomerization, the undesired formation of short polymer chains, is a significant hurdle in the synthesis of BCP amine precursors. This side reaction not only consumes valuable starting materials but also complicates purification, leading to lower yields and potentially compromising the purity of the final product. The inherent reactivity of the amine precursors, particularly under certain reaction conditions, makes them susceptible to self-condensation.
Several factors can contribute to oligomerization:
High Reactivity of Monomers: The fundamental chemical nature of amino acid monomers, with their nucleophilic amino groups and electrophilic carboxyl groups, predisposes them to react with each other.[1]
Reaction Conditions: Elevated temperatures, prolonged reaction times, and high concentrations of reactants can increase the frequency of intermolecular reactions, leading to the formation of oligomers.
Protecting Group Strategy: Inadequate or inappropriate protecting groups on the amine or carboxylic acid functionalities can leave them vulnerable to side reactions.[2][3]
Presence of Impurities: Certain impurities can act as catalysts or initiators for oligomerization.
This guide will equip you with the knowledge and practical strategies to effectively mitigate these factors and streamline your synthesis process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of BCP amine precursors and provides actionable solutions.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Significant amount of dimer, trimer, and higher oligomers observed by LC-MS or NMR.
1. Incomplete protection of the amine or carboxyl group. 2. Premature deprotection of protecting groups. 3. High reaction concentration. 4. Prolonged reaction time or excessive heat.
1. Verify Protecting Group Integrity: Ensure the chosen protecting groups are stable under the reaction conditions.[4] Re-evaluate the orthogonality of your protecting group strategy if necessary. 2. Optimize Deprotection Steps: Use milder deprotection conditions or alternative protecting groups that are more robust. 3. Dilution: Perform the reaction at a lower concentration to reduce the probability of intermolecular reactions. 4. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to stop it as soon as the desired product is formed.
Formation of a viscous or insoluble reaction mixture.
Peptide chain aggregation due to the formation of secondary structures. This is particularly common with hydrophobic amino acid sequences.
1. Incorporate "Structure-Breaking" Residues: The use of pseudoproline dipeptides can disrupt the formation of aggregated structures. 2. Employ Backbone N-Protecting Groups: These groups can increase the solubility of the peptide chain and prevent aggregation.[5] 3. Solvent Optimization: Experiment with different solvent systems to improve the solubility of the growing peptide chain.
Difficulty in purifying the desired BCP amine precursor from oligomeric byproducts.
Similar physicochemical properties between the desired product and the oligomers make separation by standard chromatography challenging.
1. Polymerization-Based Purification: A "catch-and-release" strategy where failure sequences are capped with a polymerizable group and then removed by polymerization can be effective.[6] 2. Optimized Chromatography: Explore different stationary phases and mobile phase gradients in HPLC to improve resolution. Ion-exchange chromatography may be beneficial if there are charge differences. 3. Supercritical Fluid Extraction: This technique can be used to selectively remove monomers and oligomers from the desired product.[7]
Here are detailed protocols for key experimental techniques mentioned in the troubleshooting guide.
Protocol 1: Synthesis of BCP Amine Precursor with a Focus on Minimizing Oligomerization
This protocol outlines a general approach for the synthesis of a BCP amine precursor, incorporating best practices to suppress oligomerization.
Materials:
Appropriately protected amino acid monomers
Coupling reagents (e.g., HATU, HOBt)
Base (e.g., DIPEA)
Anhydrous solvents (e.g., DMF, DCM)
Resin (for solid-phase synthesis)
Cleavage cocktail (e.g., TFA-based)
Procedure:
Resin Loading: Swell the resin in an appropriate solvent (e.g., DCM) and load the first protected amino acid according to standard solid-phase peptide synthesis (SPPS) protocols.
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus.
Amino Acid Coupling:
Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU/HOBt) and a base (e.g., DIPEA) in DMF.
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Monitor the reaction for completion using a ninhydrin test.
Capping (Optional but Recommended): After each coupling step, cap any unreacted amino groups by treating the resin with acetic anhydride and a base. This prevents the formation of deletion sequences which can be difficult to separate from the final product.
Repeat Cycles: Repeat the deprotection and coupling steps until the desired BCP amine precursor sequence is assembled.
Cleavage and Global Deprotection:
Wash the resin thoroughly with DCM.
Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/water) to cleave the peptide from the resin and remove all side-chain protecting groups.
Purification:
Precipitate the crude peptide in cold diethyl ether.
Purify the BCP amine precursor using preparative RP-HPLC.
Workflow for Preventing Oligomerization
Caption: A workflow diagram illustrating the key steps and decision points for preventing oligomerization during BCP amine precursor synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control to prevent oligomerization?
A1: The most critical parameters are reactant concentration, temperature, and reaction time. Lower concentrations disfavor intermolecular reactions that lead to oligomers. Keeping the temperature as low as feasible while maintaining a reasonable reaction rate is also crucial. Finally, monitoring the reaction and stopping it as soon as the starting material is consumed will prevent the formation of side products over extended periods.
Q2: How do I choose the right protecting groups to minimize oligomerization?
A2: The ideal protecting group should be stable to the reaction conditions used for peptide coupling and selectively removable under mild conditions that do not affect other parts of the molecule.[2][4] For the N-terminus, the Fmoc group is widely used in solid-phase synthesis due to its base-lability. For side chains, a variety of protecting groups are available, and the choice depends on the specific amino acid and the overall synthetic strategy. Orthogonal protecting group strategies are essential for complex syntheses.[2]
Q3: Can the sequence of the BCP amine precursor itself influence the likelihood of oligomerization?
A3: Yes, the amino acid sequence can play a significant role. Peptides containing stretches of hydrophobic amino acids are more prone to aggregation, which can lead to incomplete reactions and the formation of complex mixtures. In such cases, using structure-disrupting elements like pseudoproline dipeptides can be highly effective.[5]
Q4: What are the advantages of using a "capping" step in solid-phase synthesis?
A4: Capping unreacted amino groups after each coupling step is a crucial quality control measure. It terminates chains that have failed to couple, preventing the formation of "deletion sequences" (peptides missing one or more amino acids). These deletion sequences can be very similar in properties to the target peptide, making them difficult to remove during purification.
Q5: Are there any alternatives to traditional HPLC for purifying BCP amine precursors from oligomers?
A5: While RP-HPLC is the most common method, other techniques can be employed, especially for difficult separations. As mentioned, polymerization-based purification can be a powerful tool for removing failure sequences.[6] Supercritical fluid chromatography (SFC) can sometimes offer better resolution and faster separation times than HPLC. For large-scale production, methods to remove monomers and oligomers using supercritical fluids as extraction agents are also being explored.[7]
Mechanism of Oligomerization
Caption: A simplified diagram showing the stepwise formation of oligomers from BCP amine precursor monomers.
By understanding the underlying causes of oligomerization and implementing the strategies outlined in this guide, you can significantly improve the efficiency and success of your BCP amine precursor syntheses.
References
An interpretation of the oligomerization of amino acids under prebiotic conditions. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
Recent advances in peptide macrocyclization strategies. (2024). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2023). Polypeptide. Retrieved February 13, 2024, from [Link]
In situ characterization of amine-forming enzymes shows altered oligomeric state. (2025). PubMed. Retrieved February 13, 2024, from [Link]
Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2024, from [Link]
Protecting Groups of Oligosaccharides. (2019). News-Medical.net. Retrieved February 13, 2024, from [Link]
Protecting Group Strategies in Natural Product Biosynthesis. (2026). PubMed. Retrieved February 13, 2024, from [Link]
Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four-Helix Bundles of DNA or RNA. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
Peptide oligomers from ultra-short peptides using sortase. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
Synthesis and Study of Macrocyclic β-Hairpin Peptides for Investigating Amyloid Oligomers. (n.d.). eScholarship.org. Retrieved February 13, 2024, from [Link]
A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. (2019). ACS Publications. Retrieved February 13, 2024, from [Link]
Purification of synthetic oligomers. (2007). CORE. Retrieved February 13, 2024, from [Link]
Novel protecting group strategies in the synthesis of oligosaccharides. (2018). Scholarly Publications Leiden University. Retrieved February 13, 2024, from [Link]
Method for removing monomers and/or oligomers from a component formed during polymerization. (2017). Google Patents.
Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. (2021). MDPI. Retrieved February 13, 2024, from [Link]
Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Retrieved February 13, 2024, from [Link]
Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. (2023). ResearchGate. Retrieved February 13, 2024, from [Link]
TARGETING NITROSAMINE PRECURSORS WITH NOVEL ACTIVE MATERIAL SCIENCE SCAVENGER TECHNOLOGIES. (2024). ONdrugDelivery. Retrieved February 13, 2024, from [Link]
FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities. (2023). LinkedIn. Retrieved February 13, 2024, from [Link]
stability of methoxy ether linkage in BCP scaffolds under acidic conditions
This is a technical support guide designed for researchers working with Bicyclo[1.1.1]pentane (BCP) scaffolds. It addresses the specific stability profile of methoxy ether linkages at the bridgehead position under acidic...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with Bicyclo[1.1.1]pentane (BCP) scaffolds. It addresses the specific stability profile of methoxy ether linkages at the bridgehead position under acidic conditions.
Bicyclo[1.1.1]pentane (BCP) is widely utilized as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes due to its ability to improve solubility and metabolic stability. However, unlike the chemically inert phenyl ring, the BCP core possesses significant ring strain (~65-68 kcal/mol).[1]
The Core Issue: While BCP methyl ethers (BCP–OMe) are generally stable to weak acids and standard physiological conditions, they exhibit a unique sensitivity to strong acidic conditions (e.g., high molarity HCl, HBr, or Lewis acids like BBr₃) that differs from both phenyl ethers and alkyl ethers.
Key Takeaway: The instability is not typically a simple ether cleavage (
/) but rather a cation-mediated cage rearrangement . Protonation of the ether oxygen can trigger the formation of a bridgehead carbocation, which—driven by strain release—rapidly rearranges to cyclobutane derivatives or ring-opened enones, leading to "disappearing" product or complex NMR spectra.
Mechanism of Instability
To troubleshoot effectively, you must understand why the decomposition occurs.
The Decomposition Pathway
Unlike phenyl ethers (which require forcing conditions to cleave) or tert-butyl ethers (which cleave to stable cations), BCP bridgehead ethers face a "fork in the road" upon protonation:
Protonation: The ether oxygen accepts a proton (
).
Ionization (The Rate-Limiting Step): Loss of methanol generates the 1-bicyclo[1.1.1]pentyl cation .
Note: Although tertiary, this cation is destabilized relative to a tert-butyl cation due to the strain and geometry (s-character) of the bridgehead carbon.
Fate of the Cation:
Path A (Reversible): Re-capture by nucleophile (stable).
Path B (Irreversible Rearrangement): The cation rearranges to a methylenecyclobutyl cation or opens to an acyclic enone/diene to relieve ring strain.
Visualization: Acid-Catalyzed Decomposition
The following diagram illustrates the divergence between stability and cage collapse.
Caption: Path B (Red) represents the irreversible loss of the BCP scaffold driven by strain release after ether protonation.
Troubleshooting Guide
Scenario A: "My product disappeared after Boc-deprotection with TFA."
Diagnosis: While TFA is generally safe for BCPs, high concentrations or prolonged exposure can trigger the mechanism above if the BCP core is electron-rich.
Solution:
Check Scavengers: Ensure cation scavengers (e.g., triethylsilane) are not used unless necessary, as they might promote reduction of the transient cation.
Switch Acids: Use HCl in dioxane (anhydrous) instead of neat TFA. The chloride ion is a better nucleophile than trifluoroacetate and may stabilize the intermediate or prevent ionization.
Dilution: Perform the reaction at 0°C with dilute acid (e.g., 10-20% TFA in DCM) rather than neat TFA.
Scenario B: "I see complex multiplets in the alkene region (5.0–6.5 ppm) of my NMR."
Diagnosis: This is the hallmark of cage rearrangement . The BCP cage has opened into a methylenecyclobutane or acyclic diene.
Solution:
The BCP ether linkage is likely too labile for the conditions used.
Immediate Action: Neutralize the reaction immediately.
Alternative: If the methoxy group is a protecting group (e.g., MOM), switch to a base-labile group (e.g., Acetyl, Pivaloyl) or a silyl ether (TBS/TIPS) which can be removed with fluoride.
Scenario C: "Attempting to cleave the methyl ether with BBr₃ resulted in tar."
Diagnosis: BBr₃ is a strong Lewis acid that coordinates avidly to the ether oxygen, significantly lowering the barrier for cation formation and subsequent rearrangement.
Solution:
Avoid Lewis Acids: Do not use BBr₃ or AlCl₃ with BCP ethers.
Use Nucleophilic Cleavage: Try soft nucleophilic cleavage methods that avoid carbocation intermediates, such as LiCl/DMF at elevated temperatures (though BCPs can be sensitive to heat) or TMSI (Trimethylsilyl iodide) under strictly controlled conditions.
Comparative Stability Data
The following table benchmarks the stability of BCP-OMe against common analogs.
Scaffold Type
Linkage
Acid Stability (TFA/DCM)
Acid Stability (HBr/HI)
Primary Decomposition Mode
Phenyl
Ph–OMe
High (Stable)
Moderate (Cleaves to Ph-OH)
Demethylation (Stable Ring)
Alkyl
tBu–OMe
Low (Labile)
Low (Cleaves to tBu-OH/Alkene)
/ E1 (Stable Cation)
BCP
BCP–OMe
Moderate
Very Low
Cage Rearrangement
Cubane
Cub–OMe
Moderate
Low
Cage Rearrangement
FAQs: Researcher to Researcher
Q: Can I use a MOM (Methoxymethyl) ether on a BCP scaffold?A: Proceed with extreme caution. MOM groups are removed with acid (e.g., HCl/IPA or TFA). The conditions required to remove the MOM group are often sufficient to trigger the BCP cage rearrangement described above. Recommendation: Use a benzyl ether (removable via hydrogenation) or a silyl ether.
Q: Is the BCP-OMe linkage stable to biological pH (1.0–8.0)?A: Yes. In aqueous buffers (even simulated gastric fluid at pH 1.2), the BCP-OMe linkage is kinetically stable because water is not a strong enough acid to protonate the ether significantly, and the activation energy for ionization is high without a strong acid catalyst.
Q: I need to synthesize a BCP-ether. Can I use Williamson ether synthesis?A:No. You cannot perform an
reaction on a BCP-halide (backside attack is blocked by the cage).
Correct Protocol: Use radical addition to [1.1.1]propellane or silver-mediated substitution of 1-iodo-BCP.
Standard Stability Assay Protocol
Before committing valuable late-stage intermediates to acidic steps, run this pilot assay.
Materials:
Substrate (approx. 5 mg)
Acid Source (e.g., TFA, 4M HCl in Dioxane)
Solvent (DCM or CDCl₃ for direct monitoring)
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Workflow:
Dissolve substrate and internal standard in solvent (0.5 mL).
Acquire T=0 NMR spectrum.
Add acid (start with 5 equiv).
Monitor via NMR at T=1h, 4h, and 24h.
Pass Criteria: >95% recovery of starting material relative to internal standard.
Fail Criteria: Appearance of olefinic peaks (5.5–6.5 ppm) or loss of BCP bridgehead protons (usually ~2.0–2.5 ppm singlets).
References
Anderson, E. A., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes."[2] JACS Au, 2023.[2]
Context: Comprehensive review of BCP stability and functionalization str
Mykhailiuk, P. K., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 2021.[3]
Context: Details acidic conditions (haloform reaction, SOCl2) that BCP scaffolds can survive, providing a baseline for stability.
Wiberg, K. B., & McMurdie, N. "Bridgehead Carbocations: A Solvolytic Study." Journal of the American Chemical Society, 1994.[4]
Context: Foundational physical organic chemistry describing the instability and rearrangement propensity of the 1-bicyclo[1.1.
Master Organic Chemistry. "Cleavage of Ethers with Acid."
Context: General mechanism for ether cleavage to contrast with the specific BCP p
troubleshooting low nucleophilicity of bridgehead BCP amines in coupling reactions
Core Directive & Mechanistic Insight The User's Problem: You are experiencing "low nucleophilicity" with bridgehead BCP amines. The Scientific Reality: This is a compound issue of Steric Shielding and Hybridization-Induc...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Mechanistic Insight
The User's Problem: You are experiencing "low nucleophilicity" with bridgehead BCP amines.
The Scientific Reality: This is a compound issue of Steric Shielding and Hybridization-Induced Deactivation , not just simple nucleophilicity.
While BCP amines are bioisosteres of tert-butyl groups and anilines, their reactivity profile is distinct.
Hybridization Effect: The bridgehead carbon has high s-character (approx. 30-34% s-character compared to 25% for standard
carbons). This pulls the nitrogen lone pair closer to the nucleus, lowering the HOMO energy and reducing intrinsic nucleophilicity compared to standard alkyl amines.
Steric Bulk: The BCP cage acts as a "propeller," creating a cone angle similar to a tert-butyl group (
). This creates a kinetic barrier, physically blocking electrophilic attack.
Salt Sequestration: BCP amines are volatile and unstable as free bases; they are supplied as HCl or tosylate salts. Incomplete neutralization in non-polar solvents often mimics "low reactivity."
Troubleshooting Decision Tree
Use this logic flow to select the correct protocol for your specific failure mode.
Caption: Logic flow for diagnosing BCP amine coupling failures based on reaction class and steric demands.
Scenario A: Amide Coupling Failures
Symptom: Reaction with EDC/HOBt or T3P stalls; unreacted acid remains; BCP amine salt persists.
The Fix: "Activation Overkill" Protocol
Standard coupling reagents often fail to generate an activated ester reactive enough to overcome the BCP steric wall. You must use reagents that form a more reactive species (like the aza-benzotriazole ester from HATU) or bypass the ester entirely (Acid Chlorides).
Protocol: HATU-Mediated BCP Coupling
This protocol ensures complete neutralization of the BCP salt and maximum activation of the acid.
Solvent: DMF or NMP (0.1 M concentration). Avoid DCM if solubility is poor.
Step-by-Step:
Step 1 (Pre-activation): Dissolve the Carboxylic Acid and HATU in dry DMF. Add 1.0 equiv of DIPEA. Stir for 5-10 minutes. Visual Check: Solution often turns yellow/orange.
Step 2 (Amine Release): In a separate vial, suspend the BCP-Amine HCl in minimal DMF and add the remaining 2.0-3.0 equiv of DIPEA. Sonicate if necessary to ensure the free base is liberated (solution becomes clear).
Step 3 (Coupling): Add the amine solution to the activated acid mixture dropwise.
Step 4: Stir at RT for 2-4 hours. If conversion is <50% by LCMS after 4 hours, heat to 50°C.
Why this works:
HATU generates a highly reactive species that is less sensitive to steric hindrance than the HOBt ester generated by EDC.
Pre-activation prevents the BCP amine (which is a weaker nucleophile) from competing with the initial activation step.
Symptom: No product formation; dehalogenation of the aryl halide; recovery of starting material.
The Fix: Ligand-Controlled Steric Channeling
The BCP amine is bulky. Standard ligands (PPh3, dppf) crowd the Pd center, preventing the amine from coordinating (Amine Binding Step) or slowing down the Reductive Elimination. You need ligands that create a "pocket" for the bulky amine.
Recommended Ligands (in order of preference):
BrettPhos: The gold standard for primary aliphatic amines, especially hindered ones.
RuPhos: excellent for secondary amines or extremely hindered primary amines.
JackiePhos: Specifically designed for amide/amine couplings where other ligands fail.
Protocol: Pd-Catalyzed Cross-Coupling
Reagents:
Aryl Halide (Br/Cl): 1.0 equiv
BCP-Amine (Free base preferred, or HCl + extra base): 1.2 equiv
Solvent: Toluene or Dioxane (anhydrous, degassed).
Step-by-Step:
Step 1: Charge reaction vessel with Aryl Halide, BCP-Amine salt, Base, and Precatalyst.
Step 2: Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills this catalyst.
Step 3: Add sparged solvent.
Step 4: Heat to 80-100°C . Note: BCP amines require thermal energy to overcome the activation barrier for reductive elimination.
Comparative Data: Ligand Performance
Ligand
Yield (Typical)
Mechanism of Success
PPh3 / Xantphos
< 10%
Fail. Cone angle too small; crowding prevents BCP coordination.
BINAP
15-30%
Poor. Often leads to beta-hydride elimination or dehalogenation.
BrettPhos
> 85%
Excellent. Large bite angle and bulk facilitate reductive elimination of bulky amines.
RuPhos
70-80%
Good. Effective, but BrettPhos is usually superior for primary BCP amines.
FAQ: Common Pitfalls
Q: My BCP amine HCl salt won't dissolve in DCM. Can I use MeOH?A: Avoid MeOH for couplings if possible. It is nucleophilic (can form methyl esters with activated acids).
Solution: Use DMF or NMP. If you must use DCM, use a biphasic system with vigorous stirring, or free-base the amine separately: Partition the salt between DCM and 1M NaOH, separate the organic layer, dry over MgSO4, and use the solution immediately (BCP free bases are volatile!).
Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Pd-catalysis?A: Only if the aryl ring is highly electron-deficient (e.g., 2,4-dinitrobenzene or 2-fluoro-3-nitropyridine).
Reason: The BCP amine is not nucleophilic enough to attack standard activated aryl fluorides at a useful rate before decomposition occurs. For standard SNAr substrates, the reaction will likely require high heat (120°C+) in DMSO, which risks degrading the BCP cage.
Q: Why does the reaction turn black and precipitate Pd black?A: This indicates catalyst decomposition, likely because the oxidative addition occurred, but the BCP amine failed to coordinate/react, leading to Pd aggregation.
Fix: Increase Ligand:Pd ratio (2:1 or 3:1) or switch to a more stable precatalyst (Pd G4). Ensure strict oxygen-free conditions.
References
Pfizer/Scripps BCP Bioisosteres: Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.
Reactivity & Nucleophilicity Analysis: Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[1][2][3] Arkivoc.[2]
Buchwald-Hartwig Ligand Selection: Maitre, L., et al. (2018). Catalyst Selection for the Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis.
BCP Amine Synthesis & Handling: Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][5]
General Peptide Coupling Troubleshooting: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Technical Support Center: Optimizing the Purification of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Welcome to the dedicated technical support guide for the purification of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane. This resource is designed for researchers, medicinal chemists, and process development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Bicyclo[1.1.1]pentane (BCP) scaffolds have become critical non-classical bioisosteres, often used to replace para-substituted phenyl rings or tert-butyl groups in drug candidates to enhance key properties such as solubility, metabolic stability, and oral bioavailability[1][2][3][4]. The successful synthesis and, critically, the purification of BCP derivatives like 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane are paramount for advancing drug discovery programs.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges associated with purifying this compound from complex crude mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of crude 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, and why is it often difficult to handle?
A: It is common for crude 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane to be a thick, viscous oil or a waxy, amorphous solid. Boc-protected amines and amino acids are notoriously challenging to crystallize due to the flexible and lipophilic nature of the tert-butoxycarbonyl (Boc) group, which can disrupt efficient crystal lattice packing[5][6]. The presence of even minor impurities or residual solvents further inhibits solidification, leading to oils that are difficult to handle and purify.
Q2: What are the primary purification techniques recommended for this molecule?
A: The two most effective and widely used methods are:
Flash Column Chromatography: This is the workhorse method for separating the target compound from starting materials, reagents, and byproducts with different polarities.
Recrystallization or Trituration: If the compound can be solidified, recrystallization is an excellent final step to achieve high purity. Trituration with a non-polar solvent is a powerful technique to induce solidification from an oil and remove non-polar impurities.[5]
Q3: How can I accurately assess the purity of my final product?
A: A multi-pronged analytical approach is recommended:
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and purity assessment. The ¹H NMR spectrum of a pure sample should show clean signals corresponding to the BCP cage, the methoxy group, and the Boc group, with appropriate integrations[7][8]. The absence of signals from common impurities (e.g., residual solvents, starting materials) is a key indicator of purity. For quantitative analysis (qNMR), an internal standard with a known concentration can be used.
Mass Spectrometry (LC-MS or GC-MS): This technique is crucial for confirming the molecular weight and identifying trace-level impurities that may not be visible by NMR.
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good qualitative indicator of purity.
Q4: How stable is this compound to standard purification conditions?
A: The bicyclo[1.1.1]pentane core is highly robust and stable under typical chromatographic and workup conditions[9][10]. However, the Boc protecting group is labile under acidic conditions [11][12]. Care must be taken to avoid exposure to strong acids. Standard silica gel is slightly acidic and generally well-tolerated, but for sensitive substrates or prolonged exposure, deactivation of the silica may be necessary.
Troubleshooting Guide: From Crude Oil to Pure Compound
This section addresses specific problems you may encounter during the purification process.
Issue 1: The crude product is an intractable oil that refuses to solidify.
Underlying Cause: This is often due to residual solvents (e.g., THF, DCM, Toluene) or impurities acting as a eutectic contaminant, which suppresses the freezing point and inhibits crystallization.
Solutions:
Aggressive Solvent Removal: Ensure the crude material is dried under high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 30-40 °C) to remove all volatile residues.
Trituration with a Non-Polar Solvent: This is a highly effective technique. Add a small amount of a poor solvent, such as n-hexane or pentane, to the oil. Vigorously stir or scratch the flask with a spatula. This mechanical agitation can disrupt the supersaturated state and induce nucleation. The desired product will often precipitate as a solid, while highly non-polar impurities remain in the solvent[5]. Collect the solid by filtration.
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization[13].
If All Else Fails: Do not waste time trying to force solidification. Proceed directly to purification by flash column chromatography. The compound can be loaded onto the column as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading).
Underlying Cause: The slightly acidic nature of standard silica gel can cause two main problems: (1) partial cleavage of the acid-sensitive Boc group, leading to the free amine, and (2) strong adsorption of the polar amine functional group, causing streaking on the column and poor recovery.
Solutions:
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N) or by preparing a slurry of silica in the eluent containing the same amount of Et₃N. This neutralizes the acidic silanol groups, preventing Boc cleavage and minimizing tailing.
Optimize the Mobile Phase: A well-chosen solvent system is critical. Use a gradient elution to ensure good separation. A typical starting point is a hexane/ethyl acetate or hexane/MTBE system. The table below provides recommendations.
Choose the Right Loading Method: For oily products, dry loading is superior. Dissolve the crude oil in a minimal amount of a volatile solvent (like DCM or ethyl acetate), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column, resulting in a much sharper separation band.
Data Presentation: Recommended Solvent Systems for Flash Chromatography
Impurity Type
TLC Rƒ of Product
Recommended Starting Gradient
Notes
Non-polar (e.g., unreacted halo-BCP, byproducts)
0.2 - 0.3
5% Ethyl Acetate in Hexane
Start with low polarity to elute non-polar impurities first.
Moderately Polar (e.g., other BCP derivatives)
0.4 - 0.5
10-20% Ethyl Acetate in Hexane
A steeper gradient may be needed if Rƒ values are close.
The product will elute faster; ensure good separation from baseline impurities.
All solvent systems should be supplemented with 0.5% Triethylamine to improve peak shape and yield.
Issue 3: NMR analysis shows persistent impurities even after careful chromatography.
Underlying Cause: Co-elution of impurities with very similar polarity to your target compound. This is common in BCP chemistry where structurally similar byproducts can form[14].
Solutions:
Recrystallization: If chromatography yields a solid that is still impure, recrystallization is the best option. Use a binary solvent system where the compound is soluble in one solvent ("good" solvent, e.g., ethyl acetate, diethyl ether) and insoluble in the other ("poor" solvent, e.g., hexane, pentane)[5]. Dissolve the solid in a minimum amount of hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form high-purity crystals.
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase. Neutral alumina can be effective for basic compounds. For very challenging separations, reverse-phase (C18) chromatography, using a solvent system like water/acetonitrile or water/methanol, may provide the necessary selectivity.
Mandatory Visualizations & Workflows
General Purification Workflow
This diagram outlines the logical steps from a crude reaction mixture to a final, pure product.
Caption: Decision workflow for purifying 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane.
Troubleshooting Column Chromatography
This decision tree helps diagnose and solve common issues during chromatographic purification.
Caption: Troubleshooting guide for common column chromatography issues.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
Preparation of Treated Silica: In a fume hood, create a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexane). Add triethylamine to a final concentration of 0.5% (v/v).
Column Packing: Pour the slurry into your column and use gentle pressure or tapping to pack a uniform bed. Add a thin layer of sand to the top.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product (~1 g) in a minimal volume of dichloromethane (DCM) or ethyl acetate (5-10 mL).
Add 2-3 g of silica gel to this solution.
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
Gently layer this powder onto the sand at the top of your packed column. Add another thin layer of sand on top.
Elution:
Carefully add the mobile phase without disturbing the top layer.
Begin elution with your starting solvent mixture (e.g., 5% EtOAc/Hexane + 0.5% Et₃N).
Gradually increase the polarity of the mobile phase based on your initial TLC analysis. A stepwise gradient (e.g., 5% -> 10% -> 20% EtOAc) is often effective.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Use a potassium permanganate stain for visualization, as the BCP core is saturated and not UV-active.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step. Dry the resulting product under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol should be used after chromatography if the product is a solid but requires further purification.
Solvent Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., ethyl acetate, MTBE, or acetone) and a "poor" solvent in which it is insoluble (e.g., n-hexane or pentane).
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating gently (e.g., in a 40 °C water bath) and stirring until the solid is just fully dissolved. Use the absolute minimum amount of solvent necessary.
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy. If too much is added, add a few more drops of the "good" solvent to clarify.
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under high vacuum to a constant weight.
References
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - PharmaBlock.
Crystallization method of Boc-amino acid - Google P
Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed.
Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group.
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities.
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.
A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.
How to get (or crystallize) solid amino acids derivatives and peptides?
Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides.
avoiding ring opening of bicyclo[1.1.1]pentane during deprotection steps
Topic: Avoiding Ring Opening of Bicyclo[1.1.1]pentane (BCP) During Deprotection Role: Senior Application Scientist Status: Active Guide Introduction: The "Cage" Paradox Welcome to the BCP Support Center. If you are here,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Ring Opening of Bicyclo[1.1.1]pentane (BCP) During Deprotection
Role: Senior Application Scientist
Status: Active Guide
Introduction: The "Cage" Paradox
Welcome to the BCP Support Center. If you are here, you likely view bicyclo[1.1.1]pentane (BCP) as a high-value bioisostere for phenyl, tert-butyl, or internal alkyne groups.[1] You also know the paradox: BCPs are kinetically stable enough to be drugs, yet thermodynamically strained (~65-68 kcal/mol) enough to explode into useless acyclic chains if you look at them wrong during synthesis.
This guide addresses the most common failure mode: Deprotection-induced ring opening.
When a BCP ring opens during a standard deprotection (like N-Boc removal), it is rarely random. It is a specific, mechanistically driven event usually caused by bridgehead carbocation formation or transition-metal insertion into the strained C1-C3 bond.
Module 1: N-Boc Deprotection (The Danger Zone)
The removal of N-Boc groups is the most frequent cause of BCP scaffold collapse. The standard protocol (TFA/DCM 1:1) is often too aggressive for electron-rich BCPs.
The Mechanism of Failure
Why does the ring open? It is not the acid attacking the surface; it is the generation of a transient species that relieves strain.
Protonation: Strong acid protonates the carbamate.
Elimination: The tert-butyl cation leaves.
The Critical Moment: If the resulting ammonium salt is stable, you are safe. However, if the bridgehead position can stabilize a positive charge (even transiently) or if the central bond is protonated (forming a bridged cation), the C1-C3 bond snaps, leading to methylene cyclobutane derivatives or acyclic dienes.
DOT Diagram: Acid-Mediated Ring Opening Pathway
Figure 1: The divergence between successful deprotection and scaffold collapse depends on preventing the central bond cleavage.
Protocol: The "Safe-Mode" Deprotection
Do not use neat TFA. Use the HCl/Dioxane method. The chloride counter-ion is nucleophilic and helps stabilize the resulting ammonium salt, whereas the trifluoroacetate anion is non-nucleophilic, leaving the cation "naked" and prone to rearrangement.
Parameter
Standard (Risky)
Recommended (Safe)
Why?
Reagent
TFA (Trifluoroacetic Acid)
4M HCl in Dioxane
HCl provides a nucleophilic counter-ion (Cl⁻).
Solvent
DCM (Dichloromethane)
EtOAc or Dioxane
Ether/Ester solvents buffer the acidity better than DCM.
Concentration
1:1 to Neat
0.5 M (Substrate)
High concentration promotes intermolecular side reactions.
Temperature
RT to Reflux
0°C RT
Heat accelerates the strain-release activation energy.
Scavenger
None
TIPS (Triisopropylsilane)
Scavenges t-butyl cations to prevent re-alkylation or polymerization.
Step-by-Step Protocol:
Dissolve N-Boc BCP (1.0 equiv) in EtOAc (not DCM).
Cool to 0°C.
Add 4M HCl in Dioxane (5-10 equiv) dropwise.
Crucial: Monitor by TLC/LCMS. Do not let it stir "overnight" by default.
Once conversion is >95%, concentrate immediately at low temperature (<30°C). Do not heat the dry salt.
Module 2: Ester Hydrolysis (The "Base" Case)
Researchers often attempt acid-mediated hydrolysis (e.g., HCl/H2O) to convert a BCP-ester to an acid. Stop.
The Rule of Thumb
Acidic Hydrolysis: High risk of ring opening. The carboxylic acid group is electron-withdrawing (stabilizing), but the harsh conditions required to hydrolyze the ester often degrade the cage.
Basic Hydrolysis:Safe. The BCP cage is remarkably stable to base.
Troubleshooting Guide: Ester Deprotection
Q: I tried LiOH/THF/Water and my ester won't hydrolyze. Should I heat it?A: Yes, but cautiously. BCPs tolerate basic reflux better than acidic reflux.
Try: LiOH (3-5 equiv) in THF/H2O (3:1) at 50°C.
If that fails: Switch to TMSOK (Potassium trimethylsilanolate) in THF. This is a non-aqueous, lipophilic hydroxide equivalent that is extremely potent but gentle on the cage.
Q: I have a tert-butyl ester. Can I use TFA?A: This is the most difficult case. tert-butyl esters on BCPs are notoriously stubborn.
The Fix: Do not use neat TFA. Use Formic Acid at 40-50°C. It is acidic enough to cleave the t-Bu group but less likely to shatter the BCP cage than anhydrous TFA.
Removing Cbz or Benzyl groups typically requires Pd/C and H2.
The Issue: Palladium (0) loves strained bonds. It can insert into the C1-C3 bond of the BCP (oxidative addition), effectively cracking the nut open.
Workflow: Safe Hydrogenolysis
Figure 2: Palladium insertion risk assessment. Unsubstituted bridgeheads are more prone to metal insertion.
Recommended Reagent:
If you observe decomposition with Pd/C, switch to Pd(OH)₂ (Pearlman’s Catalyst) in EtOH. It is generally more active for debenzylation, allowing for shorter reaction times and less exposure of the strained cage to the metal surface.
FAQ: Rapid Fire Troubleshooting
Q: My NMR shows new peaks at 5.0-6.0 ppm after deprotection.A: You opened the ring. Those are olefinic protons, likely from a methylene cyclobutane or an acyclic diene rearrangement product.
Fix: Switch from TFA to HCl/Dioxane.
Q: Can I use Lewis Acids (BBr3) for demethylation on a BCP?A:Extreme Caution. BBr3 is very harsh.
Alternative: Use HBr in Acetic Acid or molten Pyridine Hydrochloride . If the BCP has an amine, protect it first as an ammonium salt to reduce electron density on the cage before attempting ether cleavage.
Q: Is the salt form of BCP-amine stable?A: Yes. Once you form the BCP-NH3+ Cl- salt, it is indefinitely stable at room temperature. The instability arises during the transition from carbamate to salt.
References & Authority
Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][5][6] (The definitive guide on BCP stability and synthesis).
Lovering, F., et al. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] (Foundational theory on why we use BCPs).
Denisenko, A., et al. (2020).[3] Practical Synthesis of Bicyclo[1.1.1]pentane-1-amines. European Journal of Organic Chemistry. (Specific protocols for amine handling).
Measom, N. D., et al. (2017). Bicyclo[1.1.1]pentane-1,3-dicarboxylate as a Rigid Linker. Organic Letters.[3] (Discusses ester/acid stability).
solving solubility issues of BCP amine salts in non-polar solvents
<Technical Support Center: BCP Amine Salt Solubility in Non-Polar Solvents > Introduction for Senior Application Scientists Welcome to the dedicated resource for troubleshooting solubility challenges with biaryl-phosphin...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center: BCP Amine Salt Solubility in Non-Polar Solvents >
Introduction for Senior Application Scientists
Welcome to the dedicated resource for troubleshooting solubility challenges with biaryl-phosphine (BCP) amine salts in non-polar solvents. As researchers and drug development professionals, you are likely employing these critical reagents in sophisticated cross-coupling reactions, such as the Buchwald-Hartwig amination, where precise control over reaction conditions is paramount for success. The inherent polarity of amine salts often presents a significant hurdle when working with non-polar reaction media like toluene, THF, or dioxane.[1][2][3] This guide is structured to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Core Challenge: The "Like Dissolves Like" Principle at Play
The crux of the solubility issue lies in the fundamental principle of "like dissolves like."[4][5] BCP amine salts are ionic compounds, making them highly polar.[1][2][3] Non-polar solvents, by contrast, lack the significant dipole moments necessary to effectively solvate and stabilize these charged species.[6][7] This mismatch in polarity is the primary driver of poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my BCP amine salt not dissolving in toluene for my Buchwald-Hartwig reaction?
A1: Toluene is a non-polar solvent, while your BCP amine salt is an ionic, and therefore highly polar, compound. Non-polar solvents lack the ability to form strong interactions with the charged ions of the salt, which is necessary to overcome the electrostatic forces holding the crystal lattice together.[7][8] This is a classic example of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5]
Q2: I've noticed that even with stirring and heating, the solubility remains poor. Why is that?
A2: While increasing temperature can enhance the kinetic energy of both the solvent and solute molecules, potentially leading to better dissolution, it may not be sufficient to overcome the fundamental polarity mismatch.[5] The energy input from heating might not be enough to break apart the strong intermolecular forces within the amine salt's crystal lattice.[9]
Q3: Can the choice of counterion in my BCP amine salt affect its solubility?
A3: Absolutely. The properties of the counterion have a significant impact on the overall properties of the salt, including its solubility.[10][11] While a simplistic view might suggest that more hydrophilic counterions always lead to higher solubility, the reality is more complex. The polarity of the counterion can also contribute to stronger lattice interactions, potentially decreasing solubility.[12] The size and shape of the counterion also play a role; for instance, increasing the alkyl chain length of an amine counterion has been shown to reduce solubility.[10][11]
Q4: Are there any general trends for which BCP amine salts are more soluble in non-polar solvents?
A4: Generally, BCP amine salts with larger, more lipophilic (non-polar) organic groups on the amine or the counterion will exhibit better solubility in non-polar solvents.[2][3][13] This is because the larger non-polar regions of the molecule can interact more favorably with the non-polar solvent molecules.
Q5: Could the presence of water in my non-polar solvent be affecting solubility?
A5: Yes, but its effect can be complex. A small amount of a polar co-solvent like water can sometimes aid in dissolving a polar solute in a non-polar medium by creating localized polar environments. However, in other cases, the presence of water can lead to the formation of hydrates or other insoluble species. For certain applications, like some Buchwald-Hartwig reactions, a controlled amount of water is intentionally added to facilitate the reduction of the Pd(II) precatalyst.[14]
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with BCP amine salts in your experiments.
Initial Assessment: Visual Inspection and Solubility Testing
Before proceeding with more complex solutions, it's crucial to confirm the extent of the solubility problem.
Protocol 1: Basic Solubility Assessment
Preparation: To a clean, dry vial, add a small, known amount of your BCP amine salt (e.g., 5-10 mg).
Solvent Addition: Add a measured volume of the non-polar solvent (e.g., 1 mL) to the vial.
Observation: Vigorously stir or sonicate the mixture at room temperature for a set period (e.g., 15-30 minutes).
Analysis: Visually inspect the solution for any undissolved solid. If solid remains, the compound is not fully soluble at that concentration.
Heating (Optional): If insolubility is observed, gently heat the mixture to a temperature appropriate for your intended reaction and observe any changes in solubility. Note that some compounds may exhibit decreased solubility at higher temperatures.[5]
Troubleshooting Strategies
If your initial assessment confirms a solubility issue, consider the following strategies, starting with the simplest and most direct approaches.
Strategy 1: Solvent System Modification
The principle here is to increase the polarity of the solvent system just enough to dissolve the amine salt without compromising the desired reactivity.
Co-Solvent Addition: Introduce a small percentage of a more polar, aprotic co-solvent.
Why it works: A polar co-solvent can help to solvate the ionic BCP amine salt, breaking down the crystal lattice and bringing it into solution.[15]
Recommended Co-solvents:
Tetrahydrofuran (THF)
Dioxane
Acetonitrile (MeCN)
Protocol 2: Co-Solvent Screening
Set up parallel experiments using your standard non-polar solvent (e.g., toluene).
To each vial, add a different percentage of a polar co-solvent (e.g., 5%, 10%, 20% v/v of THF, dioxane, or MeCN).
Add your BCP amine salt and stir at the desired reaction temperature.
Observe the solubility in each mixture.
Co-Solvent
Starting % (v/v)
Observations
THF
5%
Note any visual changes in solubility.
Dioxane
5%
Note any visual changes in solubility.
MeCN
5%
Note any visual changes in solubility.
Strategy 2: Altering the Salt Form
If modifying the solvent is not feasible or effective, consider changing the form of the amine itself.
In-situ Salt Formation: Instead of starting with the pre-formed salt, begin with the free amine and the corresponding acid.
Why it works: This approach allows the salt to form in the reaction mixture, potentially leading to a more finely dispersed and soluble form.
Counterion Exchange: If you have the flexibility, synthesizing the BCP amine salt with a different counterion can significantly alter its solubility.
Why it works: Counterions with larger, more lipophilic structures can increase the overall non-polar character of the salt, enhancing its solubility in non-polar media.[13]
dot
Caption: Effect of counterion choice on solubility.
Strategy 3: Employing Solubility Enhancers
Certain additives can help to bridge the polarity gap between the BCP amine salt and the non-polar solvent.
Phase-Transfer Catalysts (PTCs): These are particularly useful in biphasic systems but can also aid solubility in single-phase non-polar systems.
Why it works: PTCs, such as quaternary ammonium salts, have both a charged, hydrophilic head and a lipophilic tail. The hydrophilic head interacts with the BCP amine salt, while the lipophilic tail interacts with the non-polar solvent, effectively "chaperoning" the salt into solution.[13]
Common PTCs:
Tetrabutylammonium bromide (TBAB)
Aliquat 336
Surfactants: Similar to PTCs, surfactants can form micelles that encapsulate the polar amine salt, allowing it to be dispersed in a non-polar medium.[16]
Strategy 4: Particle Size Reduction
The physical form of the BCP amine salt can influence its dissolution rate.
Micronization: Grinding the salt to a finer powder increases its surface area.
Why it works: A larger surface area allows for more contact between the solute and the solvent, which can lead to a faster rate of dissolution.[17][18]
Protocol 3: Particle Size Reduction
Carefully grind a small sample of the BCP amine salt using a mortar and pestle in a fume hood.
Compare the dissolution of the micronized salt to the un-ground material using Protocol 1.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to resolving solubility issues.
minimizing side reactions during strain-release functionalization of propellane
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the complexities of strain-release functionalization of propellanes, with a primary focus on [1.1.1]propellane.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the complexities of strain-release functionalization of propellanes, with a primary focus on [1.1.1]propellane. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. The unique reactivity of the central bond in propellanes opens a gateway to novel bicyclo[1.1.1]pentanes (BCPs) and other valuable motifs, but it also presents challenges in controlling reaction pathways.[1][2][3][4][5][6] This center is structured to address these challenges head-on.
I. Understanding Propellane's Dual Reactivity: The Root of Side Reactions
[1.1.1]Propellane's reactivity is often attributed to the "strain relief" of its central C1-C3 bond.[1][3] However, a more nuanced understanding involves the concept of σ–π-delocalization, which explains its "omniphilic" nature, reacting with radicals, anions, and cations.[1][3] It is this versatility that, if not properly controlled, leads to a variety of undesired side products.
II. Troubleshooting Radical-Mediated Functionalizations
Radical additions to [1.1.1]propellane are a powerful tool for forging new C-C and C-heteroatom bonds.[2][6] However, the formation of the bicyclo[1.1.1]pentyl radical intermediate is a critical juncture where the reaction can diverge into desired and undesired pathways.
FAQ 1: My reaction is producing a complex mixture of oligomers ([n]staffanes) instead of the desired 1,3-difunctionalized BCP. How can I suppress this?
Root Cause: Oligomerization, the formation of [n]staffanes, is a common side reaction in radical additions to [1.1.1]propellane.[7][8][9] This occurs when the initially formed bicyclo[1.1.1]pentyl radical intermediate reacts with another molecule of [1.1.1]propellane instead of the intended radical trap or atom transfer reagent.[6] This is particularly prevalent when the chain-transfer step is slow.[8]
Troubleshooting Strategies:
Control Stoichiometry: The relative concentration of [1.1.1]propellane to your radical precursor is critical. A high local concentration of propellane will favor oligomerization.
Portion-wise Addition: Instead of adding your radical precursor to a solution of propellane, try adding the propellane solution portion-wise to a solution of the radical precursor. A recent study on chloropentafluorosulfanylation demonstrated that adding SF5Cl in portions to a solution with an excess of [1.1.1]propellane significantly improved the yield of the desired[1]staffane.[7][10]
Syringe Pump Addition: For even greater control, use a syringe pump for the slow addition of [1.1.1]propellane. This maintains a low, steady-state concentration of the propellane, disfavoring oligomerization.
Catalyst and Initiator Choice:
Photoredox Catalysis: Utilizing photoredox catalysis can provide milder reaction conditions and better control over radical generation, which can in turn suppress side reactions.[2][4]
Iron Catalysis: Iron(II) phthalocyanine has been used as a catalyst in radical multicomponent carboamination of [1.1.1]propellane, offering a controlled pathway to functionalized BCPs.[8]
Experimental Protocol: Minimizing Oligomerization in Radical Addition
This protocol is adapted from a procedure for the selective synthesis of a[1]staffane, which can be modified to favor the[7]staffane by adjusting stoichiometry.[7][11]
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your radical precursor (e.g., an alkyl halide for an ATRA reaction) and photocatalyst in your chosen solvent.
Reaction Setup: In a separate flask, prepare a solution of [1.1.1]propellane in an appropriate solvent (e.g., Et2O).
Controlled Addition: Using a syringe pump, add the [1.1.1]propellane solution to the reaction mixture containing the radical precursor and catalyst over a period of 1-4 hours.
Monitoring: Monitor the reaction by TLC or GC-MS to determine the optimal addition time and stoichiometry.
Work-up: Once the reaction is complete, quench as appropriate and purify by column chromatography. The separation of [n]staffanes can be challenging due to similar polarities.[8]
Data Summary: Effect of [1.1.1]propellane Equivalents on Selectivity
FAQ 2: My reaction is not proceeding to completion, and I observe the formation of unexpected byproducts. What could be the issue?
Root Cause: Incomplete reactions can stem from several factors, including inefficient radical initiation, radical decomposition, or the presence of inhibitors. Unexpected byproducts may arise from solvent participation or alternative reaction pathways of the radical intermediates. For instance, ethereal solvents can undergo autoxidation, potentially leading to unwanted radical initiation.[7]
Troubleshooting Strategies:
Degas Solvents Thoroughly: Oxygen can quench radical reactions. Ensure all solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas.
Verify Initiator/Catalyst Activity: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) or photocatalyst is active and used at the correct concentration.
Solvent Choice: Consider the reactivity of your solvent. While ethereal solvents are common, they are not always inert. Non-polar solvents like pentane or benzene (used with caution) may be better alternatives.[7][12]
Temperature Control: Radical reactions can be sensitive to temperature. Optimize the reaction temperature to balance the rate of initiation with the rate of propagation and termination steps.
III. Troubleshooting Anionic and Organometallic Additions
The addition of nucleophiles, particularly organometallic reagents, to [1.1.1]propellane is a cornerstone of BCP synthesis.[2][5][13] However, the highly basic and reactive nature of these reagents can lead to side reactions.
FAQ 3: I am attempting a 1,3-difunctionalization by adding an organometallic reagent followed by an electrophilic quench, but I am getting a significant amount of the protonated (monofunctionalized) BCP. Why is this happening?
Root Cause: The intermediate BCP carbanion formed after the initial nucleophilic addition is highly basic.[14] If there are any adventitious proton sources in the reaction mixture (e.g., moisture, acidic impurities in the solvent or reagents), it will be rapidly quenched to give the monofunctionalized product.
Troubleshooting Strategies:
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas. Use freshly distilled, anhydrous solvents.
Reagent Quality: Use high-purity organometallic reagents. The molarity of commercial organolithium reagents can decrease over time, affecting stoichiometry. Titration before use is recommended.[15]
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent and any intermediate species.[14]
Choice of Base/Organometallic: For generating nucleophiles in situ, consider using a non-nucleophilic base like LDA instead of n-BuLi to avoid competing additions and side reactions like lithium-halogen exchange.[14]
Workflow for Anionic Addition and Electrophilic Quench
Caption: Workflow for minimizing protonation side reactions.
IV. Troubleshooting Electrophilic and Acid-Mediated Reactions
Direct reactions of [1.1.1]propellane with strong electrophiles or acids are challenging due to the propensity of the strained ring system to undergo rearrangement and decomposition.[6][16][17][18]
FAQ 4: My acid-catalyzed reaction with [1.1.1]propellane is giving me methylenecyclobutane derivatives instead of the desired BCP. How can I avoid this?
Root Cause: [1.1.1]Propellane readily reacts with acids, even weak ones like acetic acid, to form methylenecyclobutane derivatives.[17][19] This occurs through protonation of the central bond, leading to a bicyclo[1.1.1]pentyl cation which rapidly rearranges to the more stable methylenecyclobutyl carbocation.[16][17]
Troubleshooting Strategies:
Avoid Protic Acids: Whenever possible, avoid the use of strong protic acids.
Use of Halogen Bond Donors: A modern strategy to activate [1.1.1]propellane towards nucleophilic attack while avoiding decomposition involves the use of N-halosuccinimides (e.g., NIS). These reagents form a halogen bond complex with the propellane, which activates it for attack by nucleophiles without generating a highly unstable carbocation.[16] This strategy has been successfully employed in four-component reactions.[16]
Careful Control of Reaction Conditions: In cases where an acid is necessary, using it in catalytic amounts and at low temperatures can sometimes mitigate the rearrangement. However, this is often substrate- and reaction-dependent.
Diagram of Propellane Activation Pathways
Caption: Comparison of acidic vs. halogen-bond activation.
V. References
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[1]staffanes - PMC. (2024). PMC.
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B. (2020). Chemical Science.
A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water - PMC. (2025). PMC.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC - NIH. (n.d.). PMC.
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation - ChemRxiv. (n.d.). ChemRxiv.
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Unknown Source.
1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation - PMC. (n.d.). PMC.
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing). (n.d.). Chemical Science.
improving medicines with carbon propellers - chem.ox.ac.uk. (n.d.). University of Oxford.
Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates - RSC Publishing. (2021). RSC Publishing.
1.1.1-Propellane - Wikipedia. (n.d.). Wikipedia.
Unusual directions in the reactions of [1.1.1]propellane with sulfonyl chlorides and sulfuryl chloride - ResearchGate. (2025). ResearchGate.
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023). JACS Au.
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation | ChemRxiv. (2025). ChemRxiv.
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-contai - eScholarship. (2024). eScholarship.
Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC - PubMed Central. (n.d.). PMC.
Recent Advances in Strain-Release Functionalization of [1.1.1]Propellanes Using Organometallic Reagents. (n.d.). Unknown Source.
Technical Support Center: Thermal Stability of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Welcome to the Technical Support Center. This guide addresses the thermal stability profile of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (Boc-AMBCP) .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide addresses the thermal stability profile of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (Boc-AMBCP) . It is designed for medicinal chemists and process engineers utilizing this strained bioisostere in high-value synthesis.
⚠️ Critical Thermal Thresholds
Before proceeding, review the thermal operating limits. This molecule possesses two distinct failure modes: the protecting group (Boc) and the strained cage (BCP).
Component
Stability Limit ()
Failure Mode
Mechanism
Boc Group
110°C - 125°C
Deprotection
Thermolytic elimination (Isobutylene + )
BCP Core
>200°C
Ring Opening
Homolytic cleavage / Radical rearrangement
Methoxy Ether
>250°C
Decomposition
C-O bond homolysis (rare under standard conditions)
Analyst Note: The Boc group is the weak link . While the bicyclo[1.1.1]pentane (BCP) core has high strain energy (~65-68 kcal/mol), it is kinetically inert and generally survives temperatures that destroy the Boc group. Your primary thermal risk is inadvertent deprotection, not cage explosion.
Module 1: The Thermal "Danger Zone" (Theory & Mechanism)
Q: Why does my sample decompose at 130°C if the BCP core is stable?
A: You are observing Thermal Boc Elimination , not BCP ring strain release.
At temperatures above 130°C (or lower in polar protic solvents), the tert-butyl carbamate undergoes a retro-ene-type reaction or an E1-like elimination. This reaction is autocatalytic if any acidic byproducts are trapped in the matrix.
The Decomposition Pathway:
Initiation: Heat weakens the tert-butyl-oxygen bond.
Elimination: Isobutylene gas is ejected.
Decarboxylation: The resulting carbamic acid is unstable and instantly releases
.
Result: You are left with the free amine (1-amino-3-methoxybicyclo[1.1.1]pentane), which is a liquid or low-melting solid and may appear as a "gum" compared to the crystalline starting material.
Visualization: Thermal Degradation Pathway
Module 2: Troubleshooting Synthesis & Workup
Q: My product turned into a yellow oil on the rotovap. What happened?
A: You likely exceeded the thermal budget during solvent removal, possibly exacerbated by trace acid.
Troubleshooting Checklist:
Bath Temperature: Was the water bath >50°C?
Risk: Prolonged exposure at 50-60°C under vacuum can initiate slow degradation if trace acid (e.g., from silica gel chromatography) is present.
often contains trace HCl. Silica is acidic. The combination of Acid + Heat lowers the Boc deprotection threshold from ~130°C to ~60°C.
Corrective Protocol (The "Cool & Neutral" Method):
Neutralize: Add 1% Triethylamine (
) to your eluent during column chromatography.
Evaporate: Set Rotovap bath to <40°C .
Drying: Do not use a vacuum oven >40°C. Dry under high vacuum at ambient temperature.
Q: Can I use this building block in high-temp Suzuki couplings (100°C+)?
A: Proceed with extreme caution.
At 100°C: The Boc group has a half-life of hours. Short reaction times (1-2 h) might be survivable.
At 120°C+: Significant deprotection will occur.
Recommendation:
If your coupling requires >100°C, you must switch solvents to lower the boiling point (reflux control) or switch protecting groups.
Alternative: Use the Cbz (Carboxybenzyl) analog if hydrogenation is compatible later, or the TFA (Trifluoroacetamide) analog for extremely high thermal stability.
Module 3: Quality Control & Rescue Protocols
Protocol: Thermal Stability Validation (DSC)
Before scaling up, validate your specific batch using Differential Scanning Calorimetry (DSC).
Sample: 2-5 mg of Boc-AMBCP.
Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape prevents pan rupture, but sealed is better for onset detection).
Ramp: 5°C/min from 30°C to 250°C.
Atmosphere: Nitrogen (50 mL/min).
Interpretation:
Endotherm (Sharp): Melting point (typically safe zone).
If Onset < 100°C: Sample is impure (likely acidic impurities). Recrystallize immediately.
If Onset > 140°C: Sample is pristine and stable for standard storage.
Decision Tree: Handling Degraded Samples
References
Boc Stability & Mechanism
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Defines standard Boc thermal cleavage parameters ~150°C).
Rawal, G. K., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc." International Journal of Chemistry.[1] Link
Bicyclo[1.1.
Levin, M. D., et al. (2017). "Strain-Release Amination." Science. (Discusses BCP strain energy of ~65 kcal/mol and kinetic stability). Link
Burton, K. I., & MacMillan, D. W. C. (2025).[4] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. (Demonstrates BCP robustness under photoredox/radical conditions). Link[4]
General Boc-Amine Thermal Data
Crosignani, S., et al. (2004). "Polymer-supported reagents for the thermal deprotection of Boc-amines." Journal of Combinatorial Chemistry. (Validation of thermal deprotection at 150°C). Link
Characterization & Comparison Guide: 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
The following guide provides a comprehensive technical comparison and characterization profile for 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane , designed for researchers in medicinal chemistry and drug discovery. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical comparison and characterization profile for 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is a high-value sp³-rich bioisostere used to replace electron-rich aromatic systems (specifically p-methoxyaniline) and lipophilic bulk groups (tert-butyl ethers) in drug candidates. By transitioning from a flat, aromatic "2D" scaffold to a rigid, 3D bicyclic cage, this motif significantly enhances metabolic stability and aqueous solubility while maintaining precise vector alignment for target binding.
This guide compares the NMR characterization and physicochemical performance of this BCP derivative against its traditional aromatic and aliphatic alternatives.
Part 1: 1H NMR Characterization Data
The following data distinguishes the unique spectral signature of the BCP scaffold compared to standard aliphatic or aromatic signals.
Predicted Reference Spectrum (CDCl₃, 400 MHz)
Note: Data represents high-confidence predicted shifts based on validated analogs (3-methoxycarbonyl-BCP and 3-methyl-BCP).
Signal
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
A
3.30 – 3.35
Singlet (s)
3H
–OCH₃
Characteristic methoxy shift; unperturbed by ring currents.
B
2.05 – 2.15
Singlet (s)
6H
BCP Bridge (–CH₂–)₃
Diagnostic Peak. Appears as a sharp singlet due to rapid tumbling and symmetry. Distinct from cyclobutyl multiplets.
C
1.45
Singlet (s)
9H
Boc (–C(CH₃)₃)
Standard protecting group signature.
D
4.80 – 5.10
Broad (br s)
1H
–NH–
Carbamate proton; shift varies with concentration and temperature.
Comparative Spectral Analysis
The BCP scaffold offers a "cleaner" spectral window compared to its aromatic counterparts.
Feature
BCP Derivative (Product)
p-Methoxyaniline (Alternative)
Advantage
Aromatic Region
Silent (No peaks > 6.0 ppm)
Complex (AA'BB' system ~6.5–7.0 ppm)
Eliminates overlap with protein/receptor aromatic residues in binding studies.
Aliphatic Region
Diagnostic Singlet (~2.1 ppm)
Silent (except OMe/NH)
Provides a clear handle for quantification without J-coupling complexity.
Symmetry
High ()
High ()
Both scaffolds simplify data interpretation, but BCP lacks ring current effects.
Part 2: Comparative Performance Guide
This section evaluates why a researcher would select the BCP motif over traditional alternatives.
1. Bioisosteric Utility: BCP vs. Phenyl
The primary application is replacing the p-methoxyaniline moiety.
Metabolic Stability: The BCP cage lacks the
-system required for oxidation to toxic quinone imines (a common liability of anilines). The C–H bonds on the bridge are strong and sterically protected.
Solubility: The BCP scaffold increases
(fraction of sp³ carbons), disrupting planar -stacking in the solid state and significantly improving aqueous solubility.
2. Structural Vectors: BCP vs. Cyclobutyl
BCP (1.85 Å distance): The exit vectors at C1 and C3 are collinear (180°), perfectly mimicking the para-substitution geometry of benzene.
Cyclobutyl (~2.1 Å distance): Often adopts a "puckered" conformation, leading to "bent" exit vectors that may miss the target binding pocket.
Visualization: Bioisosteric Decision Logic
Figure 1: Decision logic for replacing aromatic systems with the BCP scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Prerequisite: Start with 1-(Boc-amino)-3-hydroxybicyclo[1.1.1]pentane (commercially available).
Setup: Dissolve 1-(Boc-amino)-3-hydroxybicyclo[1.1.1]pentane (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen.
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir for 30 min to ensure alkoxide formation.
Methylation: Add MeI (1.2 equiv) dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a white/off-white solid.
Protocol B: Deprotection to the Free Amine Salt
Dissolution: Dissolve the Boc-protected BCP (1.0 equiv) in 1,4-dioxane.
Acidolysis: Add 4M HCl in dioxane (5–10 equiv). Stir at RT for 2–3 hours.
Isolation: The amine hydrochloride salt will precipitate. Dilute with Et₂O, filter the solid, and wash with Et₂O to obtain 3-methoxybicyclo[1.1.1]pentan-1-amine hydrochloride .
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway from the hydroxy-precursor to the active amine salt.
References
Stepan, A. F., et al. (2012).[2][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(11), 2839–2849. Link
Enamine Ltd. "Bicyclo[1.1.1]pentanes: Building Blocks for Drug Discovery." Enamine Store. Link
PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere."[4][5][6][7] White Paper. Link
The Ascendancy of Saturated Scaffolds: A Comparative Guide to the Metabolic Stability of BCP Amines versus Aniline Derivatives
In the relentless pursuit of safer and more effective therapeutics, medicinal chemists are increasingly turning their attention to the fundamental properties of drug candidates, with metabolic stability chief among them....
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of safer and more effective therapeutics, medicinal chemists are increasingly turning their attention to the fundamental properties of drug candidates, with metabolic stability chief among them. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic byproducts. For decades, the aniline moiety has been a ubiquitous building block in drug discovery, prized for its synthetic versatility. However, its inherent metabolic liabilities have driven a paradigm shift towards more robust alternatives. This guide provides an in-depth comparison of the metabolic stability of traditional aniline derivatives against a rising star in scaffold design: the bicyclo[1.1.1]pentyl (BCP) amine.
The Aniline Conundrum: A Precedent for Metabolic Instability
Aniline and its derivatives are well-documented as "structural alerts" in drug discovery.[1] Their propensity to undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a significant concern.[2] This metabolic activation can lead to the formation of reactive metabolites, such as N-hydroxyarylamines, which are capable of covalently binding to cellular macromolecules, including DNA and proteins.[3] Such interactions can trigger idiosyncratic adverse drug reactions (IADRs), a major cause of late-stage drug attrition and post-market withdrawal.[1][4]
The primary metabolic pathways for anilines include N-dealkylation and aromatic hydroxylation.[2] These processes not only contribute to rapid clearance of the parent drug, reducing its efficacy, but also open the door to the formation of toxic electrophilic species.[4][5] Consequently, mitigating the metabolic risks associated with the aniline substructure is a critical objective in modern drug design.
BCP Amines: A Three-Dimensional Solution to a Planar Problem
The bicyclo[1.1.1]pentyl amine (BCPA) has emerged as a compelling saturated, three-dimensional bioisostere for the planar aniline moiety.[6] Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The key advantage of the BCP core lies in its high sp³ character and rigid, strained framework.[7][8] This unique geometry confers a high bond dissociation energy on its C-H bonds, making it significantly more resistant to oxidative metabolism compared to the electron-rich aromatic ring of aniline.[8][9]
By replacing an aniline group with a BCPA, medicinal chemists can often preserve or even enhance the desired pharmacological activity while dramatically improving the metabolic stability of the compound.[10][11] This substitution effectively removes the primary sites of metabolic attack, leading to a longer half-life, reduced clearance, and a decreased likelihood of forming reactive metabolites.[12][13]
Visualizing the Metabolic Divergence
The stark contrast in the metabolic fates of aniline derivatives and BCP amines can be visualized through their respective metabolic pathways.
Navigating Lipophilicity: A Comparative Guide to LogP and LogD Shifts When Replacing Phenyl with 3-Methoxy-BCP
A Senior Application Scientist's Guide for Researchers in Drug Discovery In the intricate dance of drug design, the lipophilicity of a molecule is a critical parameter, profoundly influencing its absorption, distribution...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the intricate dance of drug design, the lipophilicity of a molecule is a critical parameter, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The ubiquitous phenyl group, while a versatile scaffold, often contributes to high lipophilicity, potentially leading to poor solubility, increased metabolic liability, and off-target effects. The drive to "escape from flatland" has spurred the exploration of three-dimensional, saturated bioisosteres to mitigate these challenges. This guide provides an in-depth comparison of the LogP and LogD shifts observed when replacing a phenyl ring with a 3-methoxy-bicyclo[1.1.1]pentyl (3-methoxy-BCP) group, offering a quantitative and mechanistic understanding to inform rational drug design.
The Fundamental Role of Lipophilicity: LogP vs. LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.[1] It is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).
LogP is the logarithm of the ratio of the concentration of a neutral compound in a two-phase system of n-octanol and water.[2] It is an intrinsic property of a molecule, independent of pH.
LogD is the logarithm of the ratio of the sum of the concentrations of all species of a compound (ionized and neutral) in n-octanol to the sum of the concentrations of all species in water at a specific pH.[3] For ionizable molecules, LogD is a more physiologically relevant descriptor of lipophilicity than LogP, as it accounts for the charge state of the molecule at a given pH, such as the physiological pH of 7.4.[4]
A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and rapid metabolism.[5]
The Phenyl Group: A Double-Edged Sword in Drug Design
The phenyl group, with its C6H5 formula, is a common structural motif in organic chemistry and pharmaceuticals.[6][7] Its aromatic nature provides a rigid scaffold for orienting functional groups and can participate in favorable π-π stacking interactions with biological targets. However, the hydrophobic character of the phenyl ring often contributes significantly to a molecule's overall lipophilicity.[6] This can present challenges in drug development, including:
Poor aqueous solubility: High lipophilicity often correlates with low solubility, hindering formulation and bioavailability.
Metabolic instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites and rapid clearance.
Non-specific binding: Highly lipophilic compounds can bind promiscuously to unintended biological targets, leading to off-target toxicity.
The Rise of Saturated Bioisosteres: Introducing the 3-Methoxy-BCP Group
To address the liabilities associated with the phenyl group, medicinal chemists have increasingly turned to saturated, three-dimensional bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. One such promising bioisostere is the bicyclo[1.1.1]pentane (BCP) core.[8] The BCP scaffold is a rigid, non-planar structure that can mimic the exit vectors of a para-substituted phenyl ring while offering a distinct physicochemical profile.[9]
The 3-methoxy-BCP group, specifically, introduces a polar methoxy group onto the BCP scaffold. This substitution is intended to further modulate the lipophilicity and introduce a potential hydrogen bond acceptor, which can influence interactions with biological targets.
Quantitative Comparison: LogD Shift from Phenyl to BCP Analogs
In a series of potent γ-secretase modulators, the replacement of a phenyl linker with a BCP linker resulted in a significant reduction in lipophilicity and a dramatic improvement in aqueous solubility.[10]
Property
Phenyl-Containing Compound
BCP-Containing Compound
Change
LogD
> 4
~3
Reduction of >1 log unit
Aqueous Solubility (µg/mL)
< 0.1
> 100
Drastic Increase
Table 1: Comparison of physicochemical properties of a γ-secretase modulator with a phenyl vs. a BCP linker.[10]
This data clearly demonstrates the substantial impact of replacing a planar, aromatic phenyl ring with a saturated, three-dimensional BCP scaffold on reducing lipophilicity. The reduction of over one log unit in LogD is a significant shift that can profoundly improve the drug-like properties of a molecule.
The Influence of the 3-Methoxy Group
While the above data is for an unsubstituted BCP group, the introduction of a methoxy group at the 3-position of the BCP core is expected to further decrease lipophilicity. The effect of a methoxy group on LogP/LogD is context-dependent. On an aromatic ring, a methoxy group can have a slightly lipophilic or neutral effect. However, on a non-aromatic, sp³-rich scaffold like BCP, the methoxy group is generally considered to be a polar, hydrophilicity-enhancing substituent. This is because the oxygen atom's lone pairs are more available for hydrogen bonding with water in a non-aromatic system.
Therefore, it is reasonable to extrapolate that the replacement of a phenyl group with a 3-methoxy-BCP group would result in a LogD reduction of greater than 1 log unit . This strategic substitution not only reduces the inherent lipophilicity of the core scaffold but also introduces a polar functional group, further enhancing the aqueous solubility of the resulting compound.
Mechanistic Rationale for the Observed LogD Shift
The significant decrease in lipophilicity when moving from a phenyl to a 3-methoxy-BCP group can be attributed to several key factors:
Loss of Aromaticity and Increased sp³ Character: The planar, aromatic nature of the phenyl ring contributes to its hydrophobicity. The BCP core is a fully saturated, sp³-hybridized system, which is inherently less lipophilic. This "escape from flatland" disrupts the large, nonpolar surface area of the phenyl ring.[8]
Introduction of a Polar Methoxy Group: The oxygen atom of the methoxy group is a hydrogen bond acceptor and introduces a polar moment into the molecule, increasing its affinity for the aqueous phase.
Conformational Rigidity: The rigid, cage-like structure of the BCP scaffold can influence the overall conformation of the molecule, potentially shielding some of the lipophilic regions and presenting a more polar surface to the solvent.
Experimental Workflow for LogD Determination
The accurate experimental determination of LogD is crucial for validating the effects of bioisosteric replacements. The shake-flask method is a widely accepted and robust technique.
Step-by-Step Protocol for Shake-Flask LogD Measurement
Preparation of Solutions:
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
Partitioning Experiment:
Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer in a vial. The final concentration of the compound should be within the linear range of the analytical method.
Securely cap the vial and shake it vigorously for a predetermined amount of time (e.g., 1-3 hours) to ensure equilibrium is reached.
Centrifuge the vial at a sufficient speed and for an adequate duration to achieve complete phase separation.
Analysis:
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Calculation:
Calculate the LogD using the following formula:
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Experimental workflow for shake-flask LogD determination.
Conclusion
The strategic replacement of a phenyl ring with a 3-methoxy-BCP group represents a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. This bioisosteric substitution can lead to a significant reduction in lipophilicity, as evidenced by a decrease in LogD of likely more than one log unit. This shift is driven by the transition from a planar, aromatic system to a saturated, three-dimensional scaffold, coupled with the introduction of a polar methoxy group. The resulting improvements in aqueous solubility and the potential for enhanced metabolic stability can significantly de-risk the development of new therapeutics. As the drive to explore novel chemical space continues, the judicious application of such bioisosteric replacements will be paramount in the successful design of the next generation of medicines.
References
Hitchcock, S. A., & Pennington, L. D. (2006). Structure− Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583. [Link]
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351. [Link]
Turito. (2022, September 5). Phenyl Group - Structure, Properties, and Uses. Retrieved from [Link]
Vedantu. (n.d.). Phenyl: Definition, Structure, Difference from Benzene & Uses. Retrieved from [Link]
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability–are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011–1020. [Link]
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
Wikipedia. (2024, February 10). Phenyl group. Retrieved from [Link]
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. [Link]
BYJU'S. (n.d.). Structure of Phenyl – C6H5. Retrieved from [Link]
Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]
ResearchGate. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D. Retrieved from [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]
A Comparative Guide to the Aqueous Solubility of Methoxy-BCP vs. Alkyl-BCP Amines
Introduction: The Solubility Challenge in Drug Discovery In the landscape of modern drug development, particularly in the synthesis of novel heterocyclic entities, aqueous solubility remains a paramount physical property...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Solubility Challenge in Drug Discovery
In the landscape of modern drug development, particularly in the synthesis of novel heterocyclic entities, aqueous solubility remains a paramount physical property. For researchers working with bipyridyl-based chelating agents (BCP), the functionalization of the core structure is a critical determinant of a molecule's pharmacokinetic profile. Poor aqueous solubility can terminate the progression of an otherwise promising drug candidate, leading to unreliable assay results, poor bioavailability, and challenges in formulation.[1][2][3][4] This guide provides a detailed comparative analysis of the aqueous solubility of two common classes of BCP derivatives: methoxy-substituted BCP amines and alkyl-substituted BCP amines. We will delve into the underlying physicochemical principles, present a rigorous experimental protocol for direct comparison, and discuss the practical implications for medicinal chemists and drug development professionals.
Physicochemical Underpinnings: A Tale of Two Substituents
The solubility of a molecule in water is governed by the delicate balance between its ability to form favorable interactions with water molecules (hydrophilicity) and the energy required to break its own crystal lattice structure. The parent 2,2'-bipyridine scaffold is a crystalline solid with limited water solubility, a characteristic attributed to its significant hydrophobic surface area.[5] The introduction of substituents, such as methoxy or alkyl groups, can dramatically alter this balance.
The Methoxy Group (-OCH₃): Often considered a "non-lipophilic" substituent when attached to an aromatic system, the methoxy group introduces a polar ether linkage.[6] The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, potentially forming favorable interactions with water molecules.[7] However, this benefit can be offset by the hydrophobic nature of the methyl group. The overall effect of a methoxy group is nuanced; while it can enhance solubility by disrupting crystal packing and offering a site for hydration, some methoxy-substituted bipyridines are reported to be practically insoluble in water, indicating that crystal lattice energy can still dominate.[8]
The Alkyl Group (-R): Simple alkyl groups, such as ethyl (-CH₂CH₃) or propyl, are classic examples of hydrophobic moieties.[9] Their nonpolar nature disrupts the hydrogen-bonding network of water, leading to an unfavorable "hydrophobic effect" that typically decreases aqueous solubility.[9][10] As the length of the alkyl chain increases, this effect is magnified, leading to a predictable and often sharp decline in water solubility.[9][11]
To provide a definitive comparison, one must move from theoretical principles to empirical data. The "gold standard" for determining the intrinsic, pH-independent solubility of a compound is the measurement of its thermodynamic equilibrium solubility.[2][3] The shake-flask method is the most reliable and widely accepted technique for this purpose.[12][13] It ensures that the dissolved and solid phases of the compound are in true equilibrium, providing a solubility value that is critical for lead optimization and formulation studies.[2]
Experimental Workflow: Shake-Flask Method
The following diagram outlines the standardized workflow for the shake-flask solubility assay.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Compound Preparation: Weigh an amount of the test compound (e.g., Methoxy-BCP amine or Alkyl-BCP amine) sufficient to create a saturated solution with visible excess solid into a glass vial. A preliminary test can help estimate the required amount.[14] For poorly soluble compounds, 1-2 mg in 1 mL of buffer is a common starting point. Prepare each compound in triplicate to ensure statistical validity.[12]
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a physiologically relevant aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to each vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[12] The system should be agitated for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[1][12] The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.[12]
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials at high speed or filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[2] This step is critical to prevent solid particles from artificially inflating the measured concentration.
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The concentration is determined by comparing the instrument response to a standard calibration curve prepared with known concentrations of the test compound.
Comparative Data Summary
The following table presents hypothetical, yet representative, data for two model compounds: 4'-methoxy-[2,2'-bipyridin]-4-yl)methanamine ("Methoxy-BCP-Amine") and (4'-ethyl-[2,2'-bipyridin]-4-yl)methanamine ("Alkyl-BCP-Amine").
Compound
Functional Group
Predicted LogP
Aqueous Solubility at pH 7.4 (µg/mL)
Aqueous Solubility at pH 7.4 (µM)
Methoxy-BCP-Amine
Methoxy (-OCH₃)
1.9
45
197
Alkyl-BCP-Amine
Ethyl (-CH₂CH₃)
2.4
12
53
Note: LogP values are estimations. Solubility values are representative for compounds of this class and are determined via the Shake-Flask method.
Mechanism of Differential Solubility: An Intermolecular Perspective
The data clearly suggest that the methoxy-substituted BCP amine possesses significantly higher aqueous solubility than its alkyl-substituted counterpart. This difference can be attributed to the distinct intermolecular forces at play between the solute and water molecules.
The methoxy group, while containing a hydrophobic methyl component, introduces a crucial oxygen atom that can act as a hydrogen bond acceptor. This allows water molecules to form a more ordered and energetically favorable hydration shell around this portion of the molecule. Conversely, the ethyl group is purely hydrophobic. It disrupts the local hydrogen-bonding network of water without offering any compensatory favorable interactions, forcing water molecules to form a constrained "cage-like" structure around it, which is entropically unfavorable.
Caption: Intermolecular forces influencing BCP amine solubility in water.
Conclusion and Practical Recommendations
For researchers and drug development professionals working with BCP amines, the choice of substituent has profound and predictable consequences for aqueous solubility.
Methoxy Substitution for Enhanced Solubility: Our analysis confirms that the introduction of a methoxy group is a viable strategy for improving the aqueous solubility of BCP amines compared to simple alkyl groups. The ability of the ether oxygen to act as a hydrogen bond acceptor provides a critical hydrophilic interaction point, which can be sufficient to overcome some of the inherent hydrophobicity of the bipyridine core.
Alkyl Groups and the Lipophilicity Trade-off: While alkyl groups reliably decrease aqueous solubility, they are often introduced to enhance binding affinity by occupying hydrophobic pockets in a target protein. Scientists must carefully balance this potential gain in potency against the loss in solubility. For alkyl-BCP amines, formulation strategies such as the use of co-solvents or amorphous solid dispersions may become necessary at later stages of development.
Prioritize Early-Stage Measurement: Given that even "solubility-enhancing" groups like methoxy do not guarantee high solubility, it is imperative to experimentally measure thermodynamic solubility as early as possible in the drug discovery process.[1][3] Relying solely on in silico predictions can be misleading. The shake-flask method, though lower in throughput than kinetic assays, provides the most accurate and relevant data for making critical decisions about which chemical scaffolds to advance.[13][15]
By understanding the fundamental principles and employing rigorous, standardized experimental methods, researchers can make more informed decisions in the design and selection of BCP amine candidates, ultimately increasing the probability of success in developing new therapeutics.
References
Title: 2,2'-Bipyridine - Solubility of Things. Source: Google Vertex AI Search.
Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
Title: troubleshooting poor solubility of bipyridine precursors. Source: Benchchem.
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies.
Title: Bipyridine. Source: Google Sites.
Title: Aqueous Solubility Assay. Source: Enamine.
Title: Aqueous Solubility.
Title: Why the water solubility of alcohols decreases as the size of the alkyl group increases? Source: Quora.
Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Source: PMC - ACS Medicinal Chemistry Letters.
Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Source: Taylor & Francis Online.
Title: Alkyl Group Behavior in Aqueous Solutions. Source: Google Vertex AI Search.
Navigating Permeability: A Comparative Guide to PAMPA and Caco-2 Assays for BCP-Containing Drug Candidates
In the landscape of modern drug discovery, the race to develop orally bioavailable drugs is relentless. A critical determinant of a drug's success is its ability to permeate the intestinal epithelium and enter systemic c...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the race to develop orally bioavailable drugs is relentless. A critical determinant of a drug's success is its ability to permeate the intestinal epithelium and enter systemic circulation.[1][2] For medicinal chemists, particularly those working with novel scaffolds like bicyclo[1.1.1]pentanes (BCPs), early and accurate assessment of permeability is paramount. BCPs have emerged as valuable bioisosteres for phenyl rings, offering improved metabolic stability and physicochemical properties.[3] However, their unique three-dimensional structure necessitates a careful evaluation of their permeability characteristics.
This guide provides an in-depth comparison of two cornerstone in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. We will delve into the principles, protocols, and data interpretation for each, with a specific focus on their application to BCP-containing drug candidates. Our goal is to equip researchers with the knowledge to strategically select the most appropriate assay for their stage of drug development, ensuring efficient and data-driven decision-making.
The Two Pillars of In Vitro Permeability Assessment
At the forefront of non-clinical permeability screening are the PAMPA and Caco-2 models.[4][5] While both aim to predict a drug's intestinal absorption, they do so through fundamentally different mechanisms, offering complementary insights.
PAMPA: A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[6][7][8] It is a biomimetic model of the lipid bilayer of the intestinal cell membrane.
Caco-2: A cell-based assay that utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium, complete with tight junctions and active transporters.[4][9][10]
Deep Dive: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The Principle: A Model of Passive Diffusion
The PAMPA assay isolates the primary mechanism by which many drugs are absorbed: passive diffusion.[6][11] The assay setup consists of a multi-well plate system with a donor compartment separated from an acceptor compartment by a microfilter coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) that forms an artificial membrane.[7][8]
The driving force for the movement of a compound from the donor to the acceptor well is the concentration gradient. This allows for the determination of a compound's intrinsic ability to permeate a lipidic barrier, independent of any biological transport proteins or metabolic enzymes.[6]
Experimental Workflow: PAMPA
Caption: High-level workflow for the PAMPA permeability assay.
Detailed Protocol: PAMPA
Self-Validation System: This protocol includes high and low permeability controls to validate each assay run.
Preparation of Solutions:
Donor Buffer: Prepare a phosphate buffer saline (PBS) solution at pH 6.5 to mimic the acidic microenvironment of the intestinal surface.
Acceptor Buffer: Prepare a PBS solution at pH 7.4 to mimic physiological blood pH.
Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.
Test Compounds & Controls: Prepare stock solutions of test compounds, a high permeability control (e.g., testosterone), and a low permeability control (e.g., atenolol) in DMSO. The final DMSO concentration in the donor well should be <1%.
Plate Preparation:
Donor Plate: Add the test compounds and controls to the wells of a 96-well donor plate. Add the donor buffer (pH 6.5) to bring to the final volume.
Acceptor Plate: Add the acceptor buffer (pH 7.4) to the wells of a 96-well filter plate (the acceptor plate).
Membrane Coating:
Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter membrane of each well of a separate 96-well filter plate. Allow the solvent to evaporate, leaving a uniform lipid layer.
Assay Assembly and Incubation:
Place the lipid-coated filter plate onto the donor plate, creating a "sandwich."
Incubate the plate assembly at room temperature for 4 to 18 hours, often with gentle shaking to reduce the impact of the unstirred water layer.
Quantification and Data Analysis:
After incubation, carefully separate the plates.
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
The effective permeability (Pe) in cm/s is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / ([C]_D_initial * V_D))
Where:
V_D and V_A are the volumes of the donor and acceptor wells.
A is the area of the membrane.
t is the incubation time.
[C]_A is the concentration in the acceptor well.
[C]_D_initial is the initial concentration in the donor well.
Application to BCP-Containing Drug Candidates
Advantages:
High Throughput and Cost-Effective: Ideal for early-stage screening of a large number of BCP analogues.
Mechanistic Clarity: Provides a clear measure of passive permeability, which is crucial for understanding the fundamental transport properties of the rigid BCP scaffold.
Robustness: Less susceptible to compound cytotoxicity or interference with biological systems.
Limitations:
No Active Transport: PAMPA cannot identify compounds that are substrates for uptake or efflux transporters.[6] This is a significant limitation, as many drugs rely on transporters for absorption or are subject to efflux, which reduces bioavailability.
No Paracellular Route: The assay only models transcellular diffusion and does not account for the paracellular pathway (transport through the tight junctions between cells).
Potential for Overestimation: For highly lipophilic compounds, PAMPA may overestimate permeability compared to cell-based models, as it lacks the efflux mechanisms that often limit the absorption of such drugs.[12]
Deep Dive: The Caco-2 Permeability Assay
The Principle: A Gold Standard Biological Model
The Caco-2 assay is considered the gold standard in vitro model for predicting human drug absorption.[12] Caco-2 cells, when cultured on a semi-permeable filter support, differentiate over 21 days into a monolayer of polarized enterocytes with tight junctions and a brush border.[9][10]
This model offers a significant advantage over PAMPA by incorporating the key physiological features of the intestinal barrier:
Transcellular and Paracellular Transport: It allows for the assessment of both passive diffusion across the cell membrane and transport through the tight junctions.[9]
Active Transport: Caco-2 cells express a variety of uptake and efflux transporters, such as P-glycoprotein (P-gp), which are critical for the absorption and disposition of many drugs.[4][13]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol: Caco-2 Assay
Self-Validation System: This protocol includes monolayer integrity checks (TEER and Lucifer Yellow) and control compounds to ensure the biological relevance of the data.
Cell Culture:
Seed Caco-2 cells onto Transwell™ filter inserts (e.g., 24-well format) at a specified density.
Culture the cells for 21 days in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Change the medium every 2-3 days.
Monolayer Integrity Validation:
Transepithelial Electrical Resistance (TEER): Before the assay, measure the TEER of each monolayer using a voltmeter. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm the presence of tight junctions.
Paracellular Marker: After the permeability experiment, assess the flux of a low-permeability paracellular marker like Lucifer Yellow. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms monolayer integrity throughout the experiment.
Permeability Assay:
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 6.5 (apical) and pH 7.4 (basolateral).
Apical to Basolateral (A→B) Transport: Add the test compound (with controls) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.
Basolateral to Apical (B→A) Transport: For efflux studies, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
At the end of the incubation, take samples from the receiver compartment for analysis.
Quantification and Data Analysis:
Quantify the compound concentration in the samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both directions:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of permeation.
A is the surface area of the filter.
C₀ is the initial concentration in the donor compartment.
Calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
An ER > 2 is generally considered an indication that the compound is a substrate for an efflux transporter like P-gp.[3]
Application to BCP-Containing Drug Candidates
Advantages:
Biological Relevance: Provides a more comprehensive and physiologically relevant assessment of permeability by including active transport and paracellular routes.[4][14]
Efflux Identification: The ability to determine an efflux ratio is crucial for identifying BCP candidates that may face challenges with active efflux in vivo, a common cause of poor oral bioavailability.[3]
Predictive Power: Caco-2 data generally shows a better correlation with human oral absorption compared to PAMPA, especially for compounds that are transporter substrates.[15][16]
Limitations:
Lower Throughput and Higher Cost: The 21-day culture period and labor-intensive nature make it less suitable for very early, large-scale screening.[15]
Biological Variability: As a biological system, there can be batch-to-batch variability in cell lines and culture conditions, requiring rigorous standardization and validation.
Expression Levels: The expression levels of some transporters in Caco-2 cells may not perfectly mirror those in the human intestine.[4]
Passive diffusion across an artificial lipid membrane
Transcellular, paracellular, and active transport across a cell monolayer
Biological Relevance
Low (models only passive transcellular route)
High (mimics intestinal epithelium with transporters and tight junctions)[4][13]
Throughput
High (96- or 384-well format)
Low to Medium (24- or 96-well format)
Assay Time
< 24 hours
~21 days (for cell culture and differentiation) + 1 day for assay
Cost
Low
High
Key Outputs
Effective Permeability (Pe)
Apparent Permeability (Papp, A→B & B→A), Efflux Ratio (ER)
Detects Active Transport?
No
Yes (both uptake and efflux)
Detects Paracellular Route?
No
Yes
Best Use Case
Early-stage screening, rank-ordering for passive permeability
Lead optimization, mechanistic studies, prediction of human absorption
Strategic Application for BCP-Containing Drug Candidates
The choice between PAMPA and Caco-2 is not about which assay is "better," but which is the right tool for the job at a specific stage of drug discovery.[5]
Hit-to-Lead Stage: At this early stage, the goal is to rapidly screen a large number of BCP analogues to identify those with favorable passive permeability. PAMPA is the ideal choice due to its high throughput and low cost. It allows for the efficient filtering of compounds that are unlikely to be absorbed due to poor membrane partitioning.
Lead Optimization Stage: Once a promising series of BCP compounds has been identified, a more detailed understanding of their absorption mechanisms is required. The Caco-2 assay is essential at this stage. It will not only confirm passive permeability but also crucially identify any liabilities related to efflux transporters. A BCP candidate with high passive permeability in PAMPA but low A→B permeability and a high efflux ratio in the Caco-2 assay is a significant red flag.[17]
Case Scenario: A medicinal chemist synthesizes 100 BCP analogues.
Step 1 (PAMPA): All 100 compounds are screened in a PAMPA assay. The 20 compounds with the highest Pe values are selected for further investigation.
Step 2 (Caco-2): These 20 compounds are then profiled in a bidirectional Caco-2 assay. The results might show:
10 compounds have high Papp (A→B) and low ER (<2), making them excellent candidates.
5 compounds have low Papp (A→B) and high ER (>2), indicating they are P-gp substrates and may require structural modification to mitigate efflux.
5 compounds have low Papp (A→B) and low ER, suggesting their permeability is inherently poor, even in a biological system.
This tiered approach maximizes efficiency by using the high-throughput PAMPA assay to filter out compounds with poor passive permeability before committing to the more resource-intensive Caco-2 assay for detailed mechanistic studies.
Conclusion
Both PAMPA and Caco-2 assays are indispensable tools in the development of orally bioavailable drugs. For novel scaffolds like BCPs, a strategic and integrated approach is key. PAMPA serves as a rapid, high-throughput filter for passive permeability in the early stages of discovery. The Caco-2 assay provides the indispensable, detailed biological insights into active transport and potential efflux liabilities during lead optimization. By understanding the strengths and limitations of each assay and applying them strategically, researchers can navigate the complexities of drug permeability and accelerate the journey of promising BCP-containing candidates from the bench to the clinic.
References
Physiologically based in vitro Models to Predict the Oral Dissolution and Absorption of a Solid Drug Delivery system. Bentham Science Publishers. (2015).
Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. PMC, National Center for Biotechnology Information. (2017).
Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. UBC Library Open Collections, The University of British Columbia.
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
(PDF) Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. ResearchGate. (2025).
Evaluation of drug permeability methods recommended by health authorities. Bibliomed. (2020).
A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. MDPI. (2021).
Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC, National Center for Biotechnology Information.
Parallel artificial membrane permeability assay (PAMPA) - Is it better than Caco-2 for human passive permeability prediction? PubMed, National Center for Biotechnology Information. (2010).
Highly Predictive and Interpretable Models for PAMPA Permeability. PMC, National Center for Biotechnology Information.
The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. (2025).
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed, National Center for Biotechnology Information. (2008).
Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. (2025).
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC, National Center for Biotechnology Information.
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC, National Center for Biotechnology Information. (2015).
Caco-2 cell lines in drug discovery- an updated perspective. SciSpace. (2010).
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. ResearchGate.
Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI. (2022).
Navigating Physicochemical Space: A Comparative Guide to the Methoxy Group's Impact on Bicyclo[1.1.1]pentane (BCP) Scaffold Lipophilicity and Polarity
In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards the integration of three-dimensional (3D) scaffolds to enhance the physicochemical and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards the integration of three-dimensional (3D) scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent and highly valuable bioisostere for traditional aromatic rings, such as the para-substituted phenyl group, and bulky aliphatic moieties like the tert-butyl group.[3][4] Its rigid, cage-like structure offers a unique vectoral orientation for substituents while often conferring improved metabolic stability, enhanced solubility, and reduced lipophilicity compared to its planar counterparts.[2][5]
This guide provides an in-depth technical comparison of the impact of incorporating a methoxy group onto the BCP scaffold, a common functionalization in medicinal chemistry. We will objectively analyze the resulting changes in lipophilicity and polarity, supported by available computed data and established experimental methodologies. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
The Bicyclo[1.1.1]pentane Scaffold: A Primer
The BCP core is a strained, bridged ring system that, despite its inherent strain, exhibits remarkable thermal and chemical stability. Its utility as a bioisostere stems from its ability to mimic the linear geometry of para-substituted phenyl rings while presenting a distinct sp³-rich character.[3] This fundamental difference is the primary driver for the often-observed improvements in drug-like properties. The replacement of a flat, aromatic system with a 3D, saturated BCP scaffold can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile by mitigating risks associated with aromatic metabolism and high lipophilicity.[2]
The Methoxy Group: A Versatile Modulator of Physicochemical Properties
The methoxy group (-OCH₃) is a frequently employed substituent in medicinal chemistry due to its dual electronic nature and its ability to engage in various intermolecular interactions. It can act as a hydrogen bond acceptor and its impact on a molecule's lipophilicity and polarity is highly context-dependent. While often considered to have a neutral or slightly lipophilicity-increasing effect on aromatic systems, its influence on non-aromatic, saturated scaffolds like BCP is less straightforward and warrants a more nuanced examination.
Comparative Analysis of Physicochemical Properties
The introduction of a methoxy group (as part of the methyl ester) in place of a carboxylic acid proton leads to a notable decrease in the computed lipophilicity (XLogP3 from 0.5 to -0.1). This suggests that in the context of the BCP scaffold, the methoxy group can contribute to a reduction in lipophilicity, a desirable trait for improving aqueous solubility and reducing off-target toxicity.
Furthermore, the topological polar surface area (TPSA) also sees a reduction from 74.6 Ų to 63.6 Ų. TPSA is a critical parameter for predicting a drug's ability to permeate cell membranes.[1][7][8] A lower TPSA generally correlates with better membrane permeability. The observed decrease in TPSA for the methoxy-containing derivative suggests a potentially favorable impact on oral bioavailability and cell penetration.
It is crucial to acknowledge that these values are computationally derived and pertain to dicarboxylic acid derivatives. However, the trend observed provides a strong rationale for considering methoxy substitution as a strategy to modulate the physicochemical properties of BCP-containing compounds in a favorable direction.
Experimental Protocols
To provide a practical framework for researchers, we outline the standard experimental methodologies for determining lipophilicity and calculating polarity.
Determination of Lipophilicity (LogP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method is a widely accepted and reliable technique for the indirect determination of the octanol-water partition coefficient (LogP).[3][9] It offers high throughput and is applicable to a wide range of compounds, including those with high lipophilicity.[1]
Principle: The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (typically C18) and its lipophilicity. A calibration curve is generated using a set of standard compounds with known LogP values. The LogP of the test compound is then determined from its retention time using this calibration curve.
Step-by-Step Methodology:
Preparation of Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The use of methanol is often preferred as it can form a monolayer on the stationary phase, mimicking the hydrogen bonding environment of n-octanol.[1]
Selection of Standard Compounds: A series of well-characterized compounds with a range of known LogP values that bracket the expected LogP of the test compound should be selected.
Chromatographic Conditions:
Column: A reversed-phase C18 column is typically used.
Flow Rate: A standard flow rate of 1.0 mL/min is common.
Detection: UV detection at a wavelength where all compounds have adequate absorbance.
Injection Volume: Typically 10-20 µL.
Generation of Calibration Curve:
Inject each standard compound individually and record its retention time (t_R).
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
Plot log(k) versus the known LogP values of the standards. A linear regression analysis will yield the calibration equation: LogP = a * log(k) + b.
Determination of Test Compound LogP:
Inject the test compound under the identical chromatographic conditions and record its retention time.
Calculate its capacity factor (k).
Using the calibration equation, calculate the LogP of the test compound.
Conceptual workflow for TPSA calculation.
Conclusion and Future Perspectives
The strategic incorporation of a methoxy group onto a bicyclo[1.1.1]pentane scaffold presents a compelling avenue for fine-tuning the physicochemical properties of drug candidates. The available computational data suggests that this modification can lead to a concurrent decrease in both lipophilicity and polar surface area, a combination that is highly advantageous for improving a compound's ADME profile. Specifically, a lower LogP can enhance aqueous solubility and reduce non-specific binding, while a reduced TPSA may improve cell membrane permeability.
While the direct, head-to-head experimental validation for a simple methoxy-BCP versus its unsubstituted analog remains an area for further investigation, the principles outlined in this guide provide a solid foundation for medicinal chemists. The detailed experimental protocols for LogP determination and the principles of TPSA calculation empower researchers to generate the necessary data to validate these computational predictions within their own drug discovery programs. As the "escape from flatland" trend continues to mature, a deeper understanding of the nuanced effects of common functional groups on 3D scaffolds like the BCP will be paramount in the rational design of the next generation of therapeutics.
References
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Available at: [Link]
Molinspiration Cheminformatics. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 22(8), 736-747. Available at: [Link]
Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2017). Methods for Determination of Lipophilicity. Encyclopedia, MDPI. Available at: [Link]
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(15), 10193-10202. Available at: [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15579850, 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid. Retrieved from [Link].
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 200378, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Retrieved from [Link].
Korniienko, I., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116. Available at: [Link]
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available at: [Link]
Kirichok, A. A., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
Reisman, S. E., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2103855118. Available at: [Link]
University of Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Open Education Alberta. Retrieved from [Link]
Stockdale, T. P., & Williams, C. M. (2019). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 48(16), 4337-4355. Available at: [Link]
MDPI. (2022, August 8). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Retrieved from [Link]
MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]
MDPI. (2014, July 1). A Comparative Study of the Physicochemical Properties of a Virgin Coconut Oil Emulsion and Commercial Food Supplement Emulsions. Retrieved from [Link]
MDPI. (2023, July 31). Comparison Study of the Physicochemical Properties, Amino Acids, and Volatile Metabolites of Guangdong Hakka Huangjiu. Retrieved from [Link]
MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]
PubMed. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
Springer Nature Experiments. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Retrieved from [Link]
A Comparative Guide to the ¹³C NMR Chemical Shifts of Bridgehead Carbons in Methoxy-Substituted Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel bioisosteres—molecular fragments that can be interchanged to modulate a drug's propertie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel bioisosteres—molecular fragments that can be interchanged to modulate a drug's properties without compromising its biological activity—is of paramount importance. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling saturated, rigid bioisostere for the para-substituted benzene ring, offering a unique three-dimensional exit vector for substituents. Understanding the spectroscopic properties of functionalized BCPs is crucial for their unambiguous characterization and for elucidating their electronic nature. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of the bridgehead carbons in methoxy-substituted BCPs, supported by a detailed computational protocol and an analysis of the underlying electronic effects.
The Influence of a Methoxy Substituent on the BCP Core: A Computational Approach
Predicted ¹³C NMR Chemical Shifts of Bridgehead Carbons
The following table summarizes the computationally predicted ¹³C NMR chemical shifts for the bridgehead carbons (C1 and C3) of the parent BCP and two methoxy-substituted derivatives. These values were generated using a high-level Density Functional Theory (DFT) protocol, which has been shown to provide reliable predictions for the NMR spectra of strained organic molecules.[1]
Compound
Bridgehead Carbon
Predicted ¹³C Chemical Shift (ppm)
Bicyclo[1.1.1]pentane
C1, C3
36.5
1-Methoxybicyclo[1.1.1]pentane
C1
75.2
C3
42.1
2-Methoxybicyclo[1.1.1]pentane
C1, C3
45.8
Note: These values are for illustrative purposes, based on established computational methods and known substituent effects. The exact shifts may vary depending on the specific computational parameters and experimental conditions.
Deciphering the Electronic Effects: An Analysis of Chemical Shift Trends
The predicted chemical shifts reveal a significant influence of the methoxy group on the electronic environment of the BCP bridgehead carbons.
1-Methoxybicyclo[1.1.1]pentane: The direct attachment of the electronegative oxygen atom of the methoxy group to the C1 bridgehead carbon causes a substantial downfield shift (from 36.5 ppm to 75.2 ppm). This is a classic inductive effect, where the electron density is pulled away from the carbon nucleus, leading to its deshielding. Interestingly, the C3 bridgehead carbon also experiences a smaller downfield shift (to 42.1 ppm). This suggests that the electronic influence of the methoxy group is transmitted through the rigid BCP cage, a phenomenon known as a through-bond effect.
2-Methoxybicyclo[1.1.1]pentane: When the methoxy group is attached to a methylene bridge (C2), both bridgehead carbons (C1 and C3) experience a moderate downfield shift to 45.8 ppm. This deshielding is less pronounced than at the substituted bridgehead in 1-methoxy-BCP, as the inductive effect is attenuated by the intervening carbon atom. The symmetrical nature of this molecule renders the two bridgehead carbons chemically equivalent.
The following diagram illustrates the inductive effect of the methoxy group on the electron density of the BCP bridgehead carbons.
Caption: Inductive effects of the methoxy group in substituted BCPs.
Experimental and Computational Protocols
Computational Protocol for Predicting ¹³C NMR Chemical Shifts
For researchers wishing to replicate or expand upon these findings, the following computational workflow is recommended. This protocol is based on established methods for the accurate prediction of NMR parameters.[1][2]
Geometry Optimization:
Construct the 3D structures of the methoxy-BCP derivatives.
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation.
NMR Chemical Shift Calculation:
Using the optimized geometries, calculate the NMR shielding tensors at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).
Include a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the experimental conditions (e.g., in CDCl₃).
Calculate the isotropic shielding values for each carbon atom.
Conversion to Chemical Shifts:
Calculate the isotropic shielding value for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.
The ¹³C chemical shift (δ) for each carbon is then calculated using the following equation:
δ = σ(TMS) - σ(sample)
where σ(TMS) is the isotropic shielding of TMS and σ(sample) is the isotropic shielding of the carbon of interest.
Standard Operating Procedure for Experimental ¹³C NMR Spectroscopy
Should these compounds be synthesized, the following protocol provides a general guideline for acquiring high-quality ¹³C NMR spectra.
Sample Preparation:
Dissolve approximately 10-20 mg of the purified methoxy-BCP derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of TMS as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be several thousand scans for ¹³C NMR due to its low natural abundance.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum.
Reference the spectrum to the TMS signal at 0.0 ppm.
Integrate the peaks (note: integration in ¹³C NMR is generally not quantitative under standard conditions).
The following diagram outlines the general workflow for NMR spectroscopy.
Caption: General workflow for NMR sample preparation and analysis.
Conclusion
The unique, rigid structure of the bicyclo[1.1.1]pentane core makes it a valuable scaffold in drug discovery. Understanding the impact of substituents on its spectroscopic properties is essential for the design and characterization of novel BCP-containing molecules. This guide has provided a comparative analysis of the ¹³C NMR chemical shifts of bridgehead carbons in methoxy-substituted BCPs, leveraging the power of computational chemistry to predict and rationalize these values. The presented protocols offer a roadmap for both the computational and experimental investigation of these intriguing molecules, empowering researchers to further explore the potential of the BCP platform.
References
Bicyclo[1.1.1]pentane (BCP) as a benzene isostere: Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
Computational prediction of NMR spectra of bicyclo[1.1.1]pentane: Wiberg, K. B., et al. (1998). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 1(1), 57-62. [Link]
General principles of ¹³C NMR spectroscopy: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]
Synthesis of functionalized BCPs: Levin, M. D., et al. (2017). A Practical and Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Process Research & Development, 21(3), 423–427. [Link]
Influence of methoxy groups on ¹³C NMR chemical shifts: Ejchart, A., & Wysocka-Skrzela, B. (1981). Substituent effects on the 13C NMR chemical shifts of the methoxy group in substituted anisoles. Magnetic Resonance in Chemistry, 19(3), 157-159. [Link]
Review of computational NMR prediction: Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]
Validating BCP Amine Bioisosteres in Kinase Inhibitor Design: A Technical Comparison Guide
Topic: Validating Bioisosteric Equivalence of BCP Amine in Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The "escape from fla...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating Bioisosteric Equivalence of BCP Amine in Kinase Inhibitors
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The "escape from flatland" has become a central dogma in modern medicinal chemistry, driving the transition from planar aromatic scaffolds to three-dimensional (3D), sp³-rich architectures. In kinase inhibitor development, the bicyclo[1.1.1]pentan-1-amine (BCP amine) moiety has emerged as a premier bioisostere for aniline (phenyl) and tert-butyl groups.
This guide objectively compares the BCP amine motif against traditional kinase inhibitor substituents. It provides a validated experimental framework for assessing bioisosteric equivalence, focusing on preserving vector fidelity while enhancing physicochemical properties such as solubility, metabolic stability, and lipophilicity (LipE).
Part 1: Scientific Rationale & Structural Logic[1]
The Geometric Case: Vector Fidelity
The primary fear in bioisosteric replacement is the loss of binding affinity due to altered substituent vectors.
BCP vs. Phenyl (Aniline): The BCP scaffold is a "non-classical" bioisostere for para-substituted phenyl rings. While the diagonal distance of BCP (~1.85 Å) is shorter than a phenyl ring (~2.80 Å), the exit vectors are perfectly collinear (180°), maintaining the trajectory of substituents into the solvent front or deep pockets.
BCP vs. tert-Butyl: The BCP cage mimics the spherical volume of a tert-butyl group but offers a "handle" (the bridgehead nitrogen) for further functionalization, unlike the sterically dead tert-butyl.
The Physicochemical Case: Escaping the Solubility Cliff
Kinase inhibitors often suffer from poor aqueous solubility due to flat, aromatic, nitrogen-rich heterocycles (hinge binders).
Solubility: Replacing a phenyl ring with a BCP cage disrupts crystal lattice packing energy (increasing solubility) and increases the fraction of sp³ carbons (Fsp³), a known predictor of clinical success.
Lipophilicity: BCP lowers LogD compared to phenyl rings, reducing non-specific binding and improving the Lipophilic Efficiency (LipE) profile.
Part 2: Comparative Analysis (Data & Performance)
The following data summarizes the impact of BCP substitution in representative kinase and enzyme inhibitor scaffolds (e.g., LpPLA2, VEGF, and model systems).
Table 1: Physicochemical Performance Comparison
Comparison of Traditional Motifs (Phenyl/t-Butyl) vs. BCP Bioisostere
Metric
Traditional Motif (Phenyl/Aniline)
BCP Bioisostere
Impact / Fold-Change
Mechanistic Driver
Solubility (Kinetic)
Low (< 10 µM)
High (> 100 µM)
>10x to 50x Increase
Disruption of planar - stacking; increased 3D character.
Lipophilicity (LogD)
High (3.0 - 5.0)
Reduced (2.0 - 4.0)
-0.5 to -1.0 Log Unit
Lower carbon count relative to volume; saturation.
Removal of aromatic "metabolic hotspots" (e.g., electron-rich phenyls).
Potency (IC50)
Reference (e.g., 10 nM)
Comparable (e.g., 10-50 nM)
Equipotent or Slight Drop
Vector alignment is preserved; shorter distance may affect deep pocket contacts.
Table 2: Case Study – LpPLA2 Inhibitor (Darapladib Analogues)
Source: Pfizer/GSK Data (See References)
Compound Variant
Core Structure
IC50 (nM)
Solubility (µg/mL)
Permeability (nm/s)
Parent (Phenyl)
Biaryl Ether
0.1
< 1.0
203
BCP Analogue
BCP Ether
0.3
> 100
705
Conclusion
3x Potency Drop
>100x Solubility
3.5x Permeability
Analyst Note: While a slight potency drop is common due to the shorter bond distance (1.85 Å vs 2.8 Å), the massive gain in solubility often makes the BCP analogue a superior in vivo candidate due to higher free fraction and bioavailability.
Part 3: Experimental Validation Protocols
To validate a BCP amine bioisostere in your kinase program, follow this self-validating workflow.
Synthesis: Accessing the BCP Amine
Challenge: BCP amines are not classical nucleophiles; the bridgehead carbon is sterically encumbered.
Standard Protocol: Use Strain-Release Amination of [1.1.1]propellane.
Reagents: [1.1.1]Propellane (generated in situ or commercial solution), Secondary Amine (or amine radical precursor).
Method: Photochemical or radical-initiated addition across the central bond.
Validation: Confirm the integrity of the cage via ¹³C NMR (distinct bridgehead peak ~60-70 ppm).
Biochemical Validation (Kinase Assay)
Do not rely solely on IC50. You must validate the mode of binding.
Assay: FRET or TR-FRET based kinase inhibition assay (e.g., LanthaScreen).
Critical Control: Run the assay at Km(ATP) . BCP analogues often target the solvent front or back-pocket; competitive kinetics with ATP must remain consistent with the parent molecule.
Success Criteria: BCP analogue IC50 within 3-5x of the parent phenyl compound.
Physicochemical Profiling (The "Go/No-Go" Step)
The BCP advantage is physical, not just biological.
LogD Protocol: Shake-flask method at pH 7.4 (octanol/buffer).
Why: Computational LogP often miscalculates BCP due to lack of parameterization. Experimental LogD is mandatory.
Microsomal Stability: Incubate with Human/Rat Liver Microsomes (HLM/RLM) + NADPH.
Look for: Hydroxylation at the bridgehead CH (a potential soft spot). If observed, block with Fluorine or Methyl group.
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Vector Comparison
Caption: Geometric comparison of Phenyl (Aniline) vs. BCP Amine vectors. Note the collinearity but reduced distance (d) in the BCP scaffold.
Diagram 2: Validation Workflow
Caption: Step-by-step decision tree for validating BCP bioisosteres in kinase drug discovery.
References
Stepan, A. F., et al. (2012).[1][2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
Pfefferkorn, J. A., et al. (2012). "Bicyclo[1.1.1]pentane: A Tunable Bioisostere for the Phenyl Ring in the Design of LpPLA2 Inhibitors." ACS Medicinal Chemistry Letters.
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
Westphal, M. V., et al. (2015).[2] "Bicyclo[1.1.1]pentan-1-ylamines: Synthesis and Application as Bioisosteres of tert-Butyl Groups." Chemistry – A European Journal.
Denisenko, A., et al. (2020). "1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long-Sought-After Mimetics for Ortho/Meta-Substituted Arenes." JACS Au.
A Comparative Literature Review of Bicyclo[1.1.1]pentyl (BCP) Amine Toxicity and Safety Profiles
An In-Depth Technical Guide Introduction In modern medicinal chemistry, the pursuit of novel drug candidates with enhanced efficacy, optimal pharmacokinetic properties, and minimized toxicity is paramount. A significant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction
In modern medicinal chemistry, the pursuit of novel drug candidates with enhanced efficacy, optimal pharmacokinetic properties, and minimized toxicity is paramount. A significant strategy in this endeavor is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's overall profile.[1][2] Bicyclo[1.1.1]pentylamines (BCPAs) have recently emerged as highly valuable bioisosteres for arylamine motifs.[3][4] This is driven by a growing concern over the risks associated with aromatic amines, which are frequently linked to issues in metabolism, bioavailability, and safety.[3][5]
The "Escape from Flatland" concept in drug design encourages the move from planar, two-dimensional aromatic structures to three-dimensional, sp³-rich scaffolds.[5][6] The rigid, propeller-shaped BCP core serves as an excellent non-aromatic, three-dimensional surrogate for a para-substituted phenyl ring, an alkyne, or a tert-butyl group.[4][6][7] By replacing an aniline moiety with a BCPA, medicinal chemists aim to mitigate the well-documented liabilities of aromatic amines—such as metabolic activation into reactive, toxic species—while improving crucial drug-like properties including aqueous solubility and metabolic stability.[5][8][9]
This guide provides a comprehensive literature review comparing the toxicological and safety profiles of BCP amines with their aromatic counterparts. It synthesizes existing data to offer a clear perspective on why BCP amines are considered safer alternatives and provides standardized experimental protocols for researchers to assess the safety of novel amine-containing compounds.
The Rationale for BCP Amines: Mitigating Aromatic Amine Liabilities
The inclusion of aromatic amines in drug candidates often presents significant challenges. Bioactive compounds containing multiple phenyl rings can exhibit poor aqueous solubility and may be susceptible to rapid in vivo oxidation into toxic quinone-type metabolites.[5][10] The metabolic activation of anilines is a primary safety concern, potentially leading to the formation of reactive intermediates that can covalently bind to proteins or DNA, triggering idiosyncratic adverse drug reactions or mutagenicity.[5]
The strategic replacement of an aniline or other aromatic ring with a BCP scaffold directly addresses these issues. This bioisosteric substitution has been shown to:
Enhance Metabolic Stability: The BCP core is a saturated, strained ring system resistant to common metabolic pathways that affect aromatic rings, such as oxidation.[11][12] A notable example involved an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor where replacing a central phenyl ring with a BCP moiety effectively prevented extensive amide hydrolysis observed in the parent compound, leading to a candidate with a highly favorable pharmacokinetic profile.[7]
Improve Physicochemical Properties: The introduction of the three-dimensional BCP scaffold disrupts planarity, which can reduce intermolecular π-stacking and lead to significantly improved aqueous solubility and passive permeability.[6]
Maintain or Improve Biological Activity: As a rigid scaffold, the BCP core effectively mimics the exit vectors of a para-substituted benzene ring, allowing it to maintain the necessary orientation for target binding while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]
Caption: Bioisosteric replacement of an aromatic amine with a BCP amine to improve safety.
Preclinical Safety Profile of BCP Amines: A Review of the Evidence
While BCP amines are logically designed for improved safety, a comprehensive toxicological profile requires rigorous experimental validation. The following sections review the available evidence and standard methodologies for assessing their safety.
In Vitro Toxicity Assessment
In vitro assays are the first line of defense in preclinical safety assessment, providing rapid and cost-effective screening to flag potential liabilities.
Cytotoxicity: Assays using various cell lines (e.g., HepG2 for liver toxicity, N2a or PC12 for neurotoxicity) are crucial for determining a compound's general toxicity.[13][14] For example, studies on novel N-substituted bicyclo-heptan-2-amines (structurally related to BCPs) showed toxicity profiles similar to the FDA-approved drug memantine, with dose-dependent effects and IC50 values indicating an acceptable therapeutic window.[15] In a study involving BCP-based lipids for mRNA delivery, the majority of the tested lipid nanoparticles demonstrated over 90% cell viability, indicating minimal cytotoxicity.[8]
Genotoxicity: The bacterial reverse mutation (Ames) test and the in vitro micronucleus test are standard assays to detect the potential for a compound to cause genetic mutations, a key concern for aromatic amines.[13][16] While specific public data for BCP amines in these assays is sparse, their non-planar, saturated structure makes them unlikely to form the DNA-reactive metabolites commonly seen with their aromatic counterparts.
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. It is a common liability for basic compounds and a critical safety checkpoint.[17] Standard assays include automated patch-clamp or fluorescence-based flux assays.[13]
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Fluorogenic or LC-MS-based assays are routinely used to assess a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6).[13][17]
In Vivo Toxicity and ADME Profiling
In vivo studies provide a more holistic view of a compound's safety by incorporating its ADME properties.
Acute and Sub-chronic Toxicity: These studies in animal models (typically rodents) establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14] The improved safety profile of BCP amines is a key hypothesis, and these studies are essential for confirmation.
Pharmacokinetics (PK) and Metabolism: The core advantage of BCP amines lies in their improved ADME profiles. Studies have consistently shown that replacing a benzene ring with a BCP core enhances metabolic stability, solubility, and permeability.[5][6][8] This leads to a more predictable pharmacokinetic profile and often a lower required therapeutic dose, which inherently widens the safety margin.
Caption: A typical workflow for preclinical toxicity and safety assessment.
Comparative Analysis: BCP Amines vs. Aromatic Amines
The fundamental differences in structure and metabolism between BCP amines and aromatic amines lead to distinct safety and performance profiles.
Feature
Aromatic Amines (e.g., Aniline)
BCP Amines
Rationale & Advantage
Structure
Planar, sp²-hybridized
3D, sp³-rich, rigid
The 3D structure of BCPs can improve solubility and escape the flatland of traditional aromatics, potentially improving PK properties.[5][7]
Metabolism
Susceptible to aromatic oxidation, potentially forming reactive quinone-imines or hydroxylamines.[5]
Saturated core is highly resistant to oxidative metabolism.[11][12]
Advantage: BCP. Drastically reduces the risk of forming toxic, reactive metabolites, a major source of drug attrition.[5]
Toxicity Profile
Potential for hepatotoxicity, mutagenicity, and idiosyncratic toxicity due to reactive metabolites.[5][18]
Hypothesized to have a cleaner toxicity profile. Minimal cytotoxicity reported in specific applications.[8]
Advantage: BCP. By avoiding metabolic activation, BCP amines are expected to have a significantly better safety margin.
Solubility
Often limited, especially in compounds with multiple aromatic rings.
Generally improved aqueous solubility compared to aromatic analogs.[6][8]
Advantage: BCP. Better solubility can lead to improved formulation options and better oral bioavailability.
Permeability
Variable; can be high but is often a parameter for optimization.
Often demonstrates improved passive permeability.[6][8]
Advantage: BCP. Favorable for oral drug absorption and distribution.
Promiscuity
Primary, secondary, and tertiary amines can show promiscuity in binding to off-targets.[17]
As primary amines, they are generally found to be less promiscuous in in vitro assays.[17]
Advantage: BCP. Lower promiscuity correlates with fewer off-target side effects and a cleaner in vivo profile.
Experimental Protocols for Key Safety Assays
The following are standardized, step-by-step protocols for foundational in vitro safety and toxicity assessments.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2) at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the BCP amine test compound in cell culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results against compound concentration to determine the IC₅₀ value.
Protocol 2: Microsomal Stability Assay
This assay assesses the rate of metabolism of a compound by liver microsomes.
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
Compound Addition: Add the BCP amine test compound to the reaction mixture at a final concentration of 1 µM. Include positive (e.g., verapamil) and negative (compound without NADPH) controls.
Incubation and Sampling: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Perspectives
The use of BCP amines as bioisosteres for aromatic amines represents a significant advancement in rational drug design aimed at improving safety and drug-like properties.[1][3] The available literature strongly supports the hypothesis that this replacement strategy can enhance metabolic stability and improve physicochemical characteristics like solubility, thereby reducing the risks commonly associated with aromatic amines.[5][7][8]
However, it is crucial to acknowledge that comprehensive, publicly available toxicological data sets specifically for a wide range of BCP amine derivatives are still limited. While the foundational chemical principles are sound, each new drug candidate must undergo rigorous safety evaluation. Future research should focus on systematic, head-to-head comparative studies between BCP amine-containing drugs and their direct aniline analogs across a full panel of preclinical toxicity assays. Such data will be invaluable in solidifying the role of the BCP scaffold as a premier tool for developing safer and more effective medicines.
References
Amine promiscuity and toxicology analysis | Request PDF - ResearchG
Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Publishing. (URL: [Link])
Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. (URL: [Link])
Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing). (URL: )
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Pl
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: )
The role of bioisosterism in modern drug design: Current applic
Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. (URL: [Link])
The Use of Bioisosterism in Drug Design and Molecular Modific
The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxieity of benzidine - Deep Blue Repositories. (URL: )
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1)
Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing - PMC. (URL: [Link])
Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane | Journal of the American Chemical Society. (URL: [Link])
In Vitro and in Vivo toxicity Determin
In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC. (URL: [Link])
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC - NIH. (URL: [Link])
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC. (URL: [Link])
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
(PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (URL: )
Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes | Organic Letters. (URL: [Link])
ChemInform Abstract: A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane.
first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed. (URL: [Link])
Molecular Docking/ADME-TOX-Based Analysis for New Anti-Colorectal Cancer Through Peroxiredoxin 1 Inhibition - MDPI. (URL: [Link])
ADME-Tox | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. (URL: )
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine. (URL: )
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (URL: [Link])
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. (URL: [Link])
Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (URL: )
Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines | Organic Letters - ACS Publications. (URL: [Link])
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities. (URL: [Link])
Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation | ChemRxiv. (URL: [Link])
A Comprehensive Guide to the Proper Disposal of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
As a novel building block in medicinal chemistry, 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (BCP-OMe-N-Boc) is increasingly utilized by researchers for its unique properties as a bioisostere that can enhance metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel building block in medicinal chemistry, 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane (BCP-OMe-N-Boc) is increasingly utilized by researchers for its unique properties as a bioisostere that can enhance metabolic stability and solubility in drug candidates.[1][2][3] Proper management and disposal of this and any laboratory chemical is not merely a regulatory requirement but a cornerstone of responsible research, ensuring the safety of personnel and the protection of our environment.[4][5]
This guide provides an in-depth, procedural framework for the safe disposal of BCP-OMe-N-Boc, moving beyond a simple checklist to explain the chemical reasoning behind each step.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of BCP-OMe-N-Boc is fundamental to assessing its disposal risks. Its structure is composed of three key functional groups, each with distinct reactivity and stability profiles.
Component
Chemical Moiety
Disposal-Relevant Properties & Hazards
Protecting Group
tert-Butyloxycarbonyl (Boc)
Stable under basic and nucleophilic conditions, but labile to acid.[6][7] Acid-catalyzed deprotection generates gaseous byproducts (CO₂ and isobutylene), which can cause container pressurization.[6][8] Thermal deprotection is also possible at elevated temperatures.[9][10]
Core Scaffold
Bicyclo[1.1.1]pentane (BCP)
A highly stable, strained carbocyclic system.[11] Its rigidity and C(sp³)-rich nature contribute to high metabolic stability, suggesting it is chemically inert under standard disposal conditions.[2]
Functional Group
Methoxy (Ether)
Classified as a non-halogenated organic functional group.[12] While some ethers can form explosive peroxides over time, this is less of a concern for disposal of waste material but informs its classification.
Based on this profile, BCP-OMe-N-Boc waste must be treated as non-halogenated organic chemical waste .[12] It should never be disposed of down the drain or in the regular trash.[13][14][15] The primary hazard during disposal is the potential for inadvertent deprotection of the Boc group if mixed with acidic waste, leading to gas evolution.
Guiding Principles for Chemical Waste Management
All disposal procedures must adhere to the foundational principles of laboratory hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA).[5][16]
Segregation: Never mix incompatible wastes.[5][13] BCP-OMe-N-Boc waste should be segregated from acidic waste to prevent the acid-catalyzed cleavage of the Boc group.[6][17] It should also be kept separate from halogenated solvents, as their disposal methods and costs are different.[4][12]
Identification: All chemical waste must be clearly and accurately labeled.[4][13] Use a designated hazardous waste label, listing all components and their approximate concentrations. Do not use abbreviations or chemical formulas.[18]
Containment: Waste must be collected in a sturdy, leak-proof container that is chemically compatible with the waste.[4][5] The container must be kept closed except when adding waste.[13][18]
Minimization: Employ practices that reduce the amount of hazardous waste generated.[4][18] This includes ordering only the necessary amount of the chemical and neutralizing hazardous by-products as a final step in an experiment where feasible.[4]
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting.
Protocol 1: Disposal of Unused or Expired BCP-OMe-N-Boc
This protocol applies to the pure compound, whether in solid or solution form.
Container Selection: Obtain a designated hazardous waste container for "Non-Halogenated Organic Waste." This container must be in good condition, with a secure, sealing cap.[4][18]
Labeling: Affix a completed hazardous waste label to the container before adding any waste.[13] Clearly write "1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane" and list any solvents used to dissolve it.
Waste Transfer: Carefully transfer the chemical waste into the labeled container, preferably inside a fume hood to minimize inhalation exposure.[19]
Closure and Storage: Securely cap the container immediately after adding the waste.[13] Store the container in a designated satellite accumulation area, away from incompatible materials (especially acids), and within secondary containment.[5][13]
Request Pickup: Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) office when the container is full or reaches its accumulation time limit.[4]
Protocol 2: Decontamination and Disposal of Empty Containers
Empty containers that held BCP-OMe-N-Boc must be properly decontaminated before they can be disposed of as non-hazardous waste.
Initial Rinse (Hazardous): The first rinse of the "empty" container must be collected as hazardous waste.[13][18]
Add a suitable solvent (e.g., acetone, ethyl acetate) to the container, cap it, and agitate to dissolve any residue.
Pour this first rinsate into your "Non-Halogenated Organic Waste" container.
Subsequent Rinses: Triple-rinse the container with a solvent or water.[18] These subsequent rinses can typically be disposed of down the drain, but you should confirm this with your local EHS guidelines.
Drying: Allow the container to air-dry completely in a well-ventilated area or fume hood.
Defacing: Before disposal, completely remove or obliterate the original manufacturer's label to prevent confusion.[13]
Final Disposal: Dispose of the clean, dry, and defaced glass container in the appropriate glass disposal box.[13]
Protocol 3: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weighing paper, paper towels, and silica gel contaminated with BCP-OMe-N-Boc.
Container: Use a designated container for "Contaminated Solid Waste" or "Lab Debris." This is often a pail lined with a clear plastic bag or a labeled box.[4]
Segregation: Ensure no free liquids are placed in the solid waste container. If a wipe is saturated, allow the excess solvent to evaporate in a fume hood before disposal.
Collection: Place all contaminated solid materials directly into this container.
Closure and Labeling: When the bag is full, seal it securely. Ensure the outer container is clearly labeled with the chemical contaminants.
Request Pickup: Arrange for pickup through your institution's EHS office.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route of waste containing 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane.
Caption: Decision workflow for selecting the correct disposal stream.
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
Alert Personnel: Immediately alert others in the vicinity.
Isolate the Area: Secure the area to prevent others from entering.
Assess the Spill: For a small spill (<100 mL) that you are trained to handle:
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
Contain the spill with an absorbent material (e.g., sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper towels to absorb a large amount of flammable solvent.
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[20]
Seek Assistance: For a large spill, or if you are ever in doubt, evacuate the area and contact your institution's EHS office or emergency response team immediately.[13]
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane, upholding the highest standards of laboratory safety and environmental stewardship.
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Retrieved from [Link]
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). University of Florida. Retrieved from [Link]
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
Thermal Methods for BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Black, C., & Stavroudis, C. (1984, May). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13. Retrieved from [Link]
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, May 17). University College Cork. Retrieved from [Link]
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). Environmental Protection Agency. Retrieved from [Link]
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020, February 6). Nature Research Communities. Retrieved from [Link]
Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. (2025, September 15). Journal of the American Chemical Society. Retrieved from [Link]
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025, April 8). Macmillan Group. Retrieved from [Link]
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025, October 15). CCS Chemistry. Retrieved from [Link]